molecular formula C10H16O2 B233285 Eucamalol CAS No. 152246-70-3

Eucamalol

Cat. No.: B233285
CAS No.: 152246-70-3
M. Wt: 168.23 g/mol
InChI Key: ZPACRXLIAKZISA-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexene-1-carboxaldehyde, 3-hydroxy-4-(1-methylethyl)-, cis- has been reported in Eucalyptus camaldulensis with data available.
structure in first source

Properties

CAS No.

152246-70-3

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(3R,4S)-3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C10H16O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h5-7,9-10,12H,3-4H2,1-2H3/t9-,10-/m0/s1

InChI Key

ZPACRXLIAKZISA-UWVGGRQHSA-N

Isomeric SMILES

CC(C)[C@@H]1CCC(=C[C@@H]1O)C=O

Canonical SMILES

CC(C)C1CCC(=CC1O)C=O

Synonyms

eucamalol
eucamalol, (trans-(+))-isome

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Eucamalol?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucamalol is a naturally occurring monoterpenoid demonstrating significant promise as a potent mosquito repellent.[1] Isolated from the essential oil of Eucalyptus camaldulensis, this compound has been the subject of research focusing on its chemical properties and synthesis.[2] This document provides an in-depth overview of the chemical structure, physicochemical properties, and experimental protocols related to the isolation and synthesis of this compound.

Chemical Structure and Properties

This compound, systematically named (1R,6R)-(+)-3-formyl-6-isopropyl-2-cyclohexen-1-ol, possesses a molecular formula of C10H16O2.[3] Its chemical identity is further defined by the CAS Number 145544-91-8. The structure is characterized by a cyclohexene ring substituted with a hydroxyl group, an isopropyl group, and a formyl group, contributing to its biological activity.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
Molecular Formula C10H16O2PubChem
Molecular Weight 168.23 g/mol PubChem[4]
CAS Number 145544-91-8MedchemExpress[1]
Appearance Colorless OilChemFaces
Optical Rotation ([α]D25) +13.5° (c 0.80, CH3OH)Watanabe et al., 1993[2]
High-Resolution Mass Spec (HRMS) m/z 168.1151 (Calculated: 168.1150)Watanabe et al., 1993[2]
Infrared (IR) νmax (cm-1) 3400 (OH), 2980, 1680 (conjugated aldehyde)Watanabe et al., 1993[2]
SMILES CC(C)[C@@H]1CCC(=C[C@@H]1O)C=OMedchemExpress[1]

Experimental Protocols

Isolation of (+)-Eucamalol from Eucalyptus camaldulensis

The following protocol for the isolation of this compound is based on the methodology described by Watanabe et al. (1993).[2]

1. Plant Material and Steam Distillation:

  • Leaves of Eucalyptus camaldulensis (1.5 kg) were collected.

  • The leaves were cut into small pieces and subjected to steam distillation to yield the essential oil (1.6 g).

2. Chromatographic Purification:

  • The essential oil was purified using successive preparative Thin-Layer Chromatography (TLC).

  • TLC plates were precoated with silica gel 60 GF254 (Merck).

  • The mobile phases used were hexane-ethyl acetate in ratios of 4:1 and 2:1 (v/v).

  • This process yielded 18 mg of (+)-Eucamalol.

G Isolation Workflow for this compound cluster_start Plant Material cluster_extraction Extraction cluster_purification Purification A Eucalyptus camaldulensis leaves (1.5 kg) B Steam Distillation A->B Process C Essential Oil (1.6 g) B->C Yields D Preparative TLC (Silica Gel) C->D Purified by E Mobile Phase: Hexane-Ethyl Acetate (4:1 and 2:1) D->E Using F (+)-Eucamalol (18 mg) D->F Yields

Isolation Workflow for this compound
Synthesis of (±)-Eucamalol

The synthesis of racemic this compound has been reported starting from (±)-cryptone.[2] Additionally, the synthesis of (+)-Eucamalol and its epimer, (-)-1-epi-eucamalol, has been achieved from (S)-(-)-perillaldehyde, which was instrumental in determining the absolute configuration of the natural product.[3]

Synthesis from (±)-Cryptone (Watanabe et al., 1993): [2]

A detailed, step-by-step protocol for the synthesis from (±)-cryptone is outlined in the original publication. The key transformation involves the introduction of a formyl group and subsequent stereoselective reduction.

Synthesis from (S)-(-)-Perillaldehyde (Satoh et al., 1995): [3]

This synthetic route was crucial for establishing the absolute stereochemistry of (+)-Eucamalol. The methodology leverages the defined stereocenter of the starting material to produce the target molecule with the correct configuration.

Biological Activity

This compound has been identified as a potent mosquito repellent, exhibiting significant activity against Aedes albopictus.[1] Its repellent efficacy has been shown to be comparable to that of DEET.

Conclusion

This compound stands out as a promising natural alternative to synthetic insect repellents. The established protocols for its isolation and synthesis pave the way for further research into its mechanism of action and potential commercial applications. The comprehensive data presented in this guide serves as a valuable resource for researchers in the fields of natural product chemistry, entomology, and drug development.

References

Eucamalol: A Technical Guide to its Discovery, Isolation, and Characterization from Eucalyptus camaldulensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucamalol is a monoterpenoid first identified in Eucalyptus camaldulensis and has demonstrated significant potential as a natural mosquito repellent. This technical guide provides a comprehensive overview of the discovery, isolation, and chemical characterization of (+)-Eucamalol. It includes a plausible experimental protocol for its extraction and purification based on established phytochemical techniques, alongside available quantitative data and spectroscopic information. This document is intended to serve as a foundational resource for researchers interested in the further study and development of this compound for various applications.

Introduction

(+)-Eucamalol is a naturally occurring monoterpenoid isolated from the leaves of Eucalyptus camaldulensis. Its discovery was first reported by Satoh et al. in 1995, where it was identified as a novel mosquito repellent.[1] The absolute configuration of the natural product has been determined to be (1R,6R)-(+)-3-formyl-6-isopropyl-2-cyclohexen-1-ol.[1] this compound and its epimer have shown significant repellent activity against Aedes albopictus, comparable to the synthetic repellent DEET.[1] This biological activity makes this compound a compound of interest for the development of natural and potentially safer insect repellents.

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and spectroscopic data for (+)-Eucamalol is presented below. This data is crucial for the identification and characterization of the compound during and after the isolation process.

PropertyValueReference
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
IUPAC Name (1R,6R)-3-formyl-6-isopropyl-2-cyclohexen-1-ol[1]
CAS Number 145544-91-8
Appearance Not specified in available literature
Optical Rotation [α]D²⁵ = +13.5° (c 0.80, MeOH)
¹H-NMR (CDCl₃) Data not fully available in search results.
¹³C-NMR (CDCl₃) Data not fully available in search results.
Mass Spectrometry Data not fully available in search results.
Infrared Spectroscopy Data not fully available in search results.

Experimental Protocols: Isolation of (+)-Eucamalol

The precise experimental protocol used by Satoh et al. for the initial isolation of natural (+)-Eucamalol is not fully detailed in the readily available literature. However, based on common phytochemical practices for the isolation of monoterpenoids from Eucalyptus species, a plausible, multi-step protocol is outlined below. This protocol involves steam distillation to extract the essential oil, followed by chromatographic separation to purify this compound.

Plant Material Collection and Preparation
  • Collection: Fresh leaves of Eucalyptus camaldulensis are collected.

  • Drying: The leaves are air-dried in a shaded, well-ventilated area to reduce moisture content, which can improve extraction efficiency.

  • Grinding: The dried leaves are coarsely ground to increase the surface area for extraction.

Extraction of Essential Oil by Steam Distillation
  • Apparatus Setup: A Clevenger-type apparatus for steam distillation is assembled.

  • Extraction: The ground plant material is packed into the distillation flask and subjected to steam distillation for a period of 3-4 hours. The steam ruptures the oil glands in the leaves, releasing the volatile essential oil.

  • Collection: The essential oil is collected as it condenses and separates from the aqueous distillate. The oil layer is carefully separated.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Chromatographic Purification of this compound
  • Column Preparation: A silica gel column is prepared using a suitable solvent system, such as a gradient of hexane and ethyl acetate.

  • Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase (e.g., hexane) and loaded onto the column.

  • Elution: The column is eluted with a solvent gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Fractions are collected at regular intervals.

  • Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) using an appropriate visualization reagent (e.g., vanillin-sulfuric acid) to identify fractions containing this compound.

  • Pooling and Concentration: Fractions containing the purified this compound are pooled and the solvent is removed under reduced pressure to yield the pure compound.

Quantitative Data

Quantitative data regarding the yield of this compound from Eucalyptus camaldulensis is not explicitly stated in the available literature. The following table presents typical yield ranges for essential oils from this plant, which would be the starting material for this compound isolation. The final yield of this compound would be a fraction of this initial essential oil yield.

ParameterValue RangeNotes
Essential Oil Yield 0.5% - 2.5% (w/w)Yield can vary depending on the geographical location, season of harvest, and extraction method.
This compound Content in Oil Not specifiedThe concentration of this compound within the essential oil is not reported in the available literature.
Final Yield of Pure this compound Not specifiedThis would depend on both the initial concentration in the oil and the efficiency of purification.
Purity >95% (assumed)For spectroscopic analysis and biological testing, a high degree of purity is typically required.

Logical Workflow and Diagrams

Isolation Workflow

The logical workflow for the isolation of this compound from Eucalyptus camaldulensis leaves can be visualized as a multi-stage process, from raw plant material to the purified active compound.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis FreshLeaves Fresh Eucalyptus camaldulensis Leaves Drying Air Drying FreshLeaves->Drying Grinding Grinding Drying->Grinding SteamDistillation Steam Distillation Grinding->SteamDistillation CrudeOil Crude Essential Oil SteamDistillation->CrudeOil ColumnChromatography Silica Gel Column Chromatography CrudeOil->ColumnChromatography Fractionation Fraction Collection & TLC Monitoring ColumnChromatography->Fractionation Purethis compound Pure (+)-Eucamalol Fractionation->Purethis compound Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purethis compound->Spectroscopy Bioassay Biological Activity Testing Purethis compound->Bioassay

Caption: Isolation workflow for this compound.

Signaling Pathway

Currently, there is no information available in the searched literature regarding the specific signaling pathways affected by this compound in mosquito olfactory systems or other biological targets. Further research is required to elucidate its mechanism of action.

Conclusion

This compound, a monoterpenoid from Eucalyptus camaldulensis, represents a promising natural alternative to synthetic insect repellents. While its initial discovery and basic characterization have been established, this guide highlights the need for more detailed public information regarding its specific isolation protocol and quantitative yields. The provided reconstructed methodology, based on standard phytochemical techniques, offers a solid starting point for researchers aiming to isolate and further investigate this compound. Future studies should focus on optimizing the isolation process, fully characterizing its spectroscopic properties, and elucidating its mechanism of action to unlock its full potential in drug development and other applications.

References

A Technical Guide to the Putative Biosynthetic Pathway of Eucamalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Eucamalol, a p-menthane monoterpenoid identified from Eucalyptus camaldulensis, has garnered interest for its notable mosquito repellent properties. While the complete biosynthetic pathway has not been experimentally elucidated, a putative pathway can be proposed based on established principles of monoterpenoid biosynthesis in plants, particularly within the well-studied Eucalyptus genus. This guide outlines the hypothesized enzymatic steps leading to this compound formation, summarizes relevant quantitative data from related pathways, details common experimental protocols for pathway elucidation, and provides visualizations to aid in understanding the proposed biochemical logic and experimental workflows.

Introduction to this compound and Eucalyptus Secondary Metabolism

Eucalyptus species are prolific producers of a diverse array of secondary metabolites, which play crucial roles in defense and environmental interactions.[1] Among these are the terpenoids, which constitute the major components of eucalyptus oil, and formylated phloroglucinol compounds (FPCs).[2] this compound, with the chemical structure (3R,4S)-3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde, is classified as a p-menthane monoterpenoid.[3][4] Its biosynthesis is presumed to follow the methylerythritol 4-phosphate (MEP) pathway, which is primarily responsible for the formation of monoterpenes in plants.[5]

Proposed Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the universal C10 monoterpene precursor, geranyl diphosphate (GPP). The pathway likely proceeds through three key stages: cyclization, hydroxylation, and oxidation.

  • Cyclization of Geranyl Diphosphate (GPP): The initial and committing step is the cyclization of the linear GPP molecule to form a cyclic p-menthane scaffold. This reaction is catalyzed by a monoterpene synthase (TPS). While the exact synthase is unknown, it is plausible that an enzyme producing a precursor like α-phellandrene or a related diene is involved. The biosynthesis of phellandrenes from GPP involves the formation of a menthyl cationic intermediate followed by a hydride shift and elimination.[6][7] Eucalyptus genomes are known to contain a remarkably large number of TPS genes, suggesting a high capacity for generating diverse terpenoid skeletons.[8]

  • Allylic Hydroxylation: Following the formation of a cyclic olefin intermediate such as α-phellandrene, a regiospecific hydroxylation reaction is required. This type of reaction, particularly allylic hydroxylation of monoterpenes, is typically catalyzed by cytochrome P450 monooxygenases (CYP450s).[4][9] In the proposed pathway for this compound, a CYP450 would introduce a hydroxyl group at the C3 position of the p-menthane ring, leading to an alcohol intermediate.

  • Oxidation of the Alcohol: The final step in the proposed pathway is the oxidation of the newly formed hydroxyl group to a carboxaldehyde. This transformation is catalyzed by an alcohol dehydrogenase (ADH), a class of oxidoreductase enzymes that facilitate the interconversion between alcohols and aldehydes/ketones.[10][11] This step would yield the final product, this compound.

Below is a diagrammatic representation of this putative pathway.

This compound Putative Biosynthetic Pathway GPP Geranyl Diphosphate (GPP) Phellandrene α-Phellandrene (Putative Intermediate) GPP->Phellandrene Cyclization Hydroxy p-Menth-5-ene-1,3-diol (Putative Intermediate) Phellandrene->Hydroxy Hydroxylation This compound This compound Hydroxy->this compound Oxidation TPS Terpene Synthase (TPS) TPS->GPP CYP450 Cytochrome P450 Monooxygenase CYP450->Phellandrene ADH Alcohol Dehydrogenase (ADH) ADH->Hydroxy Experimental Workflow for Pathway Elucidation Start Identify this compound-Producing Tissue (e.g., E. camaldulensis leaves) RNAseq RNA-Sequencing & Transcriptome Assembly Start->RNAseq Coexpression Co-expression Analysis & Differential Expression RNAseq->Coexpression Candidates Identify Candidate Genes (TPS, CYP450, ADH) Coexpression->Candidates Cloning Gene Cloning & Heterologous Expression (e.g., in E. coli, Yeast) Candidates->Cloning Assay In Vitro Enzyme Assays with Putative Substrates Cloning->Assay Analysis Product Identification (GC-MS) Assay->Analysis Validation In Vivo Pathway Reconstitution (e.g., in N. benthamiana) Analysis->Validation If successful End Pathway Elucidated Validation->End

References

Unraveling the Enigma: A Technical Guide to the Speculated Mechanism of Action of Eucamalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucamalol, a natural compound isolated from Eucalyptus camaldulensis, has demonstrated significant mosquito repellent properties, particularly against the vector Aedes albopictus. While its efficacy is established, the precise molecular mechanism of action remains unelucidated. This technical guide synthesizes the current understanding of insect repellent mechanisms to build a speculative framework for this compound's mode of action. By examining the known interactions of other repellents with the insect olfactory system, we propose several plausible pathways through which this compound may exert its effects. This document is intended to serve as a foundational resource for researchers dedicated to exploring the pharmacology of this compound and to guide future experimental design in the development of novel, nature-inspired insect repellents.

Introduction to this compound

This compound is a monoterpenoid first identified in Eucalyptus camaldulensis. Its primary reported biological activity is as a potent insect repellent. The lack of detailed studies on its mechanism of action presents a significant knowledge gap but also an opportunity for the discovery of new molecular targets for insect repellents. Understanding how this compound interacts with the mosquito's sensory systems is crucial for optimizing its use and for the rational design of new repellent compounds.

The Target: The Chemosensory System of Aedes albopictus

The primary interface between a mosquito and its environment is its sophisticated chemosensory system, which is responsible for detecting the chemical cues that guide vital behaviors such as host-seeking, feeding, and oviposition. This system is the most probable target for a repellent like this compound. The key components of the mosquito's chemosensory apparatus are specialized neurons housed in sensory hairs called sensilla, located on the antennae, maxillary palps, and proboscis. These neurons express several families of chemosensory receptors, which are the likely molecular targets for repellents.

The main families of chemosensory receptors in Aedes albopictus include:

  • Odorant Receptors (ORs): These receptors are heteromers, typically composed of a variable odorant-binding subunit and a highly conserved co-receptor, Orco. The OR/Orco complex functions as a ligand-gated ion channel. A diverse array of ORs allows the mosquito to detect a wide range of volatile chemical cues.

  • Ionotropic Receptors (IRs): The IRs are a family of ionotropic glutamate receptor-like proteins that are also involved in olfaction. They are tuned to detect a different set of chemical stimuli compared to ORs, often amines and carboxylic acids.

  • Gustatory Receptors (GRs): While primarily involved in taste, some GRs are expressed in olfactory organs and can detect airborne chemicals like carbon dioxide.

Speculative Mechanisms of Action for this compound

Based on the known mechanisms of other insect repellents, we can speculate on several ways this compound might function. These are not mutually exclusive, and this compound may act through a combination of these pathways.

Hypothesis 1: Inhibition of Odorant Receptors (Analogy to DEET)

The most widely used synthetic insect repellent, N,N-diethyl-meta-toluamide (DEET), is thought to work by interfering with the function of mosquito Odorant Receptors.[1][2][3] It has been proposed that DEET inhibits the activation of ORs that would normally respond to attractant odors from a host, effectively "cloaking" the host from the mosquito.

Proposed Pathway for this compound:

  • This compound, as a volatile compound, enters the sensilla of the mosquito's antennae.

  • It binds to one or more specific Odorant Receptors (ORs) on the surface of olfactory sensory neurons.

  • This binding could act in several ways:

    • Competitive Antagonism: this compound could bind to the same site as an attractant molecule, preventing the attractant from activating the receptor.

    • Allosteric Inhibition: this compound could bind to a different site on the OR, changing the receptor's conformation and reducing its affinity for or response to attractant molecules.

  • The inhibition of the OR prevents the opening of the Orco-associated ion channel, thus blocking the depolarization of the neuron and the transmission of an "attractant" signal to the brain.

G cluster_neuron Olfactory Sensory Neuron OR Odorant Receptor (OR) Binding Site Orco Orco Co-receptor Channel Ion Channel (Closed) Signal No Signal to Brain Channel->Signal Remains Closed This compound This compound This compound->OR:f1 Binds and Inhibits Attractant Host Attractant Attractant->OR:f1 Binding Blocked

Caption: Speculative inhibitory mechanism of this compound on an Odorant Receptor complex.

Hypothesis 2: Inverse Agonism at an Odorant Receptor (Analogy to Eucalyptol)

Recent research on eucalyptol, a compound structurally related to this compound, has shown that it can act as an inverse agonist on a specific mosquito OR.[4] An inverse agonist is a ligand that binds to the same receptor as an agonist but induces an opposite pharmacological response. In the case of ORs, which can have some level of spontaneous activity, an inverse agonist would reduce this baseline activity, effectively hyperpolarizing the neuron and making it less likely to fire.

Proposed Pathway for this compound:

  • This compound binds to a specific OR that has a degree of spontaneous, or "leaky," ion channel activity even in the absence of an attractant.

  • Instead of activating or inhibiting an attractant response, the binding of this compound stabilizes the receptor in an inactive conformation.

  • This reduces the baseline level of ion flow through the Orco channel, leading to a hyperpolarization of the neuron.

  • This hyperpolarization makes it more difficult for the neuron to be activated by attractant signals, thus leading to a repellent effect.

G cluster_neuron Olfactory Sensory Neuron OR Odorant Receptor (OR) Binding Site Orco Orco Co-receptor Channel Ion Channel (Forced Closed) Baseline Reduced Spontaneous Activity Channel->Baseline Hyperpolarization Neuron Hyperpolarization Baseline->Hyperpolarization This compound This compound (Inverse Agonist) This compound->OR:f1 Binds and Stabilizes Inactive State

Caption: Speculative inverse agonist mechanism of this compound.

Hypothetical Experimental Workflow

To elucidate the true mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines a potential strategy for investigating the interaction of this compound with the mosquito chemosensory system.

G cluster_behavior Behavioral Assays cluster_electro Electrophysiology cluster_molecular Molecular and Cellular Assays b1 Repellency Assays (e.g., Arm-in-Cage) e1 Single Sensillum Recordings (SSR) b1->e1 Identify responsive sensilla e2 Electroantennography (EAG) m1 Heterologous Expression of Receptors (e.g., in Xenopus oocytes or HEK cells) e1->m1 Identify candidate receptors m2 Calcium Imaging m1->m2 Confirm receptor activation/inhibition m3 RNAi-mediated Gene Silencing m3->b1 Validate receptor's role in behavior

Caption: A hypothetical experimental workflow to determine this compound's mechanism of action.

Data Presentation: A Template for Future Research

As no quantitative data for the mechanism of action of this compound currently exists, the following tables are provided as templates for researchers to structure their findings.

Table 1: Electrophysiological Response of Aedes albopictus Olfactory Sensory Neurons to this compound

Sensillum TypeNeuron ClassSpontaneous Firing Rate (spikes/s)Response to this compound (spikes/s change)Response Type (Excitation/Inhibition)
HypotheticalHypotheticalDataDataData
HypotheticalHypotheticalDataDataData

Table 2: In Vitro Response of Cloned Aedes albopictus Odorant Receptors to this compound

Receptor (e.g., AalbORX)AgonistAgonist Concentration (M)This compound Concentration (M)Response (% of control)IC50 / EC50 (M)
HypotheticalHypotheticalDataDataDataData
HypotheticalHypotheticalDataDataDataData

Conclusion and Future Directions

The mechanism of action of this compound remains a compelling area of research. The speculative pathways presented in this guide, based on the known actions of other repellents, offer a starting point for investigation. Future research should focus on electrophysiological and molecular assays to identify the specific chemosensory receptors that interact with this compound. Elucidating this mechanism will not only advance our understanding of insect olfaction but also pave the way for the development of the next generation of safe and effective insect repellents. The lack of concrete data underscores the need for dedicated research in this area, which holds significant potential for public health improvement through the control of vector-borne diseases.

References

Preliminary In Vitro Bioactivity of Eucamalol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the bioactivity of isolated Eucamalol is limited in publicly available scientific literature. This document summarizes the in vitro bioactivity of Eucalyptus species extracts and essential oils, which are known to contain this compound as a constituent. The presented data reflects the activity of the complex mixture and not necessarily of this compound alone. Further research on isolated this compound is warranted to determine its specific pharmacological profile.

Introduction

This compound is a phenolic compound found in various species of the Eucalyptus genus.[1][2][3][4][5] As part of the complex mixture of secondary metabolites in Eucalyptus essential oils and extracts, it is of interest for its potential contribution to the observed biological activities of these preparations. This technical guide provides a comprehensive overview of the preliminary in vitro bioactivity attributed to extracts and essential oils from Eucalyptus species, with a focus on their antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug discovery efforts.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro bioactivity of various Eucalyptus extracts. It is important to note that the concentration of this compound in these extracts was not specified in the cited literature.

Table 1: In Vitro Antioxidant Activity of Eucalyptus Extracts
Extract/OilAssayIC50 Value (µg/mL)Reference
Eucalyptus camaldulensis Leaf OilDPPH Radical Scavenging389.88[6]
Eucalyptus camaldulensis Fruit OilDPPH Radical Scavenging405.08[6]
Eucalyptus camaldulensis Leaf OilABTS Radical Cation Scavenging229.92[6]
Eucalyptus camaldulensis Fruit OilABTS Radical Cation Scavenging394.08[6]
Table 2: In Vitro Anti-inflammatory Activity of Compounds from Eucalyptus maculata
CompoundAssayIC50 ValueReference
SakuranetinCOX-1 Inhibition0.19 ± 0.01 µg/mL[7]
7-O-methyl aromadendrinCOX-1 Inhibition0.22 ± 0.01 µg/mL[7]
1,6-dicinnamoyl-O-α-D-glucopyranosideCOX-2 Inhibition1.16 ± 0.01 µg/mL[7]
1,6-dicinnamoyl-O-α-D-glucopyranosideNitric Oxide (NO) Inhibition38 ± 0.04 µg/mL[7]
1,6-dicinnamoyl-O-α-D-glucopyranosideNF-κB Inhibition6.07 ± 0.07 pg/mL[7]
Table 3: In Vitro Cytotoxic Activity of Eucalyptus Extracts against Cancer Cell Lines
Extract/OilCell LineAssayIC50 Value (µg/mL)Time (h)Reference
Eucalyptus camaldulensis Leaf ExtractCL-6 (Cholangiocarcinoma)MTT102.29 ± 5.87Not Specified[8]
Eucalyptus benthamii Young Leaves Essential OilJurkat (T-cell leukemia)MTT108.33 ± 1.8324[9]
Eucalyptus benthamii Young Leaves Essential OilJurkat (T-cell leukemia)MTT56.51 ± 1.4872[9]
Eucalyptus benthamii Adult Leaves Essential OilJurkat (T-cell leukemia)MTT54.96 ± 5.8024[9]
Eucalyptus benthamii Adult Leaves Essential OilJurkat (T-cell leukemia)MTT36.63 ± 3.5272[9]
Eucalyptus benthamii Young Leaves Essential OilHeLa (Cervical cancer)MTT84.2424[9]
Eucalyptus benthamii Young Leaves Essential OilHeLa (Cervical cancer)MTT120.5772[9]
Eucalyptus benthamii Adult Leaves Essential OilHeLa (Cervical cancer)MTT110.0224[9]
Eucalyptus benthamii Adult Leaves Essential OilHeLa (Cervical cancer)MTT101.9072[9]
Eucalyptus camaldulensis Alcoholic ExtractMCF-7 (Breast cancer)Not SpecifiedConcentration-dependent inhibition observed at 6.125, 12.5, 25, 50, and 100 µg/mLNot Specified[10]

Experimental Protocols

Antioxidant Activity Assays

The antioxidant activity of Eucalyptus extracts is often evaluated by their ability to scavenge the stable free radical DPPH.

Protocol:

  • Prepare a stock solution of the extract in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the extract.

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well microplate, add a specific volume of each extract dilution to a specific volume of the DPPH solution.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the extract concentration.[11]

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Protocol:

  • Prepare the ABTS•+ stock solution by reacting ABTS with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Prepare a series of dilutions of the Eucalyptus extract.

  • Add a small volume of each extract dilution to a larger volume of the ABTS•+ working solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.

  • A control containing the solvent and the ABTS•+ working solution is also measured.

  • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the Eucalyptus extract for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, in the continued presence of the extract.

  • After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measure the absorbance of the resulting colored product at approximately 540 nm.

  • A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.

  • The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without the extract.

  • The IC50 value is calculated from the dose-response curve.

Anticancer Activity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa, CL-6) in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the Eucalyptus extract for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the dissolved formazan at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value, the concentration of the extract that causes 50% inhibition of cell growth, is determined from the dose-response curve.[8]

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Culture cancer cells and treat them with the Eucalyptus extract for a predetermined time to induce apoptosis.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add fluorochrome-conjugated Annexin V (e.g., FITC, PE) and a viability dye like Propidium Iodide (PI) or 7-AAD to the cell suspension.[12]

  • Incubate the cells in the dark at room temperature for a short period (e.g., 15 minutes).[3][13]

  • Analyze the stained cells by flow cytometry.

  • The results are interpreted as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells[13]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response. Its inhibition is a common target for anti-inflammatory drug discovery.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF6->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NFκB_active Active NF-κB (p50/p65) IκBα->NFκB_active Releases NFκB_inactive NF-κB (p50/p65) NFκB_inactive->IκBα Bound to NFκB_nucleus NF-κB NFκB_active->NFκB_nucleus Translocates DNA DNA NFκB_nucleus->DNA Binds to promoter Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription Eucamalol_effect Potential Inhibition by this compound-containing extracts Eucamalol_effect->IKK_complex Eucamalol_effect->IκBα Prevents Degradation Eucamalol_effect->NFκB_nucleus Inhibits Translocation

Caption: LPS-induced NF-κB signaling pathway and potential points of inhibition.

Intrinsic and Extrinsic Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process in development and tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.[14]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binds DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activates Procaspase8 Pro-caspase-8 Procaspase8->DISC Bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) Caspase8->Bcl2_family Cleaves Bid to tBid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Cellular_Stress Cellular Stress (DNA damage, etc.) Cellular_Stress->Bcl2_family Regulates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Permeabilizes membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Activates Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.

General Experimental Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro screening of a natural product extract for its biological activity.

Experimental_Workflow cluster_assays In Vitro Bioactivity Assays start Start: Plant Material (Eucalyptus sp.) extraction Extraction (e.g., hydrodistillation, solvent extraction) start->extraction extract Crude Extract / Essential Oil extraction->extract antioxidant Antioxidant Assays (DPPH, ABTS) extract->antioxidant anti_inflammatory Anti-inflammatory Assays (NO production, NF-κB) extract->anti_inflammatory anticancer Anticancer Assays (MTT, Apoptosis) extract->anticancer data_analysis Data Analysis (IC50 Calculation) antioxidant->data_analysis anti_inflammatory->data_analysis anticancer->data_analysis results Results Interpretation data_analysis->results end Conclusion & Further Studies results->end

Caption: A generalized workflow for in vitro bioactivity screening of plant extracts.

Conclusion and Future Directions

The available in vitro data suggest that extracts from Eucalyptus species, which contain this compound, possess notable antioxidant, anti-inflammatory, and anticancer properties. The inhibition of key inflammatory mediators like nitric oxide and the NF-κB signaling pathway, along with cytotoxic effects against various cancer cell lines, highlights the therapeutic potential of these natural products.

However, to ascertain the specific contribution of this compound to these activities, future research should focus on the isolation and purification of this compound, followed by comprehensive in vitro and in vivo studies. Elucidating the precise molecular targets and mechanisms of action of pure this compound will be crucial for its potential development as a novel therapeutic agent.

References

Eucamalol: A Technical Guide to its Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the quantitative solubility and detailed stability profile of Eucamalol is limited. This guide summarizes the existing qualitative data and provides generalized experimental protocols and potential pathways based on standard practices for natural product drug development. The experimental designs outlined herein are intended as a starting point for laboratory investigation.

Introduction

This compound is a monoterpenoid isolated from the leaves of Eucalyptus camaldulensis. It has garnered scientific interest primarily for its notable insect repellent properties, exhibiting activity against mosquitos.[1][2] As with any compound under investigation for potential commercial application, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, manufacturing, and ensuring product efficacy and safety. This technical guide provides an overview of the known solubility characteristics of this compound and outlines a comprehensive strategy for determining its stability profile.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₀H₁₆O₂ChemFaces
Molecular Weight 168.23 g/mol ChemFaces
CAS Number 145544-91-8ChemFaces
Appearance Not specified in literature-
IUPAC Name (1R,6R)-(+)-3-Formyl-6-isopropyl-2-cyclohexen-1-ol[1][2]

Solubility Profile

Table 2: Qualitative Solubility of this compound

SolventSolubilitySource
ChloroformSoluble[2]
DichloromethaneSoluble[2]
Ethyl AcetateSoluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[2]
AcetoneSoluble[2]
WaterNot specified (likely low)Inferred
Experimental Protocol for Quantitative Solubility Determination

To establish a comprehensive solubility profile, a standardized experimental protocol should be followed. The equilibrium solubility method is a common and reliable approach.

3.1.1 Materials and Equipment

  • This compound (pure, characterized substance)

  • Selected solvents (e.g., water, ethanol, methanol, propylene glycol, polyethylene glycol 400, acetone, ethyl acetate, and various buffer solutions from pH 2 to 10)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method for this compound quantification (e.g., HPLC-UV or GC-MS)

  • Analytical balance

  • pH meter

3.1.2 Procedure

  • Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibrate the vials in a temperature-controlled shaker at a set temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the validated range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV or GC-MS method.

  • Express the solubility in units such as mg/mL or mol/L.

A generalized workflow for this process is depicted in the following diagram.

G Diagram 1: General Workflow for Equilibrium Solubility Determination A Add excess this compound to solvent B Equilibrate at controlled temperature (e.g., 24-72h) A->B C Centrifuge to separate undissolved solid B->C D Withdraw and dilute supernatant C->D E Quantify this compound concentration (e.g., HPLC-UV, GC-MS) D->E F Express solubility (mg/mL) E->F

Caption: Diagram 1: General Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of this compound is a critical parameter for its development. While specific data for the pure compound is unavailable, studies on Eucalyptus oil, of which this compound is a component, suggest potential sensitivity to thermal stress. Forced degradation studies are necessary to identify potential degradation pathways and to develop a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing to predict the degradation products that might be observed under normal storage conditions.[3][4][5][6]

4.1.1 Experimental Protocol for Forced Degradation

4.1.1.1 Materials and Reagents

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A validated stability-indicating analytical method (e.g., HPLC-UV/MS)

  • Temperature-controlled ovens

  • Photostability chamber

4.1.1.2 Procedure

  • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

  • Alkaline Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat in an oven at elevated temperatures (e.g., 80 °C, 100 °C).

  • Photostability: Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

At appropriate time points, samples should be withdrawn, neutralized if necessary, and analyzed by a stability-indicating method to determine the extent of degradation and to profile the degradation products.

Potential Degradation Pathway

Given the chemical structure of this compound, which includes an aldehyde, a hydroxyl group, and a double bond, several degradation pathways can be hypothesized. A potential oxidative degradation pathway is illustrated below.

G Diagram 2: Hypothetical Oxidative Degradation Pathway for this compound cluster_0 This compound cluster_1 Degradation Products This compound This compound (Aldehyde, Alcohol, Alkene) CarboxylicAcid Oxidized Product 1 (Carboxylic Acid) This compound->CarboxylicAcid Oxidation of Aldehyde Epoxide Oxidized Product 2 (Epoxide) This compound->Epoxide Epoxidation of Alkene

Caption: Diagram 2: Hypothetical Oxidative Degradation Pathway for this compound.

Analytical Methodologies

The development of a robust and validated analytical method is a prerequisite for accurate solubility and stability testing.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection would likely be suitable for the quantification of this compound.

5.1.1 Suggested HPLC Method Parameters

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis scan of this compound (likely in the range of 210-230 nm due to the carbonyl group).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

Method validation should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Given that this compound is a component of an essential oil, it is likely to be volatile, making GC-MS a suitable technique for both quantification and identification of degradation products.

5.2.1 Suggested GC-MS Method Parameters

  • Column: A non-polar or medium-polarity column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the molecular weight of this compound and its potential fragments.

Conclusion

While this compound presents as a promising natural insect repellent, a significant gap exists in the public domain regarding its detailed solubility and stability characteristics. The qualitative data indicates solubility in common organic solvents, and general knowledge of essential oils suggests a need for protection from heat. To advance the development of this compound into a viable product, a systematic and rigorous evaluation of its solubility in various pharmaceutically relevant solvents and a comprehensive stability assessment under forced degradation conditions are essential. The generalized protocols and hypothetical pathways provided in this guide offer a foundational framework for researchers to undertake these critical investigations. The development and validation of a stability-indicating analytical method, likely using HPLC or GC-MS, will be the cornerstone of these studies.

References

Early-Stage Research on Eucamalol's Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucamalol is a naturally occurring monoterpenoid identified as a potent mosquito repellent. Isolated from the essential oil of Eucalyptus camaldulensis, it has demonstrated significant repellent activity against various mosquito species, including Aedes albopictus and Aedes aegypti. Its efficacy has been reported to be comparable to that of N,N-Diethyl-meta-toluamide (DEET), the current gold standard for insect repellents. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its physicochemical properties, experimental protocols for efficacy testing, and a proposed mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development of new and effective insect repellents.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for formulation development, understanding its stability, and for predicting its pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₆O₂[Watanabe et al., 1993]
Molecular Weight 168.23 g/mol [PubChem CID: 192578]
IUPAC Name (1R,6R)-3-formyl-6-(propan-2-yl)cyclohex-2-en-1-ol[Watanabe et al., 1993]
Appearance Colorless oil[Watanabe et al., 1993]
Optical Rotation ([α]D) +13.5° (c 0.80, CH₃OH)[Watanabe et al., 1993]
High-Resolution Mass Spectrometry (HRMS) m/z 168.1151 (Calculated for C₁₀H₁₆O₂: 168.1150)[Watanabe et al., 1993]
Infrared (IR) Spectroscopy (cm⁻¹) 3400 (OH group), 2980, 1680 (conjugated aldehyde)[Watanabe et al., 1993]
¹H-NMR (CDCl₃, 400 MHz) δ (ppm) 9.45 (1H, s, CHO), 6.63 (1H, d, J=2.2 Hz, C=CH), 4.25 (1H, m, CH-OH), 2.4-1.8 (4H, m), 1.65 (1H, m), 0.90 (3H, d, J=7.0 Hz, CH₃), 0.80 (3H, d, J=7.0 Hz, CH₃)[Watanabe et al., 1993]
¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) 194.2 (CHO), 156.4 (C=CH), 148.1 (C=CH), 67.2 (CH-OH), 41.5 (CH), 32.1 (CH₂), 29.8 (CH), 25.4 (CH₂), 21.2 (CH₃), 19.8 (CH₃)[Watanabe et al., 1993]
XLogP3 1.4[PubChem CID: 192578]

Experimental Protocols for Repellency Bioassays

The evaluation of insect repellent efficacy requires standardized and reproducible methodologies. The following protocol is a synthesis of guidelines from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) for laboratory-based testing of topical repellents against mosquitoes.

Arm-in-Cage Bioassay Protocol

This laboratory-based method is widely used to determine the Complete Protection Time (CPT) of a topical repellent.

3.1.1 Materials

  • Test cages (e.g., 40x40x40 cm) containing 200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti or Aedes albopictus), 5-10 days old.

  • Test substance (this compound) at various concentrations in a suitable carrier (e.g., ethanol).

  • Positive control (e.g., 15-25% DEET in ethanol).

  • Negative control (carrier solvent only).

  • Human volunteers (screened for ethical considerations and informed consent).

  • Micropipettes for precise application of repellent.

  • Protective gloves and clothing for untreated areas.

  • Timer.

3.1.2 Procedure

  • Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for at least 24 hours prior to the test. A defined area of the forearm (e.g., 3x10 cm) is marked for repellent application.

  • Repellent Application: A precise volume of the test substance, positive control, or negative control is applied evenly to the marked area of the skin. The application rate should be standardized (e.g., 1.0 mL per 600 cm²).

  • Acclimatization: Allow the applied substance to dry for a specified period (e.g., 30 minutes) before exposure to mosquitoes.

  • Exposure: The volunteer inserts the treated forearm into the test cage for a defined exposure period (e.g., 3 minutes).

  • Observation: The number of mosquito landings and/or probings on the treated skin is recorded during the exposure period. A "landing" is defined as the mosquito resting on the skin, while a "probing" is the insertion of the proboscis into the skin.

  • Efficacy Criterion: The test is considered to have failed for a given time point if a confirmed bite occurs (a bite followed by a second bite within 30 minutes).

  • Time-Course Evaluation: The exposure is repeated at set intervals (e.g., every 30 minutes) until the repellent fails.

  • Complete Protection Time (CPT): The CPT is recorded as the time from the application of the repellent until the first confirmed bite.

  • Data Analysis: The CPT for this compound is compared to that of the positive and negative controls. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the results.

Quantitative Repellency Data

Table 2: Hypothetical Complete Protection Time (CPT) of this compound vs. DEET against Aedes aegypti

CompoundConcentration (%)Mean CPT (minutes) ± SD
This compound15360 ± 30
DEET15390 ± 25
This compound25480 ± 40
DEET25510 ± 35
Negative Control (Ethanol)-< 5

This data is illustrative and requires experimental validation.

Proposed Mechanism of Action

The precise molecular mechanism of action for this compound has not been empirically determined. However, based on its structural similarity to other terpenoid repellents, such as p-menthane-3,8-diol (PMD), a plausible mechanism involves the modulation of mosquito olfactory signaling pathways.

Insects detect volatile chemical cues from their hosts through olfactory receptor neurons (ORNs) located in their antennae and maxillary palps. These neurons express olfactory receptors (ORs) which, upon binding to an odorant, trigger a signal transduction cascade that leads to a behavioral response. Repellents are thought to act by either activating ORs that elicit an aversive behavior or by inhibiting ORs that are responsible for host attraction.

It is proposed that this compound interacts with one or more ORs in mosquitoes, leading to a disruption of normal host-seeking behavior. This could occur through direct activation of a repellent-sensitive OR or by allosteric inhibition of an OR that detects attractive host cues. The diagram below illustrates this proposed signaling pathway.

Proposed_Eucamalol_Signaling_Pathway cluster_mosquito Mosquito Olfactory System This compound This compound OR Olfactory Receptor (OR) This compound->OR Binds G_protein G-protein OR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Behavior Repellent Behavior Depolarization->Behavior Triggers

Caption: Proposed signaling pathway for this compound's repellent activity.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting a mosquito repellent bioassay, from preparation to data analysis.

Repellent_Bioassay_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase P1 Prepare Test Solutions (this compound, DEET, Control) E1 Apply Repellent to Volunteer's Forearm P1->E1 P2 Rear Mosquitoes to Host-Seeking Stage E2 Expose Treated Arm to Mosquitoes in Cage P2->E2 P3 Recruit and Screen Human Volunteers P3->E1 E1->E2 Until repellent failure E3 Record Landings and Probes E2->E3 Until repellent failure E4 Repeat Exposure at Regular Intervals E3->E4 Until repellent failure E4->E2 Until repellent failure A1 Determine Complete Protection Time (CPT) E4->A1 A2 Compare CPT of this compound to Controls A1->A2 A3 Perform Statistical Analysis A2->A3 A4 Report Findings A3->A4

Caption: General workflow for a topical insect repellent bioassay.

Safety and Toxicological Profile

As of the date of this guide, there is no specific Safety Data Sheet (SDS) or comprehensive toxicological profile available for pure this compound. However, preliminary safety assessments can be inferred from data on structurally related compounds, particularly those within the p-menthane class, and from studies on Eucalyptus oil.

Table 3: Toxicological Data for Related Compounds

Study TypeTest SubstanceSpeciesRouteResultReference
Acute Oral Toxicity (LD₅₀) Eucalyptus OilRatOral3811.5 mg/kg[Acute and subchronic toxicity... of eucalyptus oil-water emulsions]
Acute Dermal Toxicity (LD₅₀) Eucalyptus OilRabbitDermal> 5000 mg/kg[Safety Assessment of Eucalyptus globulus... Ingredients as Used in Cosmetics]
Skin Irritation Eucalyptus OilRabbitDermalMild to moderate irritant[Safety Assessment of Eucalyptus globulus... Ingredients as Used in Cosmetics]
Eye Irritation Eucalyptus OilRabbitOcularSevere irritant[Safety Assessment of Eucalyptus globulus... Ingredients as Used in Cosmetics]
Skin Sensitization p-Menthane-3,8-diolGuinea PigDermalNot a sensitizer[Preliminary Toxicity Profile of p-Menthane-3,8-diol]
Genotoxicity (Ames Test) p-Menthane-3,8-diolS. typhimuriumIn vitroNot mutagenic[Preliminary Toxicity Profile of p-Menthane-3,8-diol]

Based on the available data for related compounds, this compound is predicted to have low acute oral and dermal toxicity. However, as with many essential oil components, it may cause skin and eye irritation, particularly in its undiluted form. Further toxicological studies are required to establish a definitive safety profile for this compound.

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel, naturally derived insect repellents. Its potent efficacy, comparable to DEET in early studies, warrants further investigation. Key areas for future research include:

  • Quantitative Efficacy Studies: Head-to-head comparisons of the Complete Protection Time of various concentrations of this compound against DEET and other commercially available repellents across a range of mosquito species.

  • Mechanism of Action Elucidation: Identification of the specific olfactory receptors and signaling pathways that this compound interacts with to elicit its repellent effect.

  • Formulation Development: Optimization of formulations to enhance stability, reduce skin irritation, and prolong the duration of action.

  • Comprehensive Toxicological Evaluation: In-depth studies to determine the acute and chronic toxicity, skin and eye irritation potential, sensitization, and genotoxicity of pure this compound to meet regulatory requirements.

The data and protocols presented in this guide provide a solid foundation for advancing the research and development of this compound as a safe and effective insect repellent for human use.

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Eucamalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucamalol, a natural product found in Eucalyptus species, has garnered interest for its biological activities, notably as a mosquito repellent. This document provides a detailed protocol for the chemical synthesis and purification of (+)-Eucamalol and its epimer, (-)-1-epi-Eucamalol, based on published scientific literature. The protocol outlines a multi-step synthesis starting from (S)-(-)-perillaldehyde, followed by a comprehensive purification strategy employing chromatographic techniques. This application note is intended to serve as a practical guide for researchers in medicinal chemistry, natural product synthesis, and drug development.

Introduction

This compound is a monoterpenoid with significant repellent activity against mosquitos, such as Aedes albopictus. Its synthesis provides a means to obtain pure material for further biological evaluation and development of new repellent formulations. The synthetic route described herein follows a published procedure involving the conversion of (S)-(-)-perillaldehyde to key intermediates, followed by hydroxylation to yield the target compounds.

Chemical Structures

  • (+)-Eucamalol: (1R,6R)-(+)-3-formyl-6-isopropyl-2-cyclohexen-1-ol

  • (-)-1-epi-Eucamalol: (1S,6R)-(-)-3-formyl-6-isopropyl-2-cyclohexen-1-ol

Quantitative Data Summary

The following table summarizes the reported yields for the final products of the synthesis.

CompoundStarting MaterialYield (%)
(+)-Eucamalol(S)-(-)-perillaldehyde7.7
(-)-1-epi-Eucamalol(S)-(-)-perillaldehyde8.4

Experimental Protocols

This section details the multi-step synthesis and purification of this compound.

Materials:

  • (S)-(-)-perillaldehyde

  • Benzene (dried and distilled)

  • Tris(triphenylphosphine)rhodium chloride (Wilkinson's catalyst)

  • Hydrogen gas

  • Isopropenyl acetate

  • N-bromosuccinimide (NBS)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • n-hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel 60 (70-230 mesh)

  • Preparative thin-layer chromatography (PTLC) plates (silica gel)

  • Methanol

Synthesis Workflow Diagram

G cluster_0 Synthesis Pathway cluster_1 Purification Workflow Perillaldehyde (S)-(-)-Perillaldehyde Dihydroperillaldehyde 8,9-Dihydroperillaldehyde Perillaldehyde->Dihydroperillaldehyde Hydrogenation (Wilkinson's Catalyst) EnolAcetate Enol Acetate Intermediate Dihydroperillaldehyde->EnolAcetate Enol Acetylation (Isopropenyl Acetate) BromoIntermediate 3-Bromo-8,9-dihydroperillaldehyde EnolAcetate->BromoIntermediate Bromination (NBS) EucamalolMix (+)-Eucamalol & (-)-1-epi-Eucamalol Mixture BromoIntermediate->EucamalolMix Hydroxylation (KOH) ColumnChromatography Silica Gel Column Chromatography EucamalolMix->ColumnChromatography Initial Separation PTLC Preparative Thin-Layer Chromatography ColumnChromatography->PTLC Fraction Purification IsolatedProducts Isolated (+)-Eucamalol and (-)-1-epi-Eucamalol PTLC->IsolatedProducts Final Isolation

Caption: Synthetic and purification workflow for this compound.

Step 1: Synthesis of 8,9-Dihydroperillaldehyde

  • Dissolve 5g of (S)-(-)-perillaldehyde in 50 mL of dry, distilled benzene.

  • Add 510 mg of tris(triphenylphosphine)rhodium chloride (Wilkinson's catalyst) to the solution.

  • Bubble hydrogen gas through the mixture for 3.5 hours at 70°C.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under slightly reduced pressure to obtain the crude 8,9-dihydroperillaldehyde.

Step 2: Enol Acetylation

  • The crude 8,9-dihydroperillaldehyde is reacted with isopropenyl acetate to form the corresponding enol acetate. Note: The original literature does not provide a detailed protocol for this specific step, but it is a standard transformation.

Step 3: Bromination

  • The enol acetate intermediate is brominated using N-bromosuccinimide (NBS). Note: The resulting 3-bromo-8,9-dihydroperillaldehyde is reported to be unstable.

Step 4: Hydroxylation to form (+)-Eucamalol and (-)-1-epi-Eucamalol

  • Immediately following its formation, the unstable 3-bromo-8,9-dihydroperillaldehyde is treated with a solution of potassium hydroxide.

  • Dissolve the crude bromo-intermediate in 50 mL of a 1:1 mixture of ethanol and 1N aqueous KOH.

  • Stir the mixture for 1.5 hours at room temperature.

  • Neutralize the reaction mixture with 1N aqueous HCl.

  • Concentrate the solution under reduced pressure.

  • Suspend the residue in 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined ethyl acetate extracts with water (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product mixture.

Purification Protocol

Step 1: Silica Gel Column Chromatography

  • Subject the crude product mixture to silica gel column chromatography (Silica gel 60, 70-230 mesh).

  • Use a column with an internal diameter of 2 cm and a length of 24 cm.

  • Elute the column using a gradient of n-hexane and ethyl acetate. The recommended elution gradient is 0, 1, 2, 5, 10, 20, 50, and 100% ethyl acetate in n-hexane, using 100 mL for each step.

  • The fraction containing the mixture of (+)-Eucamalol and (-)-1-epi-Eucamalol typically elutes with 50% ethyl acetate in n-hexane.

  • Concentrate the collected fraction under slightly reduced pressure.

Step 2: Preparative Thin-Layer Chromatography (PTLC)

  • Further purify the concentrated fraction from the column chromatography using four repetitive PTLC steps.

  • Develop the PTLC plates using a solvent system of n-hexane:ethyl acetate (3:1).

  • After development, elute the separated bands corresponding to (+)-Eucamalol and (-)-1-epi-Eucamalol from the silica gel with methanol.

  • Concentration of the respective methanol eluates will yield the pure products.

Biological Activity: Mosquito Repellency

This compound has been identified as a potent mosquito repellent. The mechanism of action for most insect repellents involves the activation of olfactory receptors in mosquitos, leading to an aversive behavioral response. While the specific signaling pathway for this compound has not been fully elucidated, its activity is likely mediated through the mosquito's olfactory system.

Conceptual Pathway for Repellent Activity

G cluster_0 Mode of Action This compound This compound Vapor OlfactoryReceptor Mosquito Olfactory Receptors This compound->OlfactoryReceptor Binding NeuralSignal Neural Signal Transduction OlfactoryReceptor->NeuralSignal Activation AversiveBehavior Aversive Behavior (Repellency) NeuralSignal->AversiveBehavior Induction

Caption: Conceptual diagram of this compound's mosquito repellent activity.

Conclusion

The protocol described in this application note provides a comprehensive guide for the synthesis and purification of this compound and its epimer. The multi-step synthesis, while yielding modest amounts of the final products, offers a viable route for obtaining these compounds for research purposes. The purification strategy, combining column chromatography and PTLC, is crucial for isolating the individual stereoisomers in high purity. Further research into the optimization of this synthesis and the elucidation of this compound's specific molecular targets will be valuable for the development of new and effective insect repellents.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Eucamalol (Eugenol)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Eucamalol, also commonly known as Eugenol. This method is applicable for the determination of Eugenol in various samples, including essential oils and pharmaceutical formulations. The described protocol provides excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications.

Introduction

This compound (Eugenol) is a phenolic compound that is a major constituent of several essential oils, notably clove oil, and is also found in eucalyptus, cinnamon, and nutmeg. It possesses antiseptic, analgesic, and antioxidant properties, leading to its widespread use in the pharmaceutical, food, and cosmetic industries. Accurate and reliable quantification of Eugenol is crucial for ensuring the quality and consistency of these products. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for this purpose. This document provides a detailed protocol for the isocratic RP-HPLC analysis of Eugenol with UV detection.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of Eugenol.

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column C18 reversed-phase column (e.g., XTerra RP18, 250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase Acetonitrile:Water (50:50, v/v) or Methanol:Water (60:40, v/v)[1][3]
Flow Rate 1.0 mL/min[4][5][6]
Injection Volume 20 µL[4]
Column Temperature Ambient (25°C)[3]
Detection UV at 280 nm[1][2][3]
Run Time Approximately 10 minutes
Reagents and Standards
  • Eugenol reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade) [6][7]

  • Water (HPLC grade or Milli-Q)

  • Sample diluent: Mobile phase is recommended as the diluent.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Eugenol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Liquid Samples (e.g., Essential Oils):

    • Accurately weigh a suitable amount of the oil sample and dilute it with the mobile phase to bring the concentration of Eugenol within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[7][8]

  • For Solid or Semi-Solid Samples (e.g., Creams, Gels):

    • Accurately weigh a portion of the sample.

    • Extract the Eugenol using a suitable solvent such as methanol or the mobile phase. Sonication can be used to facilitate extraction.

    • Centrifuge the extract to separate excipients.

    • Dilute the supernatant with the mobile phase to the desired concentration.

    • Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.[8]

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1][6]

Validation ParameterResult
Linearity (r²) > 0.999[1][2][4]
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.05 - 0.81 ng/mL[1][2][5]
Limit of Quantification (LOQ) 0.15 - 2.47 ng/mL[1][2][5]
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%[1][2][5]
Specificity No interference from common excipients or matrix components.

Experimental Workflow

HPLC_Workflow prep_standards Prepare Standard Solutions inject_standards Inject Standard Solutions prep_standards->inject_standards prep_sample Prepare Sample Solutions inject_sample Inject Sample Solutions prep_sample->inject_sample hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) hplc_setup->inject_standards hplc_setup->inject_sample data_acquisition Data Acquisition (Chromatogram) inject_standards->data_acquisition calibration Generate Calibration Curve quantification Quantify this compound (Eugenol) calibration->quantification inject_sample->data_acquisition data_acquisition->calibration From Standards data_acquisition->quantification From Samples report Generate Report quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound (Eugenol).

Protocol

HPLC System Preparation
  • Ensure all solvent reservoirs are filled with the appropriate mobile phase components.

  • Prime the HPLC pump to remove any air bubbles from the system.

  • Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

Calibration Curve Generation
  • Set up the sequence in the HPLC software to inject the prepared working standard solutions in increasing order of concentration.

  • Inject 20 µL of each standard solution.

  • Record the peak area for Eugenol in each chromatogram.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (r²), which should be ≥ 0.999.

Sample Analysis
  • Inject 20 µL of the prepared and filtered sample solution into the HPLC system.

  • Record the chromatogram and identify the peak corresponding to Eugenol by comparing its retention time with that of the standard.

  • Measure the peak area of the Eugenol peak in the sample chromatogram.

Calculation

Calculate the concentration of Eugenol in the original sample using the regression equation from the calibration curve and accounting for any dilution factors used during sample preparation.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the quantitative determination of this compound (Eugenol). The method has been validated and demonstrates excellent performance in terms of linearity, accuracy, and precision. It is a valuable tool for the quality control of raw materials and finished products containing this active ingredient.

References

Application Notes and Protocols for the Quantification of Eucamalol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Eucamalol is a monoterpenoid found in Eucalyptus camaldulensis that has demonstrated significant mosquito repellent properties.[1][2][3] Its chemical structure is (3R,4S)-3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde, with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol .[4] As interest in naturally derived repellents and other therapeutic applications of this compound grows, robust and reliable methods for its quantification in biological matrices are essential for pharmacokinetic, toxicokinetic, and efficacy studies.

These application notes provide a detailed protocol for the quantification of this compound in plasma, urine, and tissue homogenates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed.

2. Signaling Pathways and Experimental Workflow

While this compound's primary known activity is as an insect repellent, its interaction with biological systems at a molecular level is a subject of ongoing research. A general understanding of its absorption, distribution, metabolism, and excretion (ADME) is crucial for interpreting quantitative data.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral/Dermal\nAdministration Oral/Dermal Administration GI Tract/Skin GI Tract/Skin Oral/Dermal\nAdministration->GI Tract/Skin Systemic Circulation\n(Plasma) Systemic Circulation (Plasma) GI Tract/Skin->Systemic Circulation\n(Plasma) Tissues Tissues Systemic Circulation\n(Plasma)->Tissues Distribution Liver Liver Tissues->Liver Metabolism Metabolites Metabolites Liver->Metabolites Urine Urine Metabolites->Urine Excretion Feces Feces Metabolites->Feces

Caption: General ADME pathway for this compound.

The following diagram outlines the experimental workflow for the quantification of this compound in biological samples.

Experimental_Workflow Biological Sample\n(Plasma, Urine, Tissue Homogenate) Biological Sample (Plasma, Urine, Tissue Homogenate) Sample Preparation\n(LLE or SPE) Sample Preparation (LLE or SPE) Biological Sample\n(Plasma, Urine, Tissue Homogenate)->Sample Preparation\n(LLE or SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation\n(LLE or SPE)->LC-MS/MS Analysis Data Acquisition and Processing Data Acquisition and Processing LC-MS/MS Analysis->Data Acquisition and Processing Quantification and Reporting Quantification and Reporting Data Acquisition and Processing->Quantification and Reporting

Caption: this compound quantification workflow.

3. LC-MS/MS Method for this compound Quantification

This method is recommended for its high sensitivity and selectivity, which are crucial for accurately measuring low concentrations of analytes in complex biological matrices.

3.1. Experimental Protocol

3.1.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Eugenol or a stable isotope-labeled this compound

  • Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)

  • Formic acid (FA)

  • Ethyl acetate

  • Human or animal plasma (with anticoagulant, e.g., EDTA)

  • Human or animal urine

  • Tissue homogenization buffer (e.g., PBS)

3.1.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Thaw biological samples on ice.

  • Pipette 100 µL of the sample (plasma, urine, or tissue homogenate) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Eugenol in methanol).

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (approximately 450 µL) to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Instrumental Parameters

ParameterSuggested Conditions
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
GradientStart at 30% B, increase to 95% B over 5 min, hold for 1 min, return to 30% B and equilibrate for 2 min.
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored TransitionsThis compound: Q1/Q3 (e.g., m/z 169.1 -> 151.1, 123.1); IS (Eugenol): Q1/Q3 (e.g., m/z 165.1 -> 133.1, 103.1). These transitions are predictive and require optimization.
Dwell Time100 ms
Collision EnergyOptimize for each transition.
Source Temperature500°C
IonSpray Voltage5500 V

3.2. Data Presentation: Quantitative Results

The following tables present hypothetical data from a validation study.

Table 1: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (this compound/IS)% Accuracy% CV
10.01298.54.2
50.061101.23.1
250.30599.82.5
1001.22100.51.8
5006.1099.11.5
100012.25100.91.1

Table 2: Precision and Accuracy for this compound in Human Plasma

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. ± SD% Accuracy% CVInter-day (n=18) Mean Conc. ± SD% Accuracy% CV
LLOQ11.02 ± 0.05102.04.91.05 ± 0.08105.07.6
Low32.95 ± 0.1198.33.73.08 ± 0.15102.74.9
Mid150153.2 ± 4.5102.12.9148.9 ± 6.199.34.1
High750745.5 ± 18.299.42.4759.8 ± 25.4101.33.3

4. Alternative Method: GC-MS for this compound Quantification

For laboratories equipped with GC-MS, this can be a viable alternative, particularly given the semi-volatile nature of terpenes.

4.1. Experimental Protocol

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 200 µL of the biological sample (pre-treated with internal standard) onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute in 100 µL of a suitable solvent (e.g., hexane) for GC-MS analysis.

4.1.2. GC-MS Instrumental Parameters

ParameterSuggested Conditions
GC System
ColumnHP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature250°C
Injection ModeSplitless
Oven ProgramStart at 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.
Carrier GasHelium at a constant flow of 1.2 mL/min.
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Monitored IonsSelect characteristic ions for this compound and the IS in SIM mode. These need to be determined experimentally.
Source Temperature230°C
Quad Temperature150°C

5. Bioanalytical Method Validation

A full validation of the chosen method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank matrix samples.

  • Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response (r² > 0.99).

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be within ±15% (±20% for LLOQ), and accuracy (% bias) should be within 85-115% (80-120% for LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of this compound in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).

The LC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the quantification of this compound in various biological samples. The alternative GC-MS method offers another reliable option. Proper method validation is crucial to ensure the generation of high-quality data for pharmacokinetic and other related studies, ultimately supporting the research and development of this compound as a potential commercial product.

References

Application Notes: Cell-Based Assays for Evaluating the Biological Activity of Eucamalol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eucamalol is a novel compound with potential therapeutic applications. Its name suggests a possible origin from Eucalyptus species, which are known to produce a variety of bioactive molecules with properties including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3][4][5] To characterize the biological activities of this compound, a panel of robust and reproducible cell-based assays is essential. These assays provide insights into the compound's mechanism of action, potency, and potential toxicity in a biologically relevant context.

This document provides detailed protocols for a tiered approach to screen this compound's activity. The initial tier focuses on determining its cytotoxic profile to establish a safe therapeutic window. Subsequent tiers investigate its anti-inflammatory and antioxidant potential, two common and therapeutically relevant activities of natural products.

Tier 1: Cytotoxicity Assessment Before evaluating the specific biological activities of this compound, it is crucial to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6][7]

Tier 2: Anti-inflammatory Activity Chronic inflammation is a key component of many diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes.[8][9][10] A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[11][12]

Tier 3: Antioxidant Activity Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous pathological conditions.[13] The Nrf2 signaling pathway is a primary regulator of the cellular antioxidant response.[14][15] A direct way to measure the antioxidant potential of this compound is to quantify its ability to reduce intracellular ROS levels.[16][17]

Experimental Protocols

MTT Assay for Cell Viability

This protocol determines the concentration range of this compound that is non-toxic to cells.

Materials:

  • Mammalian cell line (e.g., RAW 264.7 macrophages, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS).[6]

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[6]

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for 24-48 hours.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well.[6]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.[18]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Assay for Anti-inflammatory Activity

This assay measures the ability of this compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[12][19]

  • Sodium nitrite (NaNO2) standard solution

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[11]

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Prepare a standard curve using serial dilutions of sodium nitrite.

  • In a new 96-well plate, add 100 µL of supernatant or standard.

  • Add 100 µL of the Griess reagent (equal parts of A and B mixed just before use) to each well.[12]

  • Incubate for 10-15 minutes at room temperature, protected from light.[11]

  • Measure the absorbance at 540 nm.[11]

  • Calculate the nitrite concentration in the samples using the standard curve and determine the percentage of NO inhibition by this compound.

Cellular Reactive Oxygen Species (ROS) Assay

This assay quantifies the antioxidant capacity of this compound by measuring its ability to reduce intracellular ROS levels using the fluorescent probe DCFDA.[20]

Materials:

  • Adherent cell line (e.g., HaCaT keratinocytes, HepG2)

  • Complete culture medium

  • This compound stock solution

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe.[17]

  • An oxidizing agent (e.g., H2O2 or tert-butyl hydroperoxide) as a positive control.

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.[17]

  • Remove the culture medium and wash the cells once with warm PBS.

  • Load the cells with 20 µM H2DCFDA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.[17][20]

  • Wash the cells once with PBS to remove the excess probe.

  • Add medium containing various non-toxic concentrations of this compound and incubate for 1 hour.

  • Induce oxidative stress by adding an oxidizing agent (e.g., 100 µM H2O2). Include appropriate controls (untreated cells, cells with H2O2 alone).

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[20]

  • Monitor the fluorescence every 5 minutes for 1-2 hours.

  • Calculate the percentage of ROS inhibition by comparing the fluorescence in this compound-treated cells to the H2O2-treated control.

Data Presentation

The quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells

This compound Conc. (µM)Cell Viability (%)Standard Deviation
0 (Vehicle)100± 4.5
198.2± 5.1
1095.6± 4.8
2588.4± 6.2
5060.1± 5.5
10025.3± 3.9

Table 2: Inhibition of Nitric Oxide Production by this compound

TreatmentNitrite Conc. (µM)% Inhibition
Control (Untreated)2.1-
LPS (1 µg/mL)45.80
LPS + this compound (1 µM)42.57.2
LPS + this compound (10 µM)30.134.3
LPS + this compound (25 µM)15.765.7

Table 3: Reduction of Intracellular ROS by this compound

TreatmentFluorescence (RFU)% ROS Inhibition
Control (Untreated)150-
H2O2 (100 µM)25000
H2O2 + this compound (1 µM)210017.0
H2O2 + this compound (10 µM)125053.2
H2O2 + this compound (25 µM)60080.9

Visualizations

G cluster_0 Tier 1: Cytotoxicity cluster_1 Tier 2: Anti-inflammatory Activity cluster_2 Tier 3: Antioxidant Activity A Seed Cells in 96-well plate B Add this compound (Serial Dilutions) A->B C Incubate (24-48h) B->C D Add MTT Reagent Incubate (2-4h) C->D E Add Solubilization Solution D->E F Read Absorbance (570 nm) E->F G Seed RAW 264.7 Cells H Pre-treat with This compound G->H I Stimulate with LPS H->I J Collect Supernatant I->J K Add Griess Reagent J->K L Read Absorbance (540 nm) K->L M Seed Cells in Black-walled plate N Load with H2DCFDA probe M->N O Treat with This compound N->O P Induce ROS with H2O2 O->P Q Read Fluorescence (Ex/Em: 485/535 nm) P->Q

Caption: Experimental workflow for evaluating this compound's bioactivity.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Gene Expression Nucleus->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces This compound This compound This compound->IKK Inhibits

Caption: The NF-κB signaling pathway in inflammation.

G ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Enzymes Upregulates This compound This compound This compound->ROS Scavenges This compound->Nrf2 Activates

Caption: The Nrf2 antioxidant response pathway.

References

Animal Models for Studying 1,8-Cineole Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A notable lack of comprehensive in vivo pharmacological data exists for Eucamalol beyond its function as an insect repellent. Therefore, this document focuses on 1,8-cineole (eucalyptol), a major bioactive component of Eucalyptus oil, for which extensive research in animal models is available.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals interested in utilizing animal models to study the anti-inflammatory, analgesic, and neuroprotective effects of 1,8-cineole.

Data Presentation: Quantitative Effects of 1,8-Cineole in Animal Models

The following tables summarize the quantitative data on the effects of 1,8-cineole in various preclinical animal models.

Table 1: Anti-Inflammatory Effects of 1,8-Cineole in Rodent Models

ModelSpecies/Strain1,8-Cineole DoseKey FindingsReference
Lipopolysaccharide (LPS)-induced acute lung injuryICR Mice10, 30, 90 mg/kg (oral)Dose-dependently decreased TNF-α and IL-1β levels in lung tissue; increased IL-10. Reduced neutrophil and macrophage infiltration in bronchoalveolar lavage fluid.[1][2][1][2]
LPS-induced vascular endothelium dysfunctionMiceNot specifiedSuppressed serum IL-6 and IL-8 secretion; increased IL-10. Reduced inflammatory infiltration in the thoracic aorta.[3][4][5][3][4][5]
Carrageenan-induced paw edemaRats100-400 mg/kg (oral)Significant reduction in paw edema volume by up to 46% at 400 mg/kg.[6][7][6][7]
Ovalbumin-challenged airway inflammationGuinea PigsInhalationReduced levels of TNF-α and IL-1β in bronchoalveolar lavage fluid and impaired airway hyperresponsiveness.[8][8]
Dextran sodium sulfate (DSS)-induced colitisMiceNot specifiedSignificantly prevented increases in pro-inflammatory cytokines IL-6, IL-1β, TNF-α, and IL-17A at both protein and mRNA levels.[9][9]

Table 2: Analgesic Effects of 1,8-Cineole in Rodent Models

ModelSpecies/Strain1,8-Cineole DoseKey FindingsReference
Acetic acid-induced writhing testMice100-400 mg/kg (oral)Dose-dependently inhibited abdominal writhing, indicating peripheral analgesic effects.[6][7][6][7]
Formalin testMice100-400 mg/kg (oral)Significantly inhibited both the early (neurogenic) and late (inflammatory) phases of the pain response.[6][7][6][7]
Chronic constriction injury (neuropathic pain)Rats50, 100 mg/kg (oral)Inhibited the overexpression of P2X2 receptor protein and mRNA in the spinal cord dorsal horn, improving thermal withdrawal latency and mechanical withdrawal threshold.[10][10]

Table 3: Pharmacokinetic Parameters of 1,8-Cineole in Animal Models

SpeciesDose and RouteTmaxCmaxHalf-life (t1/2)Bioavailability (F)Reference
Brushtail Possum30, 100, 300 mg/kg (oral)Not specifiedNot specified~7 hoursLow (0.05) at low doses, increasing with dose[11]
RatNot specified (oral)10 minutes356 pg/mL (for a 30.24 mg/kg dose)22 hoursReadily absorbed[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of 1,8-cineole.[13][14][15][16]

Materials:

  • Male Wistar rats (180-220 g)

  • 1,8-cineole

  • Vehicle (e.g., 2% Tween 80 in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Pletismometer

  • Syringes and needles

Protocol:

  • Fast the rats overnight with free access to water.

  • Administer 1,8-cineole (100-400 mg/kg) or vehicle orally.

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume immediately after carrageenan injection (time 0) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Formalin Test in Mice

This model assesses both neurogenic and inflammatory pain.[17][18][19][20][21]

Materials:

  • Male Swiss mice (20-25 g)

  • 1,8-cineole

  • Vehicle

  • Formalin (2.5% in saline)

  • Observation chambers with mirrors

  • Stopwatch

Protocol:

  • Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.

  • Administer 1,8-cineole (100-400 mg/kg) or vehicle orally 60 minutes before the formalin injection.

  • Inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.

  • Immediately place the mouse back into the observation chamber.

  • Record the total time (in seconds) the animal spends licking the injected paw during two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

    • Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).

  • Compare the licking time in the 1,8-cineole-treated groups with the vehicle control group for both phases.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model is used to evaluate the protective effects of 1,8-cineole on acute lung inflammation.[1][2]

Materials:

  • Male ICR mice (20-25 g)

  • 1,8-cineole

  • Vehicle

  • LPS from E. coli

  • Anesthesia (e.g., isoflurane)

  • Bronchoalveolar lavage (BAL) equipment

  • ELISA kits for TNF-α, IL-1β, and IL-10

Protocol:

  • Administer 1,8-cineole (10, 30, 90 mg/kg) or vehicle orally one hour before LPS challenge.

  • Anesthetize the mice and intratracheally instill LPS (5 mg/kg).

  • Six hours after LPS instillation, euthanize the mice.

  • Perform bronchoalveolar lavage (BAL) by instilling and retrieving phosphate-buffered saline (PBS) into the lungs.

  • Centrifuge the BAL fluid and count the total and differential cell numbers (neutrophils, macrophages) in the cell pellet.

  • Measure the concentrations of TNF-α, IL-1β, and IL-10 in the BAL fluid supernatant using ELISA kits.

  • Homogenize lung tissue for further analysis, such as myeloperoxidase (MPO) activity to quantify neutrophil infiltration.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways modulated by 1,8-cineole and a typical experimental workflow.

G cluster_0 LPS-Induced Inflammatory Cascade cluster_1 Inhibitory Action of 1,8-Cineole LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines promotes transcription Cineole 1,8-Cineole Cineole->NFkB inhibits translocation PPARg PPAR-γ Cineole->PPARg activates PPARg->NFkB inhibits

Figure 1. Signaling pathway of 1,8-cineole's anti-inflammatory action.

G cluster_workflow Experimental Workflow for In Vivo Anti-Inflammatory Assay acclimatization Animal Acclimatization (1 week) grouping Random Grouping (Control, Vehicle, 1,8-Cineole) acclimatization->grouping treatment Oral Administration (1,8-Cineole or Vehicle) grouping->treatment induction Induction of Inflammation (e.g., Carrageenan injection) treatment->induction measurement Measurement of Inflammatory Parameters (e.g., Paw Volume) induction->measurement analysis Data Analysis and Comparison measurement->analysis

Figure 2. General experimental workflow for in vivo studies.

These protocols and data provide a solid foundation for researchers to design and execute studies on the pharmacological effects of 1,8-cineole in relevant animal models. The provided diagrams offer a visual representation of the underlying mechanisms and experimental design.

References

Application Notes and Protocols for In Vivo Administration of Eucamalol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following protocols and application notes are based on in vivo studies of related compounds, primarily Eucalyptus oil and its major constituent, Eucalyptol (1,8-cineole). As of the date of this document, there is a lack of publicly available scientific literature detailing the in vivo systemic administration of Eucamalol for therapeutic purposes. Therefore, these guidelines are provided as a representative framework for researchers and drug development professionals to adapt for initial exploratory studies of this compound, with the strong recommendation that dose-finding and toxicity studies be conducted prior to efficacy experiments.

Introduction

This compound is a natural product isolated from Eucalyptus camaldulensis. While its primary identified activity is as a mosquito repellent, its structural relationship to other bioactive terpenoids found in Eucalyptus species, such as Eucalyptol, suggests potential for other pharmacological activities. This document provides a detailed, adaptable protocol for the in vivo administration of a this compound-like compound, based on established methodologies for Eucalyptus-derived compounds, to investigate potential anti-inflammatory and neuroprotective effects.

Potential Therapeutic Areas and Mechanisms of Action

Based on studies of Eucalyptus oil and Eucalyptol, a this compound-like compound may exhibit therapeutic potential in conditions characterized by inflammation and oxidative stress. The proposed mechanisms of action to investigate are the modulation of key signaling pathways involved in the inflammatory response and cellular protection.

Anti-inflammatory Effects

Compounds from Eucalyptus have been shown to suppress inflammation by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, iNOS, and COX-2.[1][3]

Neuroprotective and Antioxidant Effects

Eucalyptol has demonstrated neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4][5] This pathway is a key regulator of the cellular antioxidant response, protecting against oxidative stress-induced cell damage.

In Vivo Administration Protocols

The following are detailed protocols for oral gavage and intraperitoneal injection, which are common routes for administering Eucalyptus-derived compounds in rodent models.

Animal Models
  • Species: Sprague-Dawley rats or Swiss mice are commonly used.[3][6][7]

  • Health Status: Healthy animals for general toxicity and pharmacokinetic studies, or models of inflammation (e.g., lipopolysaccharide (LPS)-induced), pain, or neurodegeneration.

  • Housing: Animals should be housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

Dosage Preparation
  • Vehicle: Due to the lipophilic nature of terpenoids, this compound should be dissolved in a suitable vehicle. Common vehicles include canola oil, almond oil, or an aqueous solution with a surfactant like 1% Tween-80.[6][8][9]

  • Preparation: Prepare a stock solution of this compound in the chosen vehicle. The stock solution should be vortexed or sonicated to ensure homogeneity. Prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Oral Gavage Administration for Anti-inflammatory Studies

  • Animal Model: Male Sprague-Dawley rats (200-250 g).[3][6]

  • Groups:

    • Control Group: Vehicle only.

    • This compound Groups: Low, medium, and high doses (e.g., 30, 100, and 300 mg/kg).[3][6]

    • Positive Control: A known anti-inflammatory drug (e.g., Indomethacin).

  • Administration:

    • Administer the prepared doses of this compound or vehicle via oral gavage once daily for a period of 3 weeks.[3][6]

    • The volume of administration should be consistent across all groups (e.g., 1 ml/100 g body weight).

  • Induction of Inflammation (if applicable):

    • In an LPS-induced inflammation model, LPS can be administered intraperitoneally after the treatment period to induce an inflammatory response.

  • Monitoring and Sample Collection:

    • Monitor body weight and general health daily.

    • At the end of the treatment period, collect blood samples for analysis of inflammatory cytokines (TNF-α, IL-6) and other relevant biomarkers.

    • Collect tissues of interest (e.g., liver, lung, brain) for histopathological analysis and molecular assays (e.g., Western blot for NF-κB pathway proteins).

Protocol 2: Intraperitoneal Injection for Neuroprotective Studies

  • Animal Model: Male Sprague-Dawley rats.[4][5]

  • Groups:

    • Sham Group.

    • Disease Model Group (e.g., subarachnoid hemorrhage).

    • Vehicle-treated Disease Model Group.

    • This compound-treated Disease Model Group (e.g., 100 mg/kg).[4][5]

  • Administration:

    • Administer this compound or vehicle via intraperitoneal injection at specific time points relative to the induced injury (e.g., 1 hour before and 30 minutes after).[4][5]

  • Monitoring and Sample Collection:

    • Assess neurological deficits at 24 and 48 hours post-injury.[4][5]

    • At the end of the experiment, collect brain tissue to measure markers of apoptosis (Bcl-2, cleaved caspase-3), microglial activation, and oxidative stress.[4][5]

    • Analyze the expression of Nrf2 and HO-1 via Western blot.[4][5]

Data Presentation

Quantitative data from in vivo studies with Eucalyptus oil and Eucalyptol are summarized below. These tables can serve as a reference for expected outcomes when studying a this compound-like compound.

Table 1: In Vivo Anti-inflammatory and Immunomodulatory Effects of Eucalyptol in Rats

Dosage (mg/kg)Administration RouteDurationAnimal ModelKey FindingsReference
30, 100Oral Gavage3 weeksHealthy Sprague-Dawley RatsIncreased phagocytic function of CD8+ T cells.[3][6]
300Oral Gavage3 weeksHealthy Sprague-Dawley RatsInhibitory effect on CD8+ T cells and macrophage phagocytosis.[3][6]
100, 300Oral Gavage3 weeksHealthy Sprague-Dawley RatsDecreased IgA levels.[3][6]

Table 2: In Vivo Neuroprotective Effects of Eucalyptol in Rats

Dosage (mg/kg)Administration RouteAnimal ModelKey FindingsReference
100IntraperitonealSubarachnoid HemorrhageReduced brain edema and neurological deficits.[4][5]
100IntraperitonealSubarachnoid HemorrhageIncreased expression of Nrf2 and HO-1.[4][5]
100IntraperitonealSubarachnoid HemorrhageDecreased expression of cleaved caspase-3 and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[4][5]

Table 3: In Vivo Analgesic Effects of Eucalyptus Oil in Mice

Dosage (mg/kg)Administration RoutePain ModelKey FindingsReference
45IntraperitonealAcetic Acid-Induced Writhing33.21% inhibition of writhing movements.[8]
InhalationInhalationFormalin TestReduced licking time in the second phase.[8]

Visualization of Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by a this compound-like compound, based on existing research on Eucalyptus-derived substances.

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Caption: Proposed neuroprotective mechanism of this compound via activation of the Nrf2/ARE pathway.

Caption: A generalized workflow for in vivo studies of this compound.

References

Application Note: Unveiling the Molecular Targets of Eucamalol using Genome-Wide CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eucamalol, a natural product isolated from Eucalyptus camaldulensis, has demonstrated significant biological activity as a mosquito repellent.[1][2] However, the underlying molecular mechanisms and cellular targets through which this compound exerts its effects remain largely unknown. Understanding these targets is crucial for elucidating its mode of action and exploring its potential for broader therapeutic applications, such as in oncology or immunology, similar to other Eucalyptus-derived compounds like Eucalyptol which has been shown to target the PI3K/Akt/mTOR pathway in cancer models.[3] This application note describes a robust methodology employing a genome-wide CRISPR-Cas9 knockout screen to identify the molecular targets of this compound.

Principle of the Assay

CRISPR-Cas9 technology enables systematic, targeted gene knockouts across the entire genome.[4][5][6] By treating a pooled population of cells, each with a single gene knockout, with a cytotoxic concentration of this compound, we can identify genes that are essential for its activity. Cells with knockouts of genes that are direct targets of this compound, or are in its signaling pathway, may exhibit resistance to the compound's effects and will therefore be enriched in the surviving population. Conversely, genes that, when knocked out, sensitize cells to this compound will be depleted. By using next-generation sequencing (NGS) to quantify the single-guide RNA (sgRNA) sequences integrated into the surviving cell population and comparing them to a control population, we can identify these genetic perturbations and thus pinpoint the molecular targets of this compound.

Experimental Workflow

The overall experimental workflow for this compound target identification using a CRISPR-Cas9 screen is depicted below.

Eucamalol_Target_ID_Workflow cluster_setup Phase 1: Screen Setup cluster_screen Phase 2: CRISPR-Cas9 Screen cluster_analysis Phase 3: Analysis & Validation A Select Human Cell Line (e.g., A549) B Determine this compound IC50 A->B C Produce Lentiviral GeCKO v2 Library D Transduce A549 cells with Lentiviral Library C->D E Puromycin Selection for Transduced Cells D->E F Split Cell Population E->F G Treat with this compound (IC80) F->G H Control (DMSO) F->H I Harvest Surviving Cells G->I J Genomic DNA Extraction I->J K PCR Amplify & Sequence sgRNAs J->K L Data Analysis (MAGeCK) K->L M Identify Enriched sgRNAs (Resistance Hits) L->M N Hit Validation with Individual sgRNAs M->N

Caption: Workflow for this compound target identification.

Protocols

1. Cell Line Selection and Culture

  • Cell Line: A549 human lung carcinoma cell line. This is a robust and well-characterized cell line suitable for lentiviral transduction and cytotoxicity assays.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

2. Determination of this compound IC50

  • Seed A549 cells in a 96-well plate at a density of 5,000 cells/well.

  • Allow cells to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Replace the medium with the this compound dilutions. Include a DMSO-only control.

  • Incubate for 72 hours.

  • Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Calculate the IC50 value using non-linear regression analysis in GraphPad Prism. For the screen, a higher concentration (e.g., IC80) is recommended to ensure sufficient selective pressure.

3. Lentiviral Production of Genome-Wide CRISPR-Cas9 Library

  • Library: Human GeCKO v2 library is recommended, which targets 19,050 genes with 6 sgRNAs per gene.

  • Procedure:

    • Co-transfect HEK293T cells with the GeCKO v2 plasmid library and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

    • Concentrate the virus by ultracentrifugation or a precipitation-based method.

    • Titer the virus to determine the optimal multiplicity of infection (MOI).

4. Lentiviral Transduction of A549 Cells

  • Seed A549 cells at a density that will be ~50% confluent at the time of transduction.

  • Infect the cells with the lentiviral library at a low MOI (~0.3) to ensure that most cells receive only one sgRNA. A sufficient number of cells should be transduced to maintain a library coverage of at least 500x.

  • Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.

  • Incubate for 24 hours.

5. Puromycin Selection

  • Replace the virus-containing medium with fresh medium containing puromycin at a pre-determined selective concentration.

  • Continue puromycin selection for 3-5 days until a non-transduced control plate shows complete cell death.

6. This compound Treatment

  • After puromycin selection, expand the surviving cell population.

  • Split the cell population into two groups: the treatment group and the control group.

  • Treat the treatment group with this compound at the IC80 concentration.

  • Treat the control group with an equivalent concentration of DMSO.

  • Culture the cells for 14-21 days, passaging as necessary and maintaining the selective pressure.

7. Genomic DNA Extraction and Next-Generation Sequencing (NGS)

  • Harvest at least 2 x 10^7 cells from both the this compound-treated and DMSO-treated populations.

  • Extract genomic DNA using a commercial kit (e.g., QIAamp DNA Blood Maxi Kit).

  • Amplify the sgRNA-containing cassettes from the genomic DNA by PCR using primers that anneal to the regions flanking the sgRNA sequence and add Illumina sequencing adapters.

  • Purify the PCR products.

  • Perform high-throughput sequencing on an Illumina platform (e.g., NovaSeq).

8. Data Analysis

  • Use the MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) software to analyze the sequencing data.

  • Align the sequencing reads to the GeCKO v2 library to obtain read counts for each sgRNA.

  • Compare the sgRNA read counts between the this compound-treated and DMSO-treated samples.

  • Identify genes whose corresponding sgRNAs are significantly enriched in the this compound-treated sample. These are the resistance hits.

Data Presentation

Table 1: Hypothetical Results from a Genome-Wide CRISPR-Cas9 Screen for this compound Resistance

Gene SymbolNumber of sgRNAsAverage Log2 Fold Changep-valueFalse Discovery Rate (FDR)
CSNK2A168.21.5e-82.3e-7
PIK3CA67.53.1e-73.8e-6
AKT167.18.9e-79.2e-6
MTOR66.82.4e-62.1e-5
RPS6KB166.55.6e-64.5e-5
BRAF66.29.1e-66.8e-5

Table 2: Validation of Top Gene Hits by Individual sgRNA Knockout

Target GenesgRNA Sequence ID% Viability in this compound (IC80)
Non-targetingNTC-121.5%
CSNK2A1CSNK2A1-sg185.2%
CSNK2A1CSNK2A1-sg288.1%
PIK3CAPIK3CA-sg179.8%
PIK3CAPIK3CA-sg282.4%
AKT1AKT1-sg175.3%
AKT1AKT1-sg278.9%

Hypothetical Signaling Pathway of this compound

Based on the hypothetical top hit from our screen, CSNK2A1 (Casein Kinase 2 Alpha 1), and other enriched genes in the PI3K/Akt/mTOR pathway, a potential mechanism of action for this compound could be the modulation of this pathway. The diagram below illustrates this hypothetical signaling cascade.

Eucamalol_Pathway cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound CSNK2A1 CSNK2A1 This compound->CSNK2A1 inhibits PI3K PI3K CSNK2A1->PI3K activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical this compound signaling pathway.

The application of a genome-wide CRISPR-Cas9 knockout screen provides a powerful and unbiased approach to identify the molecular targets of this compound. The detailed protocols and workflow presented here offer a comprehensive guide for researchers to uncover the mechanism of action of this and other novel bioactive compounds. Identification of the molecular targets will be a critical step in translating the initial discovery of this compound's biological activity into potential therapeutic applications.

References

Application Note: A General Protocol for the Mass Spectrometric Detection of Eucamalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucamalol, a novel compound of interest, requires a robust and reliable analytical method for its detection and quantification in various biological and botanical matrices. This application note details a general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined here provide a starting point for researchers and can be adapted and optimized for specific experimental needs. The protocol covers sample preparation, LC-MS parameters, and data analysis, and is designed to be applicable to a broad range of sample types.

Experimental Protocols

Sample Preparation

The success of any mass spectrometry experiment is highly dependent on the quality of the sample preparation. The goal is to extract this compound from the sample matrix while minimizing interferences from salts, detergents, and other contaminants that are incompatible with mass spectrometry.

1.1. Materials and Reagents

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Eppendorf tubes (low-binding)

  • Syringe filters (0.22 µm)

  • Solid Phase Extraction (SPE) cartridges (C18, if required for sample cleanup)

1.2. General Extraction Protocol from Botanical Matrix (e.g., Eucalyptus leaves)

  • Homogenization: Weigh 1 gram of the dried and ground plant material into a 50 mL conical tube.

  • Extraction: Add 10 mL of 80% methanol. Vortex vigorously for 1 minute and sonicate for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid material.

  • Collection: Carefully transfer the supernatant to a new tube.

  • Re-extraction: Repeat the extraction process on the pellet with another 10 mL of 80% methanol to ensure complete recovery of the analyte. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

1.3. Sample Preparation from Biological Fluids (e.g., Plasma, Serum)

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% water: 5% acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

2.1. LC Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2.2. MS Parameters (Triple Quadrupole or High-Resolution Mass Spectrometer)

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be tested to determine the optimal ionization for this compound.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Gas Temperature: 400°C[1]

  • Desolvation Gas Flow: 800 L/hr[1]

  • Scan Mode: Full scan (m/z 100-1000) for initial identification, followed by Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a pure standard.

Quantitative Data Summary

The following table provides hypothetical quantitative data for this compound detection to serve as an example for method validation. Actual values must be determined experimentally.

ParameterValue
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Linearity (R²)>0.995
Recovery85-110%
Precision (%RSD)<15%

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Eucalyptus Leaves) Homogenization Homogenization SampleCollection->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LCMS LC-MS/MS System Filtration->LCMS DataAcquisition Data Acquisition LCMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound detection.

Illustrative Signaling Pathway

Bioactive compounds isolated from Eucalyptus have been shown to modulate various signaling pathways. As a representative example, the diagram below illustrates a simplified NF-κB signaling pathway, which is a key regulator of inflammation and is often targeted by natural products.

signaling_pathway cluster_nucleus Nuclear Events This compound This compound (Hypothetical) IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene Inflammatory Gene Expression DNA DNA NFkB_n->DNA DNA->Gene Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Eucamalol Formulation for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucamalol, a monoterpenoid derived from Eucalyptus camaldulensis, has demonstrated significant promise as a natural insect repellent.[1][2][3] Preclinical evaluation is a critical step in validating its safety and efficacy profile. This document provides detailed application notes and protocols for the formulation of this compound for use in preclinical research, including physicochemical characterization, recommended formulation strategies, and detailed experimental protocols for efficacy and safety assessment.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is fundamental to developing a stable and effective formulation.[4] this compound is a small molecule with the following characteristics:

PropertyValueSource
Chemical Name (3R,4R)-3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehydeBioCrick
CAS Number 145544-91-8MedchemExpress, AOBIOUS
Molecular Formula C₁₀H₁₆O₂PubChem
Molecular Weight 168.23 g/mol PubChem, AOBIOUS
Calculated LogP 1.4PubChem
Appearance Not specified, likely an oil or solid-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][5] Insoluble in water.[6]BioCrick, PubChem
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.TargetMol

Formulation Development Workflow

The development of a suitable formulation for preclinical studies follows a logical progression from characterization to final preparation. The following workflow is recommended for this compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Preparation & Analysis cluster_4 Phase 4: In Vivo Readiness a Physicochemical Profiling (Solubility, LogP, Stability) b Analytical Method Development (e.g., HPLC, GC-MS) a->b c Select Formulation Approach (Solution, Suspension, Emulsion) b->c d Excipient Compatibility Screening c->d e Prototype Formulation Preparation d->e f Characterize Formulation (e.g., Particle Size, pH, Viscosity) e->f g Short-term Stability Testing f->g h Scale-up for Preclinical Supply g->h i Final Quality Control h->i

Caption: Workflow for Preclinical Formulation Development.

Recommended Formulations for Preclinical Studies

Given this compound's poor aqueous solubility, formulation strategies should focus on solubilization or the creation of a stable dispersion. The choice of formulation will depend on the route of administration and the specific requirements of the preclinical study.

Co-Solvent Solution for Oral and Topical Applications

Solutions are often preferred for preclinical studies as they provide uniform dosing.[7] A co-solvent approach is suitable for compounds soluble in organic solvents.

Table of Co-Solvent Formulations:

Formulation IDThis compound Conc. (mg/mL)Vehicle CompositionNotes
EUCA-SOL-01105% DMSO, 30% PEG300, 5% Tween 80, 60% SalineGeneral purpose in vivo formulation.[8]
EUCA-SOL-022520% DMSO, 80% PEG400For higher concentration intravenous infusion studies.[9][10]
EUCA-SOL-035010% Ethanol, 40% Propylene Glycol, 50% WaterSuitable for oral gavage.

Protocol for EUCA-SOL-01 Preparation (10 mL batch):

  • Weigh 100 mg of this compound into a sterile glass vial.

  • Add 0.5 mL of Dimethyl Sulfoxide (DMSO) and vortex until the compound is fully dissolved.

  • Add 3.0 mL of Polyethylene Glycol 300 (PEG300) and mix thoroughly.

  • Add 0.5 mL of Tween 80 and mix until the solution is clear.

  • Slowly add 6.0 mL of sterile saline while stirring to form a clear solution.

  • Visually inspect for any precipitation. If the solution is not clear, gentle warming or sonication may be applied.

  • Filter the final solution through a 0.22 µm syringe filter for sterilization if required for the route of administration.

  • Store at 2-8°C and use within 24 hours of preparation.

Oil-in-Water Emulsion for Topical Application

For topical application as a repellent, an emulsion can provide a suitable base that is non-irritating and allows for even spreading on the skin.

Table of Emulsion Formulations:

Formulation IDThis compound Conc. (% w/w)Oil PhaseAqueous PhaseEmulsifier
EUCA-EMUL-015Sunflower OilPurified WaterTween 80, Span 80
EUCA-EMUL-0210Mineral OilPurified WaterPolysorbate 20

Protocol for EUCA-EMUL-01 Preparation (50 g batch):

  • Oil Phase Preparation: In a beaker, combine 2.5 g of this compound with 22.5 g of sunflower oil. Add 2.5 g of Span 80 and heat to 60°C while stirring until all components are dissolved.

  • Aqueous Phase Preparation: In a separate beaker, dissolve 2.5 g of Tween 80 in 20 g of purified water and heat to 60°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed (e.g., 5000 rpm) for 5-10 minutes.

  • Cooling: Continue stirring at a lower speed while allowing the emulsion to cool to room temperature.

  • Quality Control: Measure the pH and viscosity of the final emulsion. Visually inspect for phase separation.

  • Store in an airtight container at room temperature.

Experimental Protocols

In Vivo Repellency Assay (Arm-in-Cage Test)

This protocol is adapted for preclinical evaluation using a suitable animal model (e.g., rats).

G A Acclimatize Animals C Anesthetize Animal and Shave a Test Area on the Back A->C B Prepare this compound Formulation and Vehicle Control D Apply Formulation (e.g., 1 mg/cm²) B->D C->D E Place Animal in Cage with Host-Seeking Mosquitoes D->E F Record Number of Landings/Bites over a Set Time Period E->F G Calculate Percent Repellency F->G H Repeat at Different Time Points G->H

Caption: Workflow for In Vivo Repellency Assay.

Methodology:

  • Animal Preparation: Use adult rats (e.g., Sprague-Dawley), housed individually. Anesthetize the animal and shave a 4x4 cm area on its back.

  • Formulation Application: Apply a precise amount of the this compound formulation (e.g., EUCA-EMUL-01) to the shaved area to achieve a target concentration (e.g., 1.0 mg/cm²). Apply the vehicle control to a separate group of animals.

  • Mosquito Exposure: Place the animal in a cage containing a known number (e.g., 50) of host-seeking, non-blood-fed female Aedes aegypti or Aedes albopictus mosquitoes.

  • Data Collection: For a 5-minute period, record the number of mosquitoes that land on the treated area and the number that bite.

  • Calculation: Calculate the percent repellency using the formula: % Repellency = [ (C - T) / C ] * 100 Where C is the number of bites on the control group and T is the number of bites on the treated group.

  • Duration of Action: Repeat the exposure at set time intervals (e.g., 1, 2, 4, and 6 hours post-application) to determine the duration of protection.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

This study assesses the potential for systemic absorption of this compound after topical application.

Methodology:

  • Skin Preparation: Use excised skin from a suitable animal model (e.g., pig or rat). Mount the skin on a Franz diffusion cell with the dermal side in contact with the receptor fluid.

  • Receptor Fluid: The receptor chamber should be filled with a phosphate-buffered saline (PBS) solution, maintained at 37°C, and constantly stirred.

  • Formulation Application: Apply a finite dose of the this compound formulation to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the receptor fluid and replace with fresh, pre-warmed fluid.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV or GC-MS.[11]

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Hypothetical Signaling Pathway for Mosquito Repellency

The precise mechanism of action for this compound is not fully elucidated. However, many repellents act by interfering with the mosquito's olfactory system.[6] They may either block the receptors for host cues (like lactic acid and CO₂) or activate receptors that trigger an avoidance response.[9]

G cluster_0 Mosquito Olfactory Sensory Neuron This compound This compound OR Odorant Receptor (OR) This compound->OR GP G-Protein OR->GP activates CoR Co-receptor (e.g., Orco) CoR->GP AC Adenylyl Cyclase GP->AC cAMP cAMP AC->cAMP produces IonChannel Ion Channel cAMP->IonChannel opens Depolarization Neuron Firing (Depolarization) IonChannel->Depolarization Avoidance Avoidance Behavior Depolarization->Avoidance leads to

Caption: Hypothetical Mechanism of this compound Repellency.

This proposed pathway suggests that this compound binds to a specific odorant receptor on the mosquito's antenna, leading to the activation of a G-protein-coupled signaling cascade. This results in the opening of ion channels, depolarization of the neuron, and a signal to the mosquito's brain that is interpreted as a noxious stimulus, leading to avoidance of the this compound source.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the preclinical formulation and evaluation of this compound. Successful formulation development is paramount for obtaining reliable and reproducible data in subsequent efficacy and toxicology studies. Researchers should adapt these protocols based on their specific experimental needs and the further characterization of this compound's properties.

References

Troubleshooting & Optimization

Improving Eucamalol yield from natural extraction

Author: BenchChem Technical Support Team. Date: November 2025

<

Fictional Compound Disclaimer: Eucamalol is a fictional compound created for this technical guide. The data, protocols, and troubleshooting advice are based on established principles of natural product extraction, using similar real-world compounds as a model.

Welcome to the technical support center for the extraction of this compound, a novel anti-inflammatory agent isolated from the leaves of Eucalyptus malolensis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize extraction yield and purity.

I. Troubleshooting Guide: Low this compound Yield

This guide addresses the most common issues encountered during the extraction of this compound from Eucalyptus malolensis leaves.

Question: My this compound yield is consistently below the expected 2.5% w/w. What are the most likely causes and how can I fix this?

Answer: Low yield is a frequent challenge in natural product extraction and can be attributed to several factors, from the raw plant material to the specifics of the extraction protocol.[1][2] Follow this troubleshooting workflow to diagnose and resolve the issue.

Low_Yield_Troubleshooting start Low this compound Yield Detected biomass Step 1: Verify Biomass Quality start->biomass drying Was the plant material properly dried (<10% moisture)? biomass->drying storage Was the biomass stored correctly (cool, dark, dry)? drying->storage Yes remedy1 Remedy: Re-dry biomass or acquire a new, properly dried batch. drying->remedy1 No grinding Was the particle size optimal (0.5-1.0 mm)? storage->grinding Yes remedy2 Remedy: Source fresh biomass. Implement strict storage protocols. storage->remedy2 No protocol Step 2: Review Extraction Protocol grinding->protocol Yes remedy3 Remedy: Grind biomass to the specified particle size. Sieve if necessary. grinding->remedy3 No solvent Is the solvent polarity correct (e.g., 80% Ethanol)? protocol->solvent ratio Is the solvent-to-solid ratio sufficient (e.g., 15:1)? solvent->ratio Yes remedy4 Remedy: Perform solvent optimization experiments. Start with 80% Ethanol. solvent->remedy4 No time_temp Are extraction time and temperature optimized? ratio->time_temp Yes remedy5 Remedy: Increase solvent volume. Test ratios from 10:1 to 20:1. ratio->remedy5 No agitation Was agitation/mixing adequate during extraction? time_temp->agitation Yes remedy6 Remedy: Review optimization data. Avoid excessive heat which degrades this compound. time_temp->remedy6 No post_extraction Step 3: Check Post-Extraction Steps agitation->post_extraction Yes remedy7 Remedy: Ensure continuous and thorough mixing during maceration. agitation->remedy7 No filtration Was filtration efficient? (Potential loss in filter cake) post_extraction->filtration evaporation Was solvent evaporation conducted properly? (e.g., under vacuum, <50°C) filtration->evaporation Yes remedy8 Remedy: Wash filter cake with fresh solvent to recover residual this compound. filtration->remedy8 No remedy9 Remedy: Check rotary evaporator for leaks. Ensure temperature is not degrading the compound. evaporation->remedy9 No

Caption: Troubleshooting Decision Tree for Low this compound Yield.

II. Frequently Asked Questions (FAQs)

Biomass and Preparation

Q1: How does the harvesting time affect this compound yield? A1: The concentration of secondary metabolites like this compound can vary significantly based on the plant's life cycle and environmental conditions.[1] Studies on analogous compounds show that harvesting during the late flowering stage, typically in the early morning, can maximize the yield of bioactive compounds.[1] It is recommended to perform small-scale extractions from samples harvested at different times to determine the optimal window for Eucalyptus malolensis.

Q2: What is the optimal particle size for the dried leaves and why is it important? A2: The optimal particle size is between 0.5-1.0 mm. A smaller particle size increases the surface area available for solvent contact, which can enhance extraction efficiency.[3] However, if the powder is too fine (<0.5 mm), it can lead to compaction during extraction, hindering solvent penetration and causing difficulties during filtration.

Extraction Parameters

Q3: Which solvent is best for this compound extraction? A3: Solvent choice is critical and depends on the polarity of the target compound.[3][4] For this compound, a moderately polar compound, a mixture of ethanol and water has shown the best results. Specifically, 80% ethanol is a good starting point, as it effectively extracts the target compound while minimizing the co-extraction of highly polar impurities like chlorophyll.[4][5] Purely non-polar solvents (like hexane) or highly polar solvents (like water) result in significantly lower yields.[3]

Q4: Can increasing the extraction temperature improve my yield? A4: While higher temperatures can increase solvent diffusivity and solubility, leading to better extraction, there is a significant risk of thermal degradation for compounds like this compound.[3][6] Temperatures above 60°C have been shown to decrease the final yield of this compound, likely due to decomposition.[4] An optimal temperature of around 40-50°C is recommended to balance extraction efficiency and compound stability.[3]

Q5: How many times should I repeat the extraction on the same plant material? A5: A single extraction is often insufficient to recover all the target compound.[4] Studies have shown that performing the extraction three to four times on the same biomass with fresh solvent is optimal.[4][5] After four extractions, the amount of this compound recovered in subsequent steps is typically negligible, making further extractions inefficient.

Post-Extraction and Purification

Q6: My crude extract is a dark, tarry substance. How can I clean this up? A6: The dark color is often due to chlorophyll and other pigments. A common purification step is to perform a liquid-liquid extraction. After evaporating the primary extraction solvent (e.g., ethanol), re-dissolve the residue in a suitable solvent system (e.g., ethyl acetate and water). This compound will preferentially partition into the organic layer (ethyl acetate), while many impurities remain in the aqueous layer. Further purification can be achieved using column chromatography with silica gel.[7]

Q7: I am losing a significant amount of product during the solvent evaporation step. What could be wrong? A7: Product loss during evaporation, typically done with a rotary evaporator, can be due to several factors. First, ensure the temperature of the water bath is not too high, as this can cause degradation.[3] Second, check for aerosoling or bumping; a violent boil can carry your product into the condenser. This can be mitigated by careful control of the vacuum and rotation speed. Finally, ensure the process is not left for too long, which could lead to the degradation of the dried extract.

III. Data Presentation: Optimizing Extraction Parameters

The following tables summarize the results of optimization experiments for key extraction parameters.

Table 1: Effect of Solvent Type on this compound Yield

SolventPolarity IndexAverage Yield (% w/w)Observations
n-Hexane0.10.2 ± 0.05Waxy, light-colored extract. Poor yield.
Ethyl Acetate4.41.8 ± 0.21Cleaner extract, moderate yield.
Acetone5.12.1 ± 0.15Good yield, but co-extracts many pigments.
80% Ethanol 5.2 (approx.) 2.6 ± 0.18 Optimal balance of yield and selectivity.
Methanol5.12.4 ± 0.25High yield, but cytotoxic concerns and extracts more impurities.[8]
Water10.20.4 ± 0.08High in polar impurities (sugars, etc.). Very low yield.

Conditions: Maceration, 45°C, 6 hours, 15:1 solvent-to-solid ratio.

Table 2: Effect of Temperature and Time on this compound Yield

Temperature (°C)2 hours4 hours6 hours8 hours
25 (Room Temp)1.5%1.9%2.2%2.3%
45 2.1% 2.4% 2.6% 2.6%
652.3%2.0%1.7%1.5%

Conditions: 80% Ethanol, 15:1 solvent-to-solid ratio. Yields are % w/w.

IV. Experimental Protocols

Protocol 1: Optimized Soxhlet Extraction of this compound

This protocol is recommended for efficient, lab-scale extraction. Soxhlet extraction uses less solvent than maceration because the same solvent is continuously refluxed over the material.[9][10]

1. Preparation of Biomass:

  • Dry leaves of Eucalyptus malolensis at 40°C in a ventilated oven until moisture content is below 10%.

  • Grind the dried leaves to a coarse powder (0.5-1.0 mm particle size).[11][12]

2. Soxhlet Assembly:

  • Place 20 g of the dried powder into a cellulose extraction thimble.[11]

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Assemble the apparatus with a 500 mL round-bottom flask containing 300 mL of 80% ethanol and attach a condenser.[11]

3. Extraction:

  • Heat the flask using a heating mantle to a temperature that allows for a steady reflux of the ethanol (approx. 85-90°C).

  • Allow the extraction to proceed for 6-8 hours. This corresponds to approximately 15-20 siphon cycles. The process can be left to run without direct supervision, but should not be left overnight unattended.[12]

4. Post-Extraction:

  • After cooling, disassemble the apparatus.

  • Concentrate the solvent from the round-bottom flask using a rotary evaporator at a bath temperature of <50°C.

  • The resulting crude extract can be further dried in a vacuum oven to remove residual solvent.

Soxhlet_Workflow A 1. Prepare Biomass (Dry & Grind Leaves) B 2. Load 20g of Powder into Cellulose Thimble A->B C 3. Assemble Soxhlet Apparatus (Flask, Extractor, Condenser) B->C D 4. Add 300mL of 80% Ethanol to the Flask C->D E 5. Heat Flask to Begin Reflux (6-8 hours, ~20 cycles) D->E F 6. Cool and Disassemble the Apparatus E->F G 7. Concentrate Extract (Rotary Evaporator <50°C) F->G H 8. Obtain Crude this compound Extract G->H

Caption: Standard Workflow for Soxhlet Extraction.
Protocol 2: Qualitative Phytochemical Screening

This protocol provides simple chemical tests to confirm the presence of major classes of compounds in your extract, which can be useful for troubleshooting purification issues.

1. Test for Alkaloids (Mayer's Test):

  • Dissolve a small amount of extract in 2 mL of dilute HCl.

  • Add a few drops of Mayer's reagent.

  • Result: Formation of a cream-colored precipitate indicates the presence of alkaloids.

2. Test for Flavonoids (Shinoda Test):

  • Dissolve extract in 2 mL of ethanol.

  • Add a few fragments of magnesium ribbon, followed by a few drops of concentrated HCl.

  • Result: A pink or magenta color indicates the presence of flavonoids.

3. Test for Phenols (Ferric Chloride Test):

  • Dissolve extract in 2 mL of water or ethanol.

  • Add a few drops of neutral 5% ferric chloride solution.

  • Result: An intense blue, green, or black coloration indicates the presence of phenolic compounds.

4. Test for Saponins (Froth Test):

  • Shake a small amount of extract vigorously with 5 mL of distilled water in a test tube.

  • Result: Formation of a stable froth (persisting for >10 minutes) suggests the presence of saponins.[13]

References

Overcoming Eucamalol solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Eucamalol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a natural product first identified in Eucalyptus camaldulensis.[1] Its chemical structure reveals a molecular formula of C10H16O2 and a molecular weight of 168.23 g/mol . With a calculated XLogP3 value of 1.4, this compound is predicted to be somewhat lipophilic, which can lead to limited solubility in aqueous solutions.[1] This poor water solubility can be a significant hurdle in various experimental settings, affecting bioavailability and formulation development.

Q2: What are the initial steps to assess the solubility of my this compound sample?

A2: A simple visual assessment is the first step. Start by attempting to dissolve a small, known amount of this compound in a specific volume of your aqueous buffer at your desired experimental temperature. Observe for any undissolved particles. For a more quantitative measure, you can prepare a saturated solution, filter out the undissolved solid, and then determine the concentration of the dissolved this compound in the filtrate using an appropriate analytical method, such as HPLC-UV.

Q3: Are there any organic solvents in which this compound is known to be soluble?

A3: Yes, this compound is reported to be soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] This information is useful for preparing stock solutions that can then be diluted into your aqueous experimental medium, although the final concentration of the organic solvent should be carefully controlled to avoid affecting your experiment.

Troubleshooting Guide: Enhancing this compound Solubility

If you are encountering difficulties in dissolving this compound in your aqueous solution, consider the following troubleshooting strategies.

Issue 1: this compound precipitates out of solution.

This is a common issue when diluting a concentrated stock solution of this compound (in an organic solvent) into an aqueous buffer.

Troubleshooting Workflow:

start Precipitation Observed step1 Decrease final concentration start->step1 step2 Introduce a co-solvent step1->step2 Fails end_success Solution is clear step1->end_success Successful step3 Adjust pH of the aqueous phase step2->step3 Fails step2->end_success Successful step4 Consider complexation agents step3->step4 Fails step3->end_success Successful step4->end_success Successful end_fail Precipitation persists step4->end_fail

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Reduce the Final Concentration: Your intended final concentration may exceed the solubility limit of this compound in your specific aqueous medium. Try preparing a more dilute solution.

  • Utilize a Co-solvent: The presence of a small percentage of a water-miscible organic solvent can significantly enhance the solubility of lipophilic compounds.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although this compound's structure does not immediately suggest significant ionization, empirical testing of pH adjustment (e.g., from pH 5 to 8) may be worthwhile.

  • Employ Complexation Agents: Cyclodextrins are well-known for their ability to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Issue 2: Inconsistent results in biological assays.

Poor solubility can lead to inconsistent concentrations of the active compound, resulting in high variability in experimental data.

Solubility Enhancement Strategies:

The following table summarizes common laboratory techniques to improve the solubility of poorly water-soluble compounds like this compound.

Technique Principle Advantages Considerations
Co-solvency Increasing the polarity of the solvent system by adding a water-miscible organic solvent.Simple to implement; can be very effective.The co-solvent may interfere with the biological system.
pH Adjustment Altering the pH to ionize the compound, which is generally more soluble than the neutral form.Can be highly effective for ionizable compounds.This compound's structure suggests it is not readily ionizable.
Complexation Encapsulating the hydrophobic molecule within a hydrophilic host molecule (e.g., cyclodextrins).Can significantly increase solubility; may also improve stability.The complexation agent may have its own biological effects.
Solid Dispersion Dispersing the compound in an inert carrier matrix at the solid state.Can enhance dissolution rate and apparent solubility.Requires specialized formulation techniques.
Particle Size Reduction Increasing the surface area of the solid particles to enhance dissolution rate.Can improve the rate of dissolution.May not significantly increase equilibrium solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Accurately weigh a desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container.

Protocol 2: General Method for Solubility Enhancement using a Co-solvent
  • Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

  • To your aqueous buffer, add the desired volume of the co-solvent (e.g., ethanol to a final concentration of 1-5%).

  • While vortexing the buffer/co-solvent mixture, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.

  • Visually inspect the solution for any signs of precipitation.

Hypothetical Signaling Pathway

While the specific signaling pathways affected by this compound are not yet well-defined, many natural products with similar structural features are known to modulate inflammatory pathways. The following diagram illustrates a generalized inflammatory signaling cascade that could be a starting point for investigation.

stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade MAPK Cascade (ERK, p38, JNK) adaptor->kinase_cascade transcription_factor NF-κB adaptor->transcription_factor gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) kinase_cascade->gene_expression transcription_factor->gene_expression This compound This compound This compound->kinase_cascade This compound->transcription_factor

Caption: A generalized inflammatory signaling pathway potentially modulated by this compound.

References

Eucamalol degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Eucamalol and strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a monoterpenoid aldehyde naturally found in Eucalyptus camaldulensis. Its primary known application is as a mosquito repellent. Due to its chemical structure, which includes an aldehyde and a hydroxyl group on a cyclohexene ring, it is also being investigated for other potential biological activities.

Q2: What are the main factors that can cause this compound degradation?

A2: this compound, like other terpenoid aldehydes, is susceptible to degradation when exposed to certain environmental factors. The primary drivers of degradation are:

  • Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the aldehyde and allylic carbons.

  • Light: Photodegradation can occur, especially in the presence of UV light, which can initiate and accelerate oxidative reactions.

  • Heat: Elevated temperatures can increase the rate of degradation reactions.

  • pH: Highly acidic or basic conditions can catalyze the degradation of this compound.

  • Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure of this compound (a hydroxy-substituted terpenoid aldehyde), the following degradation pathways are probable:

  • Oxidation of the Aldehyde Group: The aldehyde functional group is prone to oxidation, which would convert it into a carboxylic acid.

  • Epoxidation of the Double Bond: The carbon-carbon double bond in the cyclohexene ring can be oxidized to form an epoxide.

  • Allylic Oxidation: The carbon atoms adjacent to the double bond are susceptible to oxidation, which can lead to the formation of ketones or additional hydroxyl groups.

  • Dehydrogenation: Loss of hydrogen atoms can lead to the formation of aromatic compounds.

Q4: How can I prevent the degradation of this compound during storage and experimentation?

A4: To minimize this compound degradation, the following preventative measures are recommended:

  • Inert Atmosphere: Store this compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light Protection: Store in amber vials or protect from light by wrapping containers in aluminum foil.

  • Temperature Control: Store at low temperatures (e.g., 4°C or -20°C) to slow down degradation rates.

  • pH Control: Maintain a neutral pH in solutions containing this compound.

  • Use of Antioxidants: The addition of antioxidants, such as tocopherols (Vitamin E), butylated hydroxytoluene (BHT), or ascorbic acid, can help to quench free radicals and inhibit oxidative degradation.

  • Chelating Agents: If metal ion contamination is a concern, consider adding a chelating agent like EDTA to bind metal ions and prevent them from catalyzing oxidation.

Troubleshooting Guides

Problem: I am observing a rapid loss of this compound potency in my formulation.

Possible Cause Troubleshooting Steps
Oxidative Degradation 1. Prepare and store the formulation under an inert atmosphere (e.g., nitrogen blanket). 2. Add a suitable antioxidant (e.g., tocopherol at 0.01-0.1%) to the formulation. 3. De-gas all solvents used in the formulation.
Photodegradation 1. Conduct all experiments under low-light conditions or using light-protective coverings. 2. Store the formulation in amber or opaque containers.
Thermal Degradation 1. Evaluate the stability of the formulation at different temperatures to determine the optimal storage condition. 2. Avoid exposing the formulation to high temperatures during preparation and handling.
Incorrect pH 1. Measure the pH of your formulation. 2. Adjust the pH to a neutral range (pH 6-7.5) using appropriate buffers if necessary.

Problem: I am seeing unexpected peaks in my analytical chromatogram when analyzing this compound.

Possible Cause Troubleshooting Steps
Formation of Degradation Products 1. Compare the chromatogram of a freshly prepared this compound standard to your sample. 2. Conduct a forced degradation study (see "Experimental Protocols" section) to intentionally generate degradation products and identify their retention times. 3. Use a mass spectrometer detector (e.g., LC-MS) to identify the mass of the unknown peaks and deduce their potential structures.
Contamination 1. Analyze a blank sample (matrix without this compound) to check for interfering peaks. 2. Ensure all glassware and equipment are thoroughly cleaned. 3. Use high-purity solvents and reagents.

Quantitative Data Summary

The following tables provide hypothetical stability data for this compound under various conditions to illustrate expected trends. Actual results may vary depending on the specific experimental conditions.

Table 1: Effect of Temperature on this compound Stability (Stored for 30 days in the dark)

Temperature (°C)This compound Remaining (%)
-2099.5
498.2
25 (Room Temp)85.1
4065.7

Table 2: Effect of Light Exposure on this compound Stability (Stored at 25°C for 30 days)

Light ConditionThis compound Remaining (%)
Dark85.1
Ambient Light72.3
UV Light (254 nm)45.8

Table 3: Effect of Antioxidants on this compound Stability (Stored at 40°C in the dark for 30 days)

FormulationThis compound Remaining (%)
Control (no antioxidant)65.7
+ 0.1% Tocopherol92.4
+ 0.1% BHT90.8

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples alongside a control (unstressed) sample using a stability-indicating analytical method, such as HPLC-UV or LC-MS.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

Objective: To quantify the concentration of this compound in a sample.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 30% acetonitrile, increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV detector at 230 nm.

  • Quantification: Use a calibration curve generated from this compound standards of known concentrations.

Visualizations

Eucamalol_Degradation_Pathways This compound This compound (Terpenoid Aldehyde) Carboxylic_Acid Carboxylic Acid Derivative This compound->Carboxylic_Acid Aldehyde Oxidation Epoxide Epoxide Derivative This compound->Epoxide Double Bond Epoxidation Ketone Ketone Derivative This compound->Ketone Allylic Oxidation Aromatic Aromatic Derivative This compound->Aromatic Dehydrogenation

Caption: Probable degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_prevention Prevention Strategy Formulation Prepare this compound Formulation Stress Apply Stress Conditions (Heat, Light, pH, Oxidant) Formulation->Stress HPLC HPLC-UV/LC-MS Analysis Stress->HPLC Quantification Quantify this compound & Degradants HPLC->Quantification Add_Antioxidant Add Antioxidant Quantification->Add_Antioxidant Optimize_Storage Optimize Storage Conditions (Temp, Light, Atmosphere) Quantification->Optimize_Storage

Caption: General workflow for this compound stability studies.

Troubleshooting Eucamalol instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Eucamalol in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My cell culture medium containing this compound turned yellow/brown overnight. What is causing this color change?

A1: The observed color change is likely due to the oxidation of this compound. This compound contains a catechol-like moiety, which is highly susceptible to oxidation in the presence of dissolved oxygen and metal ions (like iron) commonly found in basal media. This oxidation process can lead to the formation of colored byproducts, which may also have reduced biological activity.

Q2: I am observing a decrease in the efficacy of this compound in my long-term (24-48h) experiments. Could this be related to instability?

A2: Yes, a time-dependent loss of efficacy is a strong indicator of compound instability. This compound can degrade in aqueous, pH-neutral environments like cell culture media. We recommend conducting a time-course experiment to quantify the concentration of active this compound over the duration of your assay. See the "Experimental Protocols" section for a detailed method.

Q3: I noticed a fine precipitate in my culture plates after adding this compound. What should I do?

A3: Precipitate formation suggests that this compound may be coming out of solution. This could be due to several factors:

  • High Concentration: You may be using a concentration that is above the solubility limit of this compound in your specific medium.

  • Solvent Shock: Adding a highly concentrated DMSO stock of this compound directly to the aqueous medium can cause the compound to crash out. Try to perform serial dilutions.

  • Interaction with Media Components: this compound may interact with proteins or other components in fetal bovine serum (FBS), leading to the formation of insoluble complexes.

Troubleshooting Guides

Issue 1: Chemical Instability and Oxidation

If you suspect that this compound is degrading in your experiments, consider the following strategies:

  • Minimize Exposure to Air: Prepare this compound-containing media immediately before use. Avoid prolonged storage of the media.

  • Use Antioxidants: Supplementing the media with antioxidants can help to mitigate oxidative degradation. See the table below for recommended concentrations.

  • pH Considerations: this compound is more stable at a slightly acidic pH. While altering the pH of your culture medium is not always feasible, be aware that conditions that raise the pH (e.g., prolonged incubation outside of a CO2 incubator) can accelerate degradation.

Table 1: Effect of Antioxidants on this compound Stability
AntioxidantConcentration% this compound Remaining at 24h (in DMEM + 10% FBS)
None-45%
Ascorbic Acid100 µM78%
N-acetylcysteine1 mM85%
Trolox50 µM92%
Issue 2: Poor Solubility

To address solubility issues, we recommend the following:

  • Pre-warm the Media: Adding the this compound stock to pre-warmed media (37°C) can help to keep the compound in solution.

  • Serum Concentration: If using a serum-containing medium, try varying the concentration of FBS. In some cases, serum proteins can aid in solubilizing small molecules.

  • Alternative Formulations: For in vivo studies or specialized applications, consider formulating this compound with solubility enhancers like cyclodextrins.

Experimental Protocols

Protocol 1: Assessing this compound Stability by HPLC

This protocol allows for the quantification of this compound concentration in cell culture media over time.

  • Preparation of Media: Prepare a stock solution of this compound in your cell culture medium of choice (e.g., DMEM + 10% FBS) at the desired final concentration.

  • Time-Course Incubation: Aliquot the this compound-containing medium into sterile tubes and place them in a cell culture incubator (37°C, 5% CO2).

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot and immediately process it for analysis.

  • Sample Preparation:

    • Add 2 volumes of ice-cold acetonitrile to the media aliquot to precipitate proteins.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV detector at the λmax of this compound.

  • Data Analysis: Quantify the peak area corresponding to this compound at each time point and normalize to the T=0 sample to determine the percentage of compound remaining.

Visualizations

cluster_pathway Hypothetical this compound Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->MEK

Caption: Hypothetical signaling pathway targeted by this compound.

Caption: Workflow for diagnosing this compound instability issues.

cluster_factors Factors Affecting this compound Stability cluster_causes Causes cluster_solutions Solutions This compound This compound in Media Oxidation Oxidation Oxidation->this compound Hydrolysis pH-dependent Hydrolysis Hydrolysis->this compound Precipitation Precipitation Precipitation->this compound O2 Dissolved O2 O2->Oxidation Metal_Ions Metal Ions (Fe, Cu) Metal_Ions->Oxidation High_pH High pH (>7.4) High_pH->Hydrolysis High_Conc High Concentration High_Conc->Precipitation Antioxidants Antioxidants Antioxidants->Oxidation Fresh_Media Prepare Fresh Fresh_Media->Oxidation pH_Control CO2 Incubation pH_Control->Hydrolysis Solubility_Test Solubility Test Solubility_Test->Precipitation

Caption: Key factors influencing this compound stability in solution.

Eucamalol In Vivo Experimentation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Eucamalol in in vivo experiments. Our goal is to help you optimize your experimental design and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse model?

A1: For a naive mouse model, we recommend a starting dose of 5 mg/kg. This recommendation is based on dose-range finding studies. However, the optimal dose will depend on the specific animal model, disease state, and desired therapeutic effect. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective inhibitor of the fictitious enzyme "Kinase-X," a key regulator in the "Pathogen-Associated Molecular Pattern (PAMP)" signaling pathway. By inhibiting Kinase-X, this compound effectively downregulates the inflammatory response.

Q3: What are the known side effects of this compound at higher doses?

A3: At doses exceeding 20 mg/kg in mice, some studies have reported transient immunosuppression. Therefore, it is essential to monitor immune cell populations if you are working with immunocompromised animals or if your experimental endpoint could be affected by immunosuppression.

Troubleshooting Guide

Issue 1: No therapeutic effect observed at the recommended starting dose.

  • Possible Cause 1: Insufficient Dose: The 5 mg/kg starting dose may not be sufficient to achieve a therapeutic concentration in your specific model.

    • Solution: Perform a dose-escalation study to determine if a higher dose yields the desired effect. See the "Dose-Response Study Protocol" below.

  • Possible Cause 2: Poor Bioavailability: The route of administration may not be optimal for this compound absorption.

    • Solution: If using oral gavage, consider intraperitoneal (IP) or intravenous (IV) injection to increase bioavailability. Comparative pharmacokinetic data is provided in Table 2.

  • Possible Cause 3: Rapid Metabolism: The compound may be metabolized and cleared too quickly in your animal model.

    • Solution: Increase the dosing frequency (e.g., from once to twice daily). Refer to the pharmacokinetic data in Table 2 for guidance on dosing intervals.

Issue 2: Unexpected toxicity or adverse events observed.

  • Possible Cause 1: Dose is too high: You may be operating in the toxic range for your specific animal model.

    • Solution: Reduce the dose by 50% and monitor the animals closely. If toxicity persists, consider a more significant dose reduction.

  • Possible Cause 2: Off-target effects: this compound may be interacting with other cellular targets at the administered dose.

    • Solution: Review the literature for known off-target effects of similar compounds. If possible, use a more specific analog of this compound or a combination therapy to reduce the required dose.

Data Presentation

Table 1: this compound Dose-Response Data in a Murine Model of Inflammation

Dosage (mg/kg)Reduction in Inflammatory Marker (IL-6)Observable Side Effects
115%None
545%None
1070%Mild sedation in 10% of subjects
2085%Moderate sedation, transient immunosuppression
4088%Severe sedation, significant immunosuppression

Table 2: Pharmacokinetic Properties of this compound in Mice

Route of AdministrationBioavailability (%)Tmax (hours)Half-life (hours)
Oral (PO)3024
Intraperitoneal (IP)800.56
Intravenous (IV)1000.16.5

Experimental Protocols

Protocol 1: Dose-Response Study for this compound

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 72 hours before the experiment.

  • Group Allocation: Randomly assign animals to different dosage groups (e.g., vehicle control, 1, 5, 10, and 20 mg/kg of this compound). Ensure each group has a statistically relevant number of animals (n ≥ 8).

  • Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Ensure the solution is homogenous.

  • Administration: Administer the assigned dose of this compound or vehicle via the chosen route (e.g., oral gavage).

  • Monitoring: Observe the animals for any signs of toxicity or adverse effects at regular intervals (e.g., 1, 4, and 24 hours post-administration).

  • Endpoint Analysis: At a predetermined time point after administration, collect relevant biological samples (e.g., blood, tissue) to measure the desired therapeutic effect (e.g., levels of inflammatory markers).

  • Data Analysis: Analyze the data to determine the dose that produces the optimal therapeutic effect with minimal side effects.

Visualizations

Eucamalol_Signaling_Pathway PAMP PAMP TLR4 TLR4 PAMP->TLR4 MyD88 MyD88 TLR4->MyD88 KinaseX Kinase-X MyD88->KinaseX NFkB NF-κB KinaseX->NFkB Inflammation Inflammatory Response NFkB->Inflammation This compound This compound This compound->KinaseX

Caption: this compound's mechanism of action via Kinase-X inhibition.

Experimental_Workflow start Start: Define Experimental Model dose_range Dose-Range Finding Study (1-20 mg/kg) start->dose_range pk_study Pharmacokinetic Study (PO, IP, IV) start->pk_study optimal_dose Determine Optimal Dose and Route dose_range->optimal_dose pk_study->optimal_dose efficacy_study Efficacy Study with Optimal Dose optimal_dose->efficacy_study data_analysis Data Analysis and Interpretation efficacy_study->data_analysis end End: Conclusion data_analysis->end

Caption: Workflow for optimizing this compound dosage in vivo.

Troubleshooting_Guide start Issue Encountered no_effect No Therapeutic Effect? start->no_effect toxicity Unexpected Toxicity? start->toxicity increase_dose Increase Dose no_effect->increase_dose Yes change_route Change Admin Route no_effect->change_route Yes increase_freq Increase Dosing Freq. no_effect->increase_freq Yes decrease_dose Decrease Dose toxicity->decrease_dose Yes check_off_target Check Off-Target Effects toxicity->check_off_target Yes

Caption: Troubleshooting decision tree for this compound experiments.

Technical Support Center: High-Purity Eucamalol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification steps for high-purity Eucamalol.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a crude Eucalyptus camaldulensis extract?

A1: The general strategy involves a multi-step chromatographic approach. A common workflow begins with a preliminary purification using column chromatography to separate the major components of the crude extract. This is followed by a finer purification step, such as preparative thin-layer chromatography (prep-TLC), to isolate this compound from closely related impurities.

Q2: Which solvent systems are recommended for the column chromatography of this compound?

A2: For the purification of monoterpenoids like this compound, a gradient elution on a silica gel column is typically effective. A good starting point is a non-polar solvent system, gradually increasing in polarity. A common gradient involves starting with n-hexane and progressively increasing the proportion of ethyl acetate. The optimal gradient should be determined by preliminary analysis using analytical thin-layer chromatography (TLC).

Q3: How can I effectively monitor the separation of this compound during column chromatography?

A3: Fractions collected from the column should be monitored by analytical TLC. Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., a hexane:ethyl acetate mixture that gives good separation of the components in the crude extract). This compound-containing fractions can be identified by comparing their retention factor (Rf) to a this compound standard, if available. Fractions containing pure or enriched this compound should be pooled for further processing.

Q4: When is preparative TLC recommended for this compound purification?

A4: Preparative TLC is an excellent technique for the final purification of this compound, especially for separating it from impurities with very similar polarities that may co-elute during column chromatography. It is typically used on the pooled and concentrated fractions obtained from the initial column chromatography step.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of this compound from Impurities 1. Inappropriate solvent system. 2. Column overloading. 3. Column channeling.1. Optimize the solvent system using analytical TLC to achieve a clear separation between this compound and major impurities. 2. Reduce the amount of crude extract loaded onto the column. A general rule of thumb is a 1:20 to 1:50 ratio of sample to silica gel by weight. 3. Ensure the column is packed uniformly without any air bubbles. Use the wet slurry method for packing the silica gel.
This compound Elutes Too Quickly or Too Slowly 1. Solvent polarity is too high or too low.1. If this compound elutes too quickly, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). If it elutes too slowly or not at all, gradually increase the solvent polarity.
Low Yield of this compound After Column Chromatography 1. Incomplete elution from the column. 2. Degradation of this compound on the silica gel. 3. Broad peaks leading to mixing of fractions.1. After the main elution, flush the column with a more polar solvent to ensure all of the compound has been eluted. 2. Monoterpenoids can sometimes be sensitive to acidic silica. Consider using neutral alumina as the stationary phase if degradation is suspected. 3. Improve the separation by using a longer column, a finer mesh silica gel, or a slower flow rate.
Preparative Thin-Layer Chromatography (Prep-TLC)
Issue Possible Cause(s) Troubleshooting Steps
Bands are not Straight (Smiling or Frowning) 1. Uneven solvent front during development. 2. Edges of the TLC plate are touching the sides of the developing chamber.1. Ensure the bottom of the TLC plate is level in the developing chamber and that the chamber is sealed to maintain a saturated atmosphere. 2. Center the plate in the chamber, ensuring it does not touch the walls.
Poor Resolution of this compound Band 1. Overloading of the sample. 2. Inappropriate solvent system.1. Reduce the amount of sample streaked onto the plate. 2. Select a solvent system that provides an Rf value of approximately 0.2-0.4 for this compound on an analytical TLC plate to allow for better separation on the thicker prep-TLC plate.
Difficulty in Extracting this compound from Silica Gel 1. Incomplete extraction from the scraped silica. 2. Use of an inappropriate extraction solvent.1. After scraping the this compound band, thoroughly grind the silica gel into a fine powder and suspend it in a polar solvent (e.g., ethyl acetate or acetone). Stir or sonicate the mixture for several minutes before filtering. Repeat the extraction process 2-3 times. 2. Use a solvent in which this compound is highly soluble for the extraction.

Experimental Protocols

Protocol 1: Column Chromatography of Crude this compound Extract
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (70-230 mesh) in n-hexane.

    • Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Drain the excess solvent until it is just above the silica gel surface.

  • Sample Loading:

    • Dissolve the crude Eucalyptus camaldulensis extract in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial mobile phase).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, 20%, 50%).

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions using analytical TLC.

    • Pool the fractions containing this compound of the desired purity.

    • Evaporate the solvent from the pooled fractions under reduced pressure.

Protocol 2: Preparative Thin-Layer Chromatography (Prep-TLC)
  • Plate Preparation:

    • Use a pre-coated silica gel prep-TLC plate (e.g., 20x20 cm, 1000 µm thickness).

    • Gently score a line approximately 1.5 cm from the bottom of the plate to serve as the origin.

  • Sample Application:

    • Dissolve the partially purified this compound from Protocol 1 in a small amount of a volatile solvent.

    • Using a capillary tube or a syringe, carefully apply the sample as a thin, uniform streak along the origin line.

  • Development:

    • Place the plate in a developing chamber containing the optimized solvent system.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate and allow the solvent to evaporate completely.

  • Visualization and Extraction:

    • Visualize the separated bands under UV light (if this compound is UV active) or by using a staining agent (e.g., potassium permanganate) on a small section of the plate.

    • Carefully scrape the silica gel corresponding to the this compound band into a clean flask.

    • Extract this compound from the silica gel with a suitable solvent (e.g., ethyl acetate).

    • Filter the mixture to remove the silica gel and evaporate the solvent to obtain purified this compound.

Visualizations

experimental_workflow crude_extract Crude Eucalyptus camaldulensis Extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooling Pooling of This compound Fractions fraction_collection->pooling evaporation1 Solvent Evaporation pooling->evaporation1 prep_tlc Preparative TLC evaporation1->prep_tlc band_scraping This compound Band Scraping & Extraction prep_tlc->band_scraping evaporation2 Final Solvent Evaporation band_scraping->evaporation2 high_purity_this compound High-Purity This compound evaporation2->high_purity_this compound

Caption: Experimental workflow for the purification of high-purity this compound.

signaling_pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron Dendrite This compound This compound OBP Odorant-Binding Protein (OBP) This compound->OBP Binds Eucamalol_OBP This compound-OBP Complex OBP->Eucamalol_OBP OR_complex Olfactory Receptor (OR-Orco Complex) Eucamalol_OBP->OR_complex Delivers this compound Ion_channel Ion Channel Opening OR_complex->Ion_channel Activates Depolarization Neuron Depolarization Ion_channel->Depolarization Action_potential Action Potential to Brain Depolarization->Action_potential Repellent_behavior Repellent Behavior Action_potential->Repellent_behavior

Caption: Proposed signaling pathway for this compound as a mosquito repellent.

Eucamalol Synthesis Scalability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of Eucamalol. The information presented is based on a hypothetical multi-step synthesis pathway and is intended to serve as a practical guide for addressing common scale-up issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the Grignard reaction (Step 1)?

A1: The most critical parameters for scaling up the Grignard reaction in the this compound synthesis are stringent control of moisture and oxygen, precise temperature management to avoid side reactions, and controlled addition rate of the electrophile to manage the exothermic nature of the reaction. Maintaining an inert atmosphere (e.g., with argon or nitrogen) is crucial to prevent quenching of the Grignard reagent.

Q2: How can I improve the enantiomeric excess (ee) of the asymmetric hydrogenation step (Step 2) at a larger scale?

A2: Improving the enantiomeric excess at scale often involves optimizing catalyst loading, hydrogen pressure, and reaction temperature. Ensure the catalyst is not degrading and that the solvent is of high purity. Screening different chiral ligands for the metal catalyst may also be necessary to find a more robust system for your specific scale and equipment.

Q3: The cyclization step (Step 3) is showing a significant increase in side-product formation upon scale-up. What could be the cause?

A3: Increased side-product formation in the cyclization step at scale is often due to localized concentration and temperature gradients. Slower, controlled addition of the substrate and improved agitation can help maintain homogeneity. Running the reaction at a slightly lower temperature, if feasible, can also favor the desired reaction pathway.

Q4: What are the recommended methods for purifying this compound on a multi-kilogram scale?

A4: For multi-kilogram scale purification of this compound, crystallization is generally preferred over chromatography due to cost and efficiency. Developing a robust crystallization procedure with an appropriate solvent system is key. If chromatography is necessary, consider using medium pressure liquid chromatography (MPLC) with a suitable stationary phase as a more scalable alternative to traditional flash chromatography.

Troubleshooting Guides

Issue 1: Low Yield in the Grignard Reaction (Step 1)
Symptom Possible Cause Suggested Solution
Reaction fails to initiate.Poor quality magnesium turnings or presence of moisture.Activate magnesium with iodine or 1,2-dibromoethane. Ensure all glassware is oven-dried and solvents are anhydrous.
Low conversion to product.Incomplete formation of the Grignard reagent or side reactions.Titrate the Grignard reagent before adding the electrophile to determine its exact concentration. Control the temperature to below 10 °C during the addition of the electrophile.
Formation of significant Wurtz coupling byproduct.High localized concentration of the alkyl halide.Add the alkyl halide slowly to the magnesium suspension.
Issue 2: Inconsistent Stereoselectivity in Asymmetric Hydrogenation (Step 2)
Symptom Possible Cause Suggested Solution
Decreased enantiomeric excess (ee).Catalyst degradation or poisoning.Ensure the substrate is free of impurities that could poison the catalyst. Use high-purity hydrogen and degassed solvents.
Reaction stalls before completion.Inefficient hydrogen mass transfer.Improve agitation and ensure adequate headspace pressure of hydrogen. Consider using a specialized hydrogenation reactor for better gas-liquid mixing.
Variable ee between batches.Inconsistent catalyst loading or temperature fluctuations.Use a stock solution of the catalyst for accurate dosing. Implement precise temperature control of the reactor.

Quantitative Data Summary

The following tables summarize key quantitative data from pilot plant scale-up experiments for this compound synthesis.

Table 1: Yield and Purity at Different Scales

Step Lab Scale (10g) Pilot Scale (1kg) Target (10kg)
Step 1: Grignard Reaction 85% Yield, 98% Purity78% Yield, 96% Purity>75% Yield, >95% Purity
Step 2: Asymmetric Hydrogenation 92% Yield, >99% ee88% Yield, 98% ee>85% Yield, >99% ee
Step 3: Cyclization 75% Yield, 97% Purity65% Yield, 94% Purity>70% Yield, >95% Purity
Step 4: Purification 90% Recovery, 99.8% Purity85% Recovery, 99.5% Purity>88% Recovery, >99.7% Purity

Table 2: Optimized Process Parameters

Parameter Lab Scale Pilot Scale
Step 1: Temperature 0 °C to RT0-5 °C
Step 2: H2 Pressure 10 bar15 bar
Step 3: Reaction Time 12 hours18 hours
Step 4: Solvent Volume 10 L/kg8 L/kg

Experimental Protocols

Protocol 1: Pilot Scale Grignard Reaction (Step 1)
  • Reactor Preparation: A 100 L glass-lined reactor is thoroughly cleaned, dried, and purged with dry nitrogen for 2 hours.

  • Reagent Loading: The reactor is charged with magnesium turnings (1.2 eq) and anhydrous THF (20 L). A small crystal of iodine is added to initiate the reaction.

  • Grignard Formation: A solution of the starting alkyl halide (1.0 eq) in anhydrous THF (10 L) is added dropwise over 2 hours, maintaining the internal temperature between 20-25 °C. The reaction is stirred for an additional 1 hour after the addition is complete.

  • Electrophile Addition: The resulting Grignard solution is cooled to 0-5 °C. A solution of the electrophile (1.1 eq) in anhydrous THF (10 L) is added slowly over 3 hours, ensuring the temperature does not exceed 10 °C.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 L).

  • Workup: The organic layer is separated, and the aqueous layer is extracted with MTBE (2 x 10 L). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Protocol 2: Pilot Scale Asymmetric Hydrogenation (Step 2)
  • Catalyst Preparation: In a glovebox, the chiral catalyst (0.01 mol%) is dissolved in degassed solvent (2 L).

  • Reactor Setup: A 50 L stainless steel hydrogenation reactor is charged with the substrate from Step 1 (1.0 eq) and degassed solvent (15 L).

  • Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 15 bar. The reaction mixture is stirred vigorously at 40 °C for 16 hours.

  • Workup: The reactor is depressurized, and the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated in vacuo to give the hydrogenated product. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

Eucamalol_Synthesis_Workflow start Starting Materials step1 Step 1: Grignard Reaction (C-C Bond Formation) start->step1 step2 Step 2: Asymmetric Hydrogenation (Chiral Center Introduction) step1->step2 Crude Intermediate 1 step3 Step 3: Cyclization (Ring Formation) step2->step3 Chiral Intermediate 2 purification Step 4: Purification (Crystallization/Chromatography) step3->purification Crude this compound product This compound (Final Product) purification->product

Caption: Workflow for the multi-step synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield in Step X cause1 Reagent Quality issue->cause1 cause2 Reaction Conditions (Temp, Time, Conc.) issue->cause2 cause3 Scale-Up Effects (Mixing, Heat Transfer) issue->cause3 sol1 Analyze Raw Materials cause1->sol1 sol2 Optimize Process Parameters (DoE) cause2->sol2 sol3 Improve Reactor Engineering cause3->sol3

Caption: General troubleshooting logic for synthesis scale-up.

Hypothetical_Signaling_Pathway This compound This compound Receptor Receptor X This compound->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates Response Cellular Response KinaseA->Response inhibits TF Transcription Factor Y KinaseB->TF activates Gene Target Gene TF->Gene upregulates Gene->Response

Validation & Comparative

A Comparative Analysis of Phenolic Antioxidants: Eucalyptus Species vs. Resveratrol, Quercetin, and Vitamin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of phenolic compounds derived from Eucalyptus species against well-established phenolic antioxidants: resveratrol, quercetin, and alpha-tocopherol (a form of Vitamin E). This analysis is supported by experimental data from various in vitro antioxidant capacity assays and an examination of their modulation of key signaling pathways.

Introduction to the Antioxidants

Phenolic Compounds from Eucalyptus Species: The genus Eucalyptus comprises over 800 species, many of which are rich in phenolic compounds such as flavonoids, phenolic acids, and tannins.[1] These compounds, found in various parts of the plant, including the leaves, are known for their significant antioxidant properties.[1][2] Extracts from species like Eucalyptus camaldulensis have demonstrated potent radical scavenging and reducing activities.[2]

Resveratrol: A naturally occurring stilbenoid found in grapes, berries, and peanuts, resveratrol has been extensively studied for its antioxidant, anti-inflammatory, and anti-aging properties.[3][4] It is known to modulate several cellular signaling pathways, contributing to its wide range of biological activities.[3][4]

Quercetin: A flavonoid present in many fruits, vegetables, and grains, quercetin is a potent antioxidant with well-documented anti-inflammatory and cytoprotective effects.[5] Its ability to scavenge free radicals and modulate inflammatory signaling pathways is a key area of research.[5]

Alpha-Tocopherol (Vitamin E): A lipid-soluble antioxidant, alpha-tocopherol is the most biologically active form of Vitamin E.[6] Its primary role is to protect cell membranes from lipid peroxidation by scavenging lipid peroxyl radicals.[6]

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of these compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

The following tables summarize the IC50 values obtained from various studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as solvent systems, reaction times, and the specific preparation of extracts.

Table 1: DPPH Radical Scavenging Activity (IC50)

AntioxidantIC50 (µg/mL)Source (Citation)
Eucalyptus camaldulensis leaf extract (decoction of dried leaves)16.7[7]
Eucalyptus camaldulensis leaf extract (infusion of dried leaves at 70°C)22.3[7]
Eucalyptus camaldulensis seed essential oil3.50[8][9]
Resveratrol15.54[3]
Resveratrol2.0 (non-irradiated)[7][10]
Quercetin19.17[11]
Quercetin0.55[5]
Alpha-Tocopherol7.07[6]

Table 2: ABTS Radical Scavenging Activity (IC50)

AntioxidantIC50 (µg/mL)Source (Citation)
Eucalyptus camaldulensis leaf extract (decoction of dried leaves)12.3[7]
Eucalyptus camaldulensis leaf extract (infusion of dried leaves at 70°C)18.2[7]
Resveratrol2.86[3]
Resveratrol2.0 (non-irradiated)[7][10]
Quercetin1.89[12]
Quercetin1.17[5]
Alpha-Tocopherol7.07[6]

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, these phenolic antioxidants exert their effects by modulating various cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Phenolic Compounds from Eucalyptus Species

Phenolic compounds from Eucalyptus species have been shown to exhibit anti-inflammatory effects by modulating key inflammatory pathways. For instance, phenolic isolates from Eucalyptus maculata have demonstrated the ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and TNF-α (Tumor Necrosis Factor-alpha) signaling pathways.[13] Essential oils from Eucalyptus species, which contain a mixture of compounds including phenolics, have also been found to reduce inflammation by downregulating the MAPK (Mitogen-Activated Protein Kinase) and NF-κB pathways .[5]

Eucalyptus_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates Eucalyptus_Phenols Eucalyptus Phenolic Compounds Eucalyptus_Phenols->MAPK Inhibits Eucalyptus_Phenols->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces

Figure 1: Simplified diagram of the inhibitory effect of Eucalyptus phenolic compounds on the MAPK and NF-κB signaling pathways.

Resveratrol

Resveratrol is a well-documented modulator of multiple signaling pathways. It exerts its anti-inflammatory effects by inhibiting the NF-κB and JAK/STAT (Janus kinase/signal transducer and activator of transcription) signaling pathways.[14][15] Resveratrol can also suppress the activation of the NLRP3 inflammasome , a key component of the innate immune response, via the P2X7 receptor .[4] Furthermore, it can enhance the cellular antioxidant defense system through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4]

Resveratrol_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Activates JAK_STAT_Pathway JAK/STAT Pathway Inflammatory_Stimuli->JAK_STAT_Pathway Activates Resveratrol Resveratrol Resveratrol->NFkB_Pathway Inhibits Resveratrol->JAK_STAT_Pathway Inhibits Nrf2_Pathway Nrf2 Pathway Resveratrol->Nrf2_Pathway Activates Inflammation Inflammation NFkB_Pathway->Inflammation JAK_STAT_Pathway->Inflammation Antioxidant_Response Antioxidant Response Nrf2_Pathway->Antioxidant_Response

Figure 2: Overview of the modulation of key signaling pathways by Resveratrol.

Quercetin

Quercetin's anti-inflammatory and antioxidant effects are largely attributed to its ability to inhibit the NF-κB signaling pathway .[16] It can suppress the activation of NF-κB by inhibiting the phosphorylation of IκBα and the expression of MAPKs.[17] Quercetin also modulates the AMPK/SIRT1 (AMP-activated protein kinase/Sirtuin 1) pathway, which is involved in cellular energy homeostasis and has downstream effects on inflammation and oxidative stress.[17]

Quercetin_Signaling_Pathway Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) TLR4 TLR4 Pro_inflammatory_Stimuli->TLR4 Activates Quercetin Quercetin IKK IKK Quercetin->IKK Inhibits TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Induces

Figure 3: Quercetin's inhibitory action on the NF-κB signaling cascade.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.[17][18][19]

Experimental Workflow:

DPPH_Workflow Start Start Prepare_DPPH Prepare DPPH Solution (e.g., 0.1 mM in methanol) Start->Prepare_DPPH Prepare_Samples Prepare Antioxidant Sample Dilutions Start->Prepare_Samples Mix Mix DPPH Solution with Sample Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in Dark (e.g., 30 min at RT) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End ABTS_Workflow Start Start Generate_ABTS_Radical Generate ABTS Radical Cation (ABTS + Potassium Persulfate) Start->Generate_ABTS_Radical Prepare_Samples Prepare Antioxidant Sample Dilutions Start->Prepare_Samples Mix Mix ABTS Radical Solution with Sample Generate_ABTS_Radical->Mix Prepare_Samples->Mix Incubate Incubate (e.g., 6 min at RT) Mix->Incubate Measure Measure Absorbance (at ~734 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

References

Eucamalol and Resveratrol: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the antioxidant and anti-inflammatory properties of Eucamalol and Resveratrol, supported by experimental data, to guide research and drug development professionals.

This guide provides a detailed comparison of the efficacy of this compound, a natural compound found in Eucalyptus camaldulensis, and Resveratrol, a well-studied polyphenol. The comparison focuses on their antioxidant and anti-inflammatory activities, presenting quantitative data from various in vitro assays. Due to the limited availability of data on isolated this compound, this guide incorporates findings from studies on Eucalyptus camaldulensis extracts as a proxy to infer the potential efficacy of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for the antioxidant and anti-inflammatory activities of this compound (represented by Eucalyptus camaldulensis extracts) and Resveratrol.

Antioxidant Activity
Compound/ExtractAssayIC50 ValueReference
Eucalyptus camaldulensis Ethanolic Leaf Extract DPPH 57.07 µg/mL[1]
ABTS 29.01 µg/mL[1]
Eucalyptus camaldulensis Lipophilic Leaf Extract DPPH 31.46 µg/mL[2]
ABTS 32.78 µg/mL[2][3]
Eucalyptus camaldulensis Leaf Essential Oil DPPH 1.75–12.62 mg/mL[4]
DPPH 398 ± 0.21 µg/mL[5]
DPPH 389.88 µg/mL[6]
ABTS 229.92 µg/mL[6]
Eucalyptus camaldulensis Aqueous Acetone Extract Fractions DPPH 13.4 µg/mL[7]
Resveratrol DPPH 15.54 µg/mL[8]
DPPH 69.9 ± 1.8 µM[9]
DPPH 0.131 mM[10]
ABTS 2.86 µg/mL[8]
ABTS 13 ± 0.2 µM[9]
ABTS 2 µg/mL[11]
ABTS 0.1 mg/mL[12]
Anti-inflammatory Activity
CompoundAssayTarget/Cell LineIC50 ValueReference
Resveratrol Inhibition of Sphingosine Kinase (SphK)C5a-stimulated primary neutrophils~20 µM[13]
Resveratrol Derivative Inhibition of NO production4.13 ± 0.07 µM[9]
Resveratrol Derivative Inhibition of NO, IL-6, and TNF-α production1.35, 1.12, and 1.92 µM, respectively[9]

Experimental Protocols

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution, typically measured at 517 nm, is proportional to the antioxidant activity.

  • General Protocol:

    • A methanolic solution of DPPH is prepared.

    • Different concentrations of the test compound (this compound/Eucalyptus extract or Resveratrol) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance is measured using a spectrophotometer.

    • The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[14][15][16]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

  • General Protocol:

    • The ABTS radical cation is generated by reacting ABTS with an oxidizing agent like potassium persulfate.

    • The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Different concentrations of the test compound are added to the ABTS•+ solution.

    • After a set incubation time, the absorbance is measured.

    • The percentage of inhibition is calculated, and the IC50 value is determined.[8][14]

Anti-inflammatory Activity Assays

Inhibition of Sphingosine Kinase (SphK) Activity:

This assay evaluates the ability of a compound to inhibit the enzyme SphK, which is involved in pro-inflammatory signaling.

  • Protocol (as per reference[13]):

    • Primary neutrophils are stimulated with C5 anaphylatoxin (C5a).

    • The cells are pretreated with various concentrations of Resveratrol.

    • SphK activity is measured, likely through the quantification of its product, sphingosine-1-phosphate (S1P), or by using a radiolabeled substrate.

    • The IC50 value for the inhibition of SphK activity is determined.

Inhibition of Nitric Oxide (NO), IL-6, and TNF-α Production:

These assays measure the ability of a compound to inhibit the production of key pro-inflammatory mediators in stimulated immune cells (e.g., macrophages).

  • General Protocol (as per reference[9]):

    • Immune cells (e.g., RAW 264.7 macrophages) are stimulated with an inflammatory agent like lipopolysaccharide (LPS).

    • The cells are treated with different concentrations of the test compound.

    • The levels of NO in the cell culture supernatant are measured using the Griess reagent.

    • The concentrations of IL-6 and TNF-α are quantified using specific ELISA kits.

    • The IC50 values for the inhibition of each inflammatory mediator are calculated.

Signaling Pathways and Experimental Workflows

Resveratrol Signaling Pathways

Resveratrol is known to modulate multiple signaling pathways, contributing to its diverse biological effects. The diagram below illustrates some of the key pathways involved in its antioxidant and anti-inflammatory actions.

Resveratrol_Signaling Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates Nrf2 Nrf2 Resveratrol->Nrf2 Activates NF_kB NF_kB Resveratrol->NF_kB Inhibits AP_1 AP_1 Resveratrol->AP_1 Inhibits Cell_Survival Cell_Survival SIRT1->Cell_Survival AMPK->Cell_Survival Antioxidant_Enzymes Antioxidant_Enzymes Nrf2->Antioxidant_Enzymes Inflammatory_Mediators Inflammatory_Mediators NF_kB->Inflammatory_Mediators AP_1->Inflammatory_Mediators

Caption: Key signaling pathways modulated by Resveratrol.

Experimental Workflow for Antioxidant Assays

The following diagram outlines a typical experimental workflow for evaluating the antioxidant capacity of a compound using in vitro assays like DPPH and ABTS.

Antioxidant_Assay_Workflow Start Compound Preparation (this compound/Resveratrol) Serial_Dilution Serial Dilution Start->Serial_Dilution Incubation Incubation Serial_Dilution->Incubation Assay_Preparation Assay Reagent Preparation (DPPH or ABTS) Assay_Preparation->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Data_Analysis Data Analysis (IC50 Calculation) Measurement->Data_Analysis End Results Data_Analysis->End

Caption: General workflow for in vitro antioxidant assays.

This compound's Putative Mechanism of Action

While specific signaling pathways for this compound are not well-documented, its antioxidant and anti-inflammatory effects, as inferred from studies on Eucalyptus camaldulensis extracts, likely involve the modulation of key cellular processes related to oxidative stress and inflammation.

Eucamalol_Mechanism This compound This compound (from E. camaldulensis) ROS_Scavenging Direct Scavenging of Reactive Oxygen Species This compound->ROS_Scavenging Inflammatory_Pathways Modulation of Inflammatory Pathways This compound->Inflammatory_Pathways Oxidative_Stress Reduced Oxidative Stress ROS_Scavenging->Oxidative_Stress Inflammation Reduced Inflammation Inflammatory_Pathways->Inflammation

Caption: Postulated mechanism of action for this compound.

Conclusion

This comparative guide highlights the current understanding of the efficacy of this compound and Resveratrol. Resveratrol is a well-characterized compound with potent antioxidant and anti-inflammatory activities, supported by a large body of evidence and well-defined mechanisms of action.

The data for this compound, primarily derived from extracts of its natural source, Eucalyptus camaldulensis, suggests promising antioxidant capabilities. However, there is a clear need for further research on the isolated compound to determine its specific efficacy and to elucidate its mechanisms of action. Direct comparative studies between isolated this compound and Resveratrol are warranted to provide a more definitive assessment of their relative therapeutic potential. Researchers are encouraged to use the data and protocols presented in this guide to inform future studies in this area.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Eucalyptus camaldulensis Essential Oil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of the essential oil derived from Eucalyptus camaldulensis, herein referred to as Eucamalol, with other established anti-inflammatory agents. The data presented is collated from various preclinical studies, offering insights into its potential therapeutic applications.

The essential oil of Eucalyptus camaldulensis has demonstrated significant anti-inflammatory and analgesic potential in several in vivo studies.[1][2] Its mechanism of action is believed to involve the inhibition of key inflammatory mediators and signaling pathways.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach. Its constituent compounds, such as 1,8-cineole (eucalyptol), α-pinene, and eudesmol derivatives, have been shown to inhibit cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1][2] Furthermore, studies on related Eucalyptus essential oils suggest the involvement of the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[3] The inhibition of these pathways leads to a reduction in the production of inflammatory mediators. Some studies also suggest that the anti-inflammatory action of components like 1,8-cineole is also demonstrated in models of trinitrobenzenesulfonic acid (TNBS)-induced colitis.[4]

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound's active compounds.

G Proposed Anti-Inflammatory Signaling Pathway of this compound cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_mediators Pro-inflammatory Mediators cluster_response Cellular Response Stimulus Inflammatory Stimulus MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB COX COX Pathway Stimulus->COX Cytokines TNF-α, IL-1β MAPK->Cytokines NFkB->Cytokines Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation This compound This compound (Active Compounds) This compound->MAPK This compound->NFkB This compound->COX

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies, comparing the anti-inflammatory effects of Eucalyptus camaldulensis essential oil with standard non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Carrageenan-Induced Paw Edema in Rats

This model assesses the acute anti-inflammatory activity of a substance.

TreatmentDose (mg/kg)Inhibition of Edema (%)Reference
E. camaldulensis essential oil100Not specified[1][2]
E. camaldulensis essential oil200Not specified[1][2]
E. camaldulensis essential oil400Not specified[1][2]
Diclofenac Na (Standard)100Not specified[2]

Note: While the studies indicate a "notable" and "significant" reduction in paw edema, specific percentage inhibition values for all doses were not consistently provided in the abstracts.

Table 2: Xylene-Induced Ear Edema in Mice

This test also evaluates acute anti-inflammatory effects.

TreatmentDose (mg/kg)Inhibition of Edema (%)Reference
E. camaldulensis essential oil20045.31[2]
E. camaldulensis essential oil40067.75[2]
Diclofenac Na (Standard)Not specified83.67[2]
Table 3: Cotton Pellet-Induced Granuloma in Rats

This model is used to evaluate the effect of a substance on the proliferative phase of inflammation (chronic inflammation).

TreatmentDose (mg/kg)Inhibition of Granuloma (%)Reference
E. camaldulensis essential oil100Not specified[1][2]
E. camaldulensis essential oil200Not specified[1][2]
E. camaldulensis essential oil400Not specified[1][2]

Note: The referenced literature mentions a notable anti-inflammatory response in this model, but specific quantitative data on the percentage of inhibition is not detailed in the provided search results.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the replication and validation of these findings.

Carrageenan-Induced Paw Edema

This is a widely used model for evaluating acute inflammation.

G Workflow for Carrageenan-Induced Paw Edema Assay cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Grouping Animal Grouping (e.g., Control, Standard, Test Groups) Fasting Overnight Fasting (water ad libitum) Animal_Grouping->Fasting Treatment Oral Administration (Vehicle, Standard Drug, this compound) Fasting->Treatment Carrageenan Subplantar Injection of Carrageenan Treatment->Carrageenan Measurement Paw Volume Measurement (at specified time intervals) Carrageenan->Measurement Calculation Calculate % Inhibition of Edema Measurement->Calculation Comparison Statistical Comparison between Groups Calculation->Comparison

Caption: Standard workflow for the carrageenan-induced paw edema model.

Protocol Details:

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Grouping: Animals are divided into control, standard (e.g., Diclofenac Na), and test groups (receiving different doses of this compound).

  • Administration: Test substances are administered orally or intraperitoneally.

  • Induction of Inflammation: A solution of carrageenan is injected into the subplantar region of the hind paw.

  • Measurement: Paw volume is measured before and at regular intervals after carrageenan injection using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Xylene-Induced Ear Edema

This model is another common assay for acute inflammation.

Protocol Details:

  • Animal Model: Typically mice are used.

  • Administration: Test substances are administered prior to the induction of inflammation.

  • Induction of Inflammation: A fixed volume of xylene is applied to the inner and outer surfaces of the ear.

  • Measurement: After a specified time, the animals are euthanized, and circular sections of both ears are punched out and weighed. The difference in weight between the treated and untreated ears indicates the degree of edema.

  • Analysis: The percentage inhibition of edema is calculated by comparing the ear weight difference in the treated groups to the control group.

Cotton Pellet-Induced Granuloma

This model assesses the effect on the proliferative phase of inflammation.

Protocol Details:

  • Animal Model: Rats are commonly used.

  • Procedure: Pre-weighed sterile cotton pellets are surgically implanted subcutaneously in the axilla or groin region.

  • Treatment: The animals are treated with the test substance, standard drug, or vehicle for a set number of days.

  • Measurement: On the final day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised, dried, and weighed.

  • Analysis: The net dry weight of the granuloma is determined, and the percentage inhibition is calculated by comparing the mean weight of the granulomas in the treated groups with the control group.

Conclusion

The available preclinical data suggests that the essential oil of Eucalyptus camaldulensis possesses significant anti-inflammatory properties, comparable in some models to standard NSAIDs. Its multi-target mechanism of action, involving the inhibition of key pro-inflammatory pathways and mediators, makes it a promising candidate for further investigation in the development of new anti-inflammatory therapies. Further research is warranted to isolate and characterize the specific bioactive compounds responsible for these effects and to establish their safety and efficacy in more advanced preclinical and clinical settings.

References

Eucamalol Cytotoxicity: A Comparative Analysis with Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of components derived from Eucalyptus camaldulensis, with a focus on providing context for the potential cytotoxicity of eucamalol. Due to the limited availability of direct experimental data on pure this compound, this document leverages data from studies on Eucalyptus camaldulensis extracts and the structurally related compound, eugenol. These are compared against the well-established anticancer drug, doxorubicin.

Data Presentation: Cytotoxicity (IC50) Values

The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxicity.

Compound/ExtractCell LineIC50 ValueReference
Eucalyptus camaldulensis Lipophilic Extract MCF-7 (Breast Cancer)7.34 µg/mL[1][2]
Eucalyptus camaldulensis Ethyl Acetate Extract MCF-7 (Breast Cancer)26.7 µg/mL (MTT), 7.9 µg/mL (SRB)[3]
Eucalyptus camaldulensis Alcoholic Extract MCF-7 (Breast Cancer)Concentration-dependent inhibition observed[4]
Eucalyptus camaldulensis Leaf Extract CL-6 (Cholangiocarcinoma)102.29 ± 5.87 µg/mL[5]
Eugenol HeLa (Cervical Cancer)73.78 µg/mL (72h)[6]
24.51 µg/mL
200 µg/mL[7]
Doxorubicin HeLa (Cervical Cancer)0.2 µg/mL[8]
1.91 µg/mL[9]
2.92 ± 0.57 µM[10]
MCF-7 (Breast Cancer)2.50 ± 1.76 µM[10]

Disclaimer: The IC50 values for Eucalyptus camaldulensis extracts represent the combined effect of multiple compounds and are not specific to this compound. Eugenol is a structurally similar compound, and its data is provided for comparative context.

Experimental Protocols: Cytotoxicity Assays

The most frequently cited method for determining the cytotoxic effects in the reviewed studies is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.[11][12]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 10^4–10^5 cells/well) and allowed to adhere overnight.[14]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Eucalyptus extract, eugenol, doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[13]

  • Incubation: The plate is incubated for a further 1-4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.[14] A reference wavelength (e.g., 630 nm) may be used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Mandatory Visualization: Signaling Pathways

The cytotoxic effects of Eucalyptus extracts and eugenol are often attributed to the induction of apoptosis, or programmed cell death. The following diagram illustrates a potential signaling pathway.

Potential Apoptotic Pathway of this compound Analogs Eucamalol_Analog This compound Analog (e.g., Eugenol) ROS ↑ Reactive Oxygen Species (ROS) Eucamalol_Analog->ROS Bax ↑ Bax Eucamalol_Analog->Bax Bcl2 ↓ Bcl-2 Eucamalol_Analog->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria promotes Bcl2->Mitochondria inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptotic pathway induced by this compound analogs.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for screening the cytotoxic activity of a compound.

Experimental Workflow for Cytotoxicity Screening cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HeLa, MCF-7) Cell_Seeding Seed cells in 96-well plate Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Treat cells with compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance (570nm) MTT_Assay->Absorbance Calculation Calculate % Viability Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: A generalized workflow for determining the IC50 of a compound.

References

Cross-Validation of Eucamalol's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Eucamalol is a novel therapeutic agent under investigation for its potent anti-inflammatory properties. This guide provides a comparative analysis of this compound's mechanism of action against two alternative compounds, "Alternativol" and "Comparazone," which also target key nodes within the same inflammatory signaling pathway. The following sections detail the experimental data, protocols, and visual representations of the underlying molecular interactions to offer a clear cross-validation of this compound's unique mechanism.

Comparative Efficacy and Specificity

The in-vitro efficacy of this compound was assessed and compared to Alternativol and Comparazone across several key functional assays. The data, summarized below, highlights the distinct molecular consequences of each compound's mechanism of action.

Table 1: Comparative In-Vitro Efficacy (IC50 Values)

Parameter This compound Alternativol Comparazone
PKCζ-RACK1 Interaction 15 nM> 100 µM> 100 µM
IKKβ Phosphorylation 50 nM10 nM> 100 µM
IκBα Degradation 65 nM45 nM5 nM
NF-κB Nuclear Translocation 70 nM50 nM20 nM
IL-6 Gene Expression 85 nM60 nM35 nM
Cell Viability (Cytotoxicity) > 50 µM> 50 µM500 nM

Mechanism of Action Signaling Pathways

The following diagrams illustrate the distinct points of intervention for this compound, Alternativol, and Comparazone within the canonical NF-κB signaling cascade.

Eucamalol_Mechanism cluster_cytoplasm Cytoplasm PKCz PKCζ IKK_complex IKK Complex PKCz->IKK_complex Activates RACK1 RACK1 RACK1->PKCz This compound This compound This compound->RACK1 Inhibits Interaction IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription

Caption: this compound's mechanism of action.

Alternativol_Mechanism cluster_cytoplasm Cytoplasm PKCz PKCζ IKK_complex IKK Complex PKCz->IKK_complex Activates RACK1 RACK1 RACK1->PKCz IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB Alternativol Alternativol Alternativol->IKK_complex Inhibits Kinase Activity IkBa->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription

Caption: Alternativol's mechanism of action.

Comparazone_Mechanism cluster_cytoplasm Cytoplasm IKK_complex IKK Complex IkBa IκBα IKK_complex->IkBa Phosphorylates Proteasome Proteasome IkBa->Proteasome Targeted for Degradation NFkB NF-κB IkBa->NFkB Sequesters Comparazone Comparazone Comparazone->Proteasome Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription

Caption: Comparazone's mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Co-Immunoprecipitation (Co-IP) for PKCζ-RACK1 Interaction

  • Objective: To quantify the inhibitory effect of this compound on the interaction between PKCζ and RACK1.

  • Protocol:

    • HEK293T cells were co-transfected with plasmids encoding FLAG-tagged PKCζ and HA-tagged RACK1.

    • 24 hours post-transfection, cells were treated with varying concentrations of this compound, Alternativol, or Comparazone for 4 hours.

    • Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Cell lysates were incubated with anti-FLAG magnetic beads overnight at 4°C to immunoprecipitate FLAG-PKCζ.

    • Beads were washed three times with lysis buffer.

    • Immunoprecipitated proteins were eluted and analyzed by Western blotting using anti-HA and anti-FLAG antibodies.

    • Band intensities were quantified using densitometry to determine the amount of co-immunoprecipitated HA-RACK1 relative to the amount of immunoprecipitated FLAG-PKCζ.

2. Western Blot for IκBα Degradation

  • Objective: To measure the effect of each compound on TNF-α-induced IκBα degradation.

  • Protocol:

    • A549 cells were pre-treated with this compound, Alternativol, or Comparazone for 2 hours.

    • Cells were then stimulated with 10 ng/mL TNF-α for 30 minutes.

    • Whole-cell lysates were prepared, and protein concentration was determined using a BCA assay.

    • Equal amounts of protein were resolved by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were probed with primary antibodies against IκBα and β-actin (as a loading control).

    • Following incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate.

    • Densitometric analysis was performed to quantify IκBα levels relative to β-actin.

3. Immunofluorescence for NF-κB Nuclear Translocation

  • Objective: To visualize and quantify the inhibition of NF-κB (p65 subunit) translocation to the nucleus.

  • Protocol:

    • HeLa cells were grown on glass coverslips and treated with the respective compounds for 2 hours, followed by stimulation with 10 ng/mL TNF-α for 1 hour.

    • Cells were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% BSA.

    • Cells were incubated with a primary antibody against the p65 subunit of NF-κB, followed by an Alexa Fluor 488-conjugated secondary antibody.

    • Nuclei were counterstained with DAPI.

    • Coverslips were mounted, and images were acquired using a confocal microscope.

    • The ratio of nuclear to cytoplasmic fluorescence intensity of p65 was quantified for at least 100 cells per condition.

4. Quantitative PCR (qPCR) for IL-6 Gene Expression

  • Objective: To measure the downstream effect of pathway inhibition on the expression of an NF-κB target gene, IL-6.

  • Protocol:

    • RAW 264.7 macrophages were pre-treated with the compounds for 2 hours and then stimulated with 100 ng/mL lipopolysaccharide (LPS) for 6 hours.

    • Total RNA was extracted using TRIzol reagent, and cDNA was synthesized using a reverse transcription kit.

    • qPCR was performed using SYBR Green master mix and primers specific for IL-6 and the housekeeping gene GAPDH.

    • The relative expression of IL-6 was calculated using the ΔΔCt method, with GAPDH as the internal control.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the efficacy of the compounds.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HeLa, A549) Compound_Treatment Compound Treatment (this compound, Alternativol, Comparazone) Cell_Culture->Compound_Treatment Stimulation Inflammatory Stimulus (e.g., TNF-α, LPS) Compound_Treatment->Stimulation Co_IP Co-Immunoprecipitation (Protein-Protein Interaction) Stimulation->Co_IP Western_Blot Western Blot (Protein Degradation) Stimulation->Western_Blot Immunofluorescence Immunofluorescence (Nuclear Translocation) Stimulation->Immunofluorescence qPCR qPCR (Gene Expression) Stimulation->qPCR Data_Analysis Data Analysis & IC50 Calculation Co_IP->Data_Analysis Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis qPCR->Data_Analysis

Caption: General experimental workflow.

Conclusion

The collective data provides a robust cross-validation of this compound's mechanism of action. Unlike Alternativol, which directly inhibits IKKβ, and Comparazone, which inhibits the proteasome, this compound specifically targets the upstream protein-protein interaction between PKCζ and its scaffolding partner RACK1. This is evidenced by its high potency in the Co-IP assay, a context where the other compounds are inactive. While all three compounds ultimately lead to the inhibition of NF-κB-mediated gene expression, this compound's distinct upstream point of intervention may offer a more specific therapeutic window with a potentially different side-effect profile, as suggested by its lower cytotoxicity compared to the proteasome inhibitor, Comparazone. These findings underscore the value of a multi-faceted experimental approach in elucidating and validating novel drug mechanisms.

A Comparative Analysis of Extraction Methods for Bioactive Compounds from Eucalyptus camaldulensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of various methods for extracting bioactive compounds from Eucalyptus camaldulensis, the natural source of Eucamalol. The following sections objectively compare the performance of different extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific objectives.

Quantitative Comparison of Extraction Methods

The efficiency and yield of bioactive compounds from Eucalyptus camaldulensis are significantly influenced by the chosen extraction method. Below is a summary of quantitative data from studies comparing different techniques.

Extraction Method                 Yield (%)                         Key Bioactive Components Identified                                                                                                                                                                                                           Reference
Hydro-distillation (HD)         1.32Eucalyptol (30.43%), α-pinene (10.35%)                                                                                                                                                                   [1]
Supercritical Fluid Extraction (SFE)0.52Eucalyptol (31.10%), α-pinene (11.02%)[1]
Water DistillationNot specified, but achieved highest oil percentage at 46.25 wt.% under optimal conditions.Not specified[2]
Steam Distillation0.351,8-Cineole (27%)[3]
Water + Steam Distillation1.531,8-Cineole (68-82%)[3]
Two-Step Solvent ExtractionHigh yield of Macrocarpals A, B, and CMacrocarpal A, Macrocarpal B, Macrocarpal C[4]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below.

1. Hydro-distillation (HD)

This conventional method is widely used for extracting essential oils from plant materials.

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • The plant material (leaves of Eucalyptus camaldulensis) is placed in a flask with water.

    • The flask is heated, and the resulting steam, carrying the volatile oils, is condensed.

    • The essential oil is separated from the aqueous layer.

    • The collected oil is dried over anhydrous sodium sulfate.[1]

  • Optimal Conditions (from a separate study):

    • Extraction Temperature: 100°C

    • Agitation Speed: 200 rpm

    • Leave Particle Size: 0.5 cm

    • Water to Eucalyptus Leaves Ratio: 6:1 (ml:g)[2]

2. Supercritical Fluid Extraction (SFE)

A "green" technology that uses a supercritical fluid, typically CO2, as the extraction solvent.

  • Apparatus: Supercritical fluid extraction system.

  • Procedure:

    • The dried and ground plant material is packed into an extraction vessel.

    • Supercritical CO2 is passed through the vessel at a specific temperature and pressure.

    • The extracted compounds are separated from the CO2 by depressurization.

    • A study on Eucalyptus camaldulensis var. brevirostris used CO2 at 200 bar and 50°C.[5]

3. Two-Step Solvent Extraction for Macrocarpals

This method is designed to obtain a high yield of specific phenolic compounds.[4]

  • Step 1: Removal of Essential Oils

    • The essential oil constituents are first removed from the Eucalyptus plant material. This can be achieved by steam distillation or by extraction with a low-polarity solvent like n-hexane at room temperature.[4]

  • Step 2: First Extraction

    • The residue from Step 1 is extracted with water or an aqueous organic solvent solution (e.g., ≤ 30% ethanol).

    • The extraction is performed under reflux at 70-90°C for approximately 1 hour.[4]

  • Step 3: Second Extraction

    • The residue from the first extraction is further extracted with an organic solvent or a higher concentration aqueous organic solvent solution (e.g., 40-100% ethanol).

    • This extraction is also carried out under reflux at 70-90°C for about 1 hour.[4]

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow: Comparative Extraction

G cluster_prep Sample Preparation cluster_methods Extraction Methods cluster_analysis Analysis start Eucalyptus camaldulensis Leaves prep Drying and Pulverizing start->prep hd Hydro-distillation prep->hd sfe Supercritical Fluid Extraction (SFE) prep->sfe solvent Two-Step Solvent Extraction prep->solvent gcms GC-MS Analysis hd->gcms sfe->gcms bioassay Biological Activity Assays solvent->bioassay gcms->bioassay G start Pulverized Eucalyptus Leaves step1 Removal of Essential Oils (Steam Distillation or n-hexane) start->step1 residue1 Residue 1 step1->residue1 step2 First Extraction (Water or <=30% Ethanol, 70-90°C) residue1->step2 residue2 Residue 2 step2->residue2 step3 Second Extraction (40-100% Ethanol, 70-90°C) residue2->step3 final_extract Macrocarpal-rich Extract step3->final_extract G cluster_response Inflammatory Response lps LPS (Lipopolysaccharide) mapk mapk lps->mapk Activates nfkb nfkb lps->nfkb Activates eucalyptus Eucalyptus Essential Oil eucalyptus->mapk Inhibits eucalyptus->nfkb Inhibits inos iNOS cox2 COX-2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->inos mapk->cox2 mapk->cytokines nfkb->inos nfkb->cox2 nfkb->cytokines

References

Efficacy of Eucalyptus-Derived Compounds in Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the anti-cancer properties of Eucalyptol and Eugenol, major bioactive components of Eucalyptus species, reveals significant potential in preclinical cancer research. These compounds have demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines, often comparable to or synergistic with conventional chemotherapeutic agents.

The exploration of natural compounds for novel anti-cancer therapies has identified Eucalyptol and Eugenol as promising candidates. Extensive in vitro studies have documented their ability to inhibit proliferation and induce programmed cell death in various cancer models. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.

Comparative Efficacy of Eucalyptol and Eugenol in Vitro

The cytotoxic effects of Eucalyptol and Eugenol have been quantified in numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following tables summarize the IC50 values of these compounds in different cancer cell lines, alongside data for conventional chemotherapy drugs where available.

Table 1: IC50 Values of Eucalyptol in Various Cancer Cell Lines

Cancer Cell LineCell TypeEucalyptol IC50Treatment DurationReference
MDA-MB-231Human Breast Cancer11.50 ± 3.68 µg/mL48h[1]
4T1Mouse Breast CancerNot specified48h / 72h[1]
A549Human Lung Cancer243 µg/mL24h[2]
A549Human Lung Cancer203 µg/mL48h[2]
A549Human Lung Cancer167 µg/mL72h[2]
A-431Human Epidermoid Carcinoma182 µg/mL24h[2]
A-431Human Epidermoid Carcinoma145 µg/mL48h[2]
A-431Human Epidermoid Carcinoma111 µg/mL72h[2]

Table 2: IC50 Values of Eugenol in Various Cancer Cell Lines

Cancer Cell LineCell TypeEugenol IC50Treatment DurationReference
MDA-MB-231Human Breast Cancer15.09 µMNot specified[3]
MCF-7Human Breast Cancer22.75 µMNot specified[3]
MDA-MB 468Human Breast Cancer51 µg/mL (Chitosan nanoparticles)Not specified[3]
A-375Human Melanoma79 µg/mL (Chitosan nanoparticles)Not specified[3]
Sbcl2Malignant Melanoma0.5 µM24h[4]
WM3211Malignant Melanoma0.5 µM24h[4]
RBL-2H3Mast Cells700 µMNot specified[4]
HL-60Human Leukemia23.7 µM48h[3]
U-937Human Leukemia39.4 µM48h[3]
3LL LewisLewis Lung Carcinoma89.6 µM48h[3]
HepG2Human Liver Cancer118.6 µM48h[3]
SNU-C5Human Colon Cancer129.4 µM48h[3]
PC3Human Prostate Cancer89.44 µg/mL48h[3]

Experimental Protocols

A generalized methodology for assessing the in vitro efficacy of these compounds is outlined below. Specific concentrations and incubation times may vary between studies.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Eucalyptol, Eugenol, or a control vehicle for specified durations (e.g., 24, 48, 72 hours).

  • MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined from dose-response curves.[2]

Apoptosis Assay (Acridine Orange/Propidium Iodide Double Staining)

  • Cell Treatment: Cells are treated with the test compound at its IC25 and IC50 concentrations for a specified time.

  • Staining: Cells are stained with a mixture of acridine orange (AO) and propidium iodide (PI). AO stains both live and dead cells (green fluorescence), while PI only stains cells with compromised membranes (red fluorescence).

  • Microscopy: Stained cells are observed under a fluorescence microscope.

  • Analysis: The morphology and color of the cells are used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Signaling Pathways and Mechanisms of Action

Eucalyptol and Eugenol exert their anti-cancer effects through the modulation of various signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Eucalyptol's Anti-Tumor Mechanism

Eucalyptol has been shown to inhibit cancer cell proliferation and metastasis by targeting key signaling pathways. In skin cancer, it reverses the epithelial-to-mesenchymal transition (EMT) by reducing the expression of mesenchymal markers (vimentin, snail, slug, twist) and inducing the epithelial marker E-cadherin.[5] Furthermore, it modulates the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.[5] In neuroblastoma cells, Eucalyptol's anti-tumor activity is linked to the downregulation of MYC, a well-known oncogene, and its target genes involved in cell division and apoptosis.[6]

Eucalyptol_Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_EMT EMT Regulation cluster_MYC MYC Regulation Eucalyptol Eucalyptol PI3K PI3K Eucalyptol->PI3K Vimentin Vimentin Eucalyptol->Vimentin Snail_Slug Snail/Slug Eucalyptol->Snail_Slug ECadherin E-Cadherin Eucalyptol->ECadherin MYC MYC Eucalyptol->MYC Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Metastasis Metastasis Snail_Slug->Metastasis CellCycle Cell Cycle Progression MYC->CellCycle Apoptosis_MYC Apoptosis MYC->Apoptosis_MYC Apoptosis_Outcome Apoptosis Apoptosis_MYC->Apoptosis_Outcome

Figure 1: Simplified signaling pathway of Eucalyptol's anti-cancer effects.

Eugenol's Pro-Apoptotic Mechanism

Eugenol induces apoptosis in cancer cells through multiple pathways. It can trigger the intrinsic apoptotic pathway by increasing the generation of reactive oxygen species (ROS), which leads to a decrease in mitochondrial membrane potential and the release of cytochrome c.[3][7] This, in turn, activates caspases, such as caspase-3 and -9, leading to the cleavage of cellular proteins and ultimately cell death.[3][4] Eugenol also upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[3][8] Furthermore, it can inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.[9]

Eugenol_Pathway Eugenol Eugenol ROS ↑ Reactive Oxygen Species (ROS) Eugenol->ROS Bax ↑ Bax Eugenol->Bax Bcl2 ↓ Bcl-2 Eugenol->Bcl2 NFkB NF-κB Pathway Eugenol->NFkB Mito ↓ Mitochondrial Membrane Potential ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bax->Mito Bcl2->Mito Survival Cell Survival NFkB->Survival

Figure 2: Overview of Eugenol's pro-apoptotic signaling pathways.

Synergistic Effects with Chemotherapy

An important aspect of the anti-cancer potential of Eucalyptol and Eugenol is their ability to enhance the efficacy of existing chemotherapeutic drugs. For instance, Eugenol has been shown to potentiate the anti-cancer activity of cisplatin in triple-negative breast cancer cells by inhibiting cancer stem cells and the NF-κB signaling pathway.[9] Similarly, combining Eucalyptus camaldulensis extracts with a low dose of cisplatin resulted in an additional cytotoxic effect on A549 lung adenocarcinoma cells.[10] The combination of doxorubicin and Eucalyptus extract also showed a higher level of apoptosis in A549 cells compared to each agent alone.[11]

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Cancer Cell Culture Treatment Treatment with Eucalyptol/Eugenol (Varying Concentrations & Durations) Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AOPI AO/PI Staining (Apoptosis) Treatment->AOPI WB Western Blot (Protein Expression) Treatment->WB Data Data Collection & Analysis (IC50, Apoptosis Rate, Protein Levels) MTT->Data AOPI->Data WB->Data Conclusion Conclusion: Efficacy & Mechanism Data->Conclusion

Figure 3: General experimental workflow for assessing anti-cancer efficacy.

References

A Head-to-Head Comparison of Eucamalol and Quercetin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biochemical and pharmacological properties of Eucamalol and the well-researched flavonoid, quercetin. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to facilitate further investigation and drug discovery efforts.

Introduction

Quercetin, a ubiquitous plant flavonoid, is extensively studied for its antioxidant, anti-inflammatory, and anti-cancer properties. Its mechanisms of action have been elucidated across numerous studies, establishing its role in modulating key cellular signaling pathways. In contrast, this compound, a monoterpenoid derived from Eucalyptus camaldulensis, is primarily recognized for its insect-repellent activities. While direct comparative studies between this compound and quercetin are not available in the current literature, this guide aims to provide a head-to-head comparison by leveraging data on quercetin and available information on this compound and extracts from its source plant. A significant disparity in the volume of research exists between these two compounds, with quercetin being extensively characterized, while data on the specific biological activities of isolated this compound remain limited. This guide will clearly delineate the available data for both, highlighting areas for future research into the therapeutic potential of this compound.

Biochemical Properties: A Comparative Overview

PropertyThis compoundQuercetin
Chemical Formula C₁₀H₁₆O₂[1]C₁₅H₁₀O₇[2]
Molar Mass 168.23 g/mol [1]302.236 g/mol
Class Monoterpenoid[3]Flavonoid (Flavonol)[4]
Source Eucalyptus camaldulensis[5]Abundant in fruits and vegetables like onions, apples, and berries[4]
Appearance -Yellow crystalline powder
Solubility Soluble in organic solvents[3]Soluble in lipids and alcohol, sparingly soluble in hot water, and insoluble in cold water[6]

Quantitative Analysis of Biological Activities

The following tables summarize the available quantitative data for this compound (via Eucalyptus camaldulensis extracts) and quercetin, focusing on their antioxidant and cytotoxic effects. It is crucial to note that the data for this compound are derived from extracts and may not be representative of the purified compound's activity.

Table 1: In Vitro Antioxidant Activity
AssayThis compound (E. camaldulensis extract) IC₅₀Quercetin IC₅₀Reference Compound IC₅₀
DPPH Radical Scavenging 57.07 µg/mL (ethanolic leaf extract)[4]15.899 µg/mL[7], 33.1 µM[3], 19.17 µg/ml[8]Ascorbic Acid: 9.53 µg/ml[8]
ABTS Radical Scavenging 29.01 µg/mL (ethanolic leaf extract)[4]--
Hydrogen Peroxide Scavenging 206 µg/ml (leaf extract)[9]36.22 µg/ml[8]Ascorbic Acid: 16.26 µg/ml[8]
Nitric Oxide Scavenging 85.87 µg/ml (leaf extract)[9]--
Table 2: In Vitro Cytotoxic Activity
Cell LineThis compound (E. camaldulensis extract) IC₅₀Quercetin IC₅₀
MCF-7 (Breast Cancer) -5.81 (±0.13) µM[10]
HCT116 (Colon Cancer) -5.79 (±0.13) µM[10]
A549 (Lung Cancer) -8.65 µg/ml (24h), 7.96 µg/ml (48h), 5.14 µg/ml (72h)[11]
HL-60 (Leukemia) 42.1 µg/mL (essential oil)[12]7.7 µM (96h)[13]
HT-29 (Colon Cancer) 50.5 µg/mL (essential oil)[12]-
WEHI-3 (Leukemia) 16.1 µg/mL (essential oil)[12]-
Cholangiocarcinoma (CL-6) 102.29 ± 5.87 µg/mL (ethanolic leaf extract)[11]-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activities of quercetin and compounds from Eucalyptus camaldulensis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

  • Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.

  • Sample Preparation: The test compound (quercetin or extract) is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with different concentrations of the sample. A control is prepared with the solvent instead of the sample.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells of a specific cell line are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (quercetin or extract) and incubated for a specific duration (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle solvent.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solvent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for understanding the mechanisms of action and research methodologies.

Quercetin's Impact on Cellular Signaling

Quercetin is known to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Quercetin_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinases GrowthFactors->Receptor InflammatoryStimuli Inflammatory Stimuli IKK IKK InflammatoryStimuli->IKK PI3K PI3K Receptor->PI3K MAPK MAPK (ERK, JNK, p38) Receptor->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression mTOR->CellCycle Proliferation Proliferation mTOR->Proliferation MAPK->Proliferation IkappaB IκB IKK->IkappaB inhibits IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Inflammation Inflammatory Gene Expression NFkappaB_nuc->Inflammation AntioxidantResponse Antioxidant Response Element (ARE) Nrf2_nuc->AntioxidantResponse Proliferation->CellCycle Apoptosis Apoptosis Quercetin Quercetin Quercetin->PI3K inhibits Quercetin->Akt inhibits Quercetin->MAPK inhibits Quercetin->IKK inhibits Quercetin->Keap1 disrupts interaction Quercetin->CellCycle arrests Quercetin->Apoptosis induces

Caption: Quercetin's multifaceted mechanism of action.

Experimental Workflow for Bioactivity Screening

For novel compounds like this compound where specific pathways are not yet elucidated, a general workflow for screening bioactive compounds from natural products is employed.

Bioactivity_Screening_Workflow cluster_extraction Extraction & Isolation cluster_screening In Vitro Bioactivity Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation PlantMaterial Plant Material (e.g., Eucalyptus camaldulensis) Extraction Solvent Extraction PlantMaterial->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Isolation of Pure Compounds (e.g., this compound) Fractionation->Isolation Antioxidant Antioxidant Assays (DPPH, ABTS, etc.) Isolation->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., NO inhibition) Isolation->AntiInflammatory Cytotoxicity Cytotoxicity Assays (MTT, etc.) Isolation->Cytotoxicity PathwayAnalysis Signaling Pathway Analysis Antioxidant->PathwayAnalysis AntiInflammatory->PathwayAnalysis Cytotoxicity->PathwayAnalysis GeneExpression Gene Expression Profiling PathwayAnalysis->GeneExpression EnzymeInhibition Enzyme Inhibition Assays PathwayAnalysis->EnzymeInhibition AnimalModels Animal Models of Disease PathwayAnalysis->AnimalModels Toxicity Toxicity and Safety Studies AnimalModels->Toxicity

Caption: General workflow for screening bioactive compounds.

Discussion and Future Directions

The comparative analysis reveals that quercetin is a well-established bioactive compound with potent antioxidant and antiproliferative effects, supported by a large body of evidence detailing its molecular mechanisms. In contrast, this compound, while identified as a component of Eucalyptus camaldulensis, remains largely uncharacterized in terms of its broader pharmacological potential. The antioxidant and cytotoxic activities observed in E. camaldulensis extracts suggest the presence of bioactive constituents, which may include this compound.

For drug development professionals, quercetin presents a strong candidate for further investigation in various therapeutic areas, backed by extensive preclinical data. The primary challenge with quercetin lies in its bioavailability, which is an active area of research.

For researchers and scientists, the significant knowledge gap surrounding this compound presents a compelling opportunity for novel discovery. Future research should focus on:

  • Isolation and Purification: Developing efficient methods for isolating pure this compound from Eucalyptus camaldulensis.

  • In Vitro Bioactivity Screening: Systematically evaluating the antioxidant, anti-inflammatory, and cytotoxic activities of purified this compound using a range of standardized assays.

  • Mechanistic Studies: Investigating the effects of this compound on key cellular signaling pathways to elucidate its potential mechanisms of action.

  • Comparative Studies: Conducting direct head-to-head comparisons of this compound with well-characterized compounds like quercetin to benchmark its potency and efficacy.

By pursuing these research avenues, the scientific community can unlock the potential therapeutic applications of this compound and contribute to the development of new natural product-based medicines.

References

A Comparative Guide to the Neuroprotective Effects of Eucalyptol and Eugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The neuroprotective effects of Eucamalol are not yet substantially documented in peer-reviewed literature. This guide, therefore, focuses on two related and well-researched compounds found in Eucalyptus species, Eucalyptol and Eugenol , and compares their neuroprotective properties with established agents. The reproducibility of the findings presented here should be assessed by consulting the primary literature.

Introduction

The search for novel neuroprotective agents is a critical endeavor in the face of rising neurodegenerative diseases and acute neurological injuries. Natural compounds, in particular, have garnered significant interest due to their potential for multi-target effects and favorable safety profiles. This guide provides a comparative overview of the neuroprotective effects of Eucalyptol and Eugenol, two prominent constituents of Eucalyptus oil, alongside the established neuroprotective drugs Edaravone and N-acetylcysteine (NAC). We present a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways implicated in their mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of Eucalyptol, Eugenol, Edaravone, and N-acetylcysteine. These data highlight the diverse experimental models and endpoints used to assess neuroprotection.

Table 1: Neuroprotective Effects of Eucalyptol
Experimental ModelDosageKey FindingsReference
Subarachnoid Hemorrhage (SAH) in rats100 mg/kg EUC, intraperitoneallyReduced brain edema (from 81.22% to 78.33%); Improved neurological scores (from 16.28 to 9.28 at 24h)[1][2][3][1][2][3]
SAH in rats100 mg/kg EUC, intraperitoneallyIncreased Nrf2 (1.34-fold) and HO-1 (1.15-fold) expression; Decreased cleaved caspase-3 (41.09%)[1][2][4][1][2][4]
Amyloid Beta-Toxicated PC12 Cells10 µM CinRestored cell viability; Reduced ROS and NO levels[5][5]
Table 2: Neuroprotective Effects of Eugenol
Experimental ModelDosageKey FindingsReference
Aluminum-induced toxicity in rats6,000 µg/g eugenol in dietRestored brain-derived neurotrophic factor (BDNF) to 108.76 pg/mg protein; Reduced TNF-α to 69.98 pg/mg protein[6][6]
Cerebral Ischemia/Reperfusion in ratsNot specifiedIncreased activity of GSH, SOD, and CAT; Decreased MDA content and NF-κB expression[7][7]
Formaldehyde-induced neurotoxicity in rats150 mg/kg eugenol, orallySignificantly reduced MDA and 8-OHdG levels; Increased SOD and acetylcholine levels[8][9][8][9]
Acrylamide-induced neuropathy in rats10 mg/kg bw, for 5 weeksAttenuated reactive oxygen species (ROS), malondialdehyde (MDA), and nitric oxide (NO) in sciatic nerve and brain[10][10]
Table 3: Neuroprotective Effects of Edaravone and N-acetylcysteine (NAC)
CompoundExperimental ModelDosageKey FindingsReference
Edaravone Acute Ischemic Stroke (Clinical)60 mg, IV infusionSlows the progression of ALS[11][12][11][12]
Edaravone Brain IschemiaNot specifiedIncreases eNOS; Decreases nNOS and iNOS[13][14][13][14]
N-acetylcysteine Progressive Multiple Sclerosis (Clinical Trial Protocol)1200 mg TIDAims to lessen brain atrophy[15][16][15][16]
N-acetylcysteine Subarachnoid Hemorrhage in rabbitsIntraperitoneal administrationReduced lipid peroxidation; Increased tissue GSH and SOD enzymatic activities[17][17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Animal Models of Neurological Injury
  • Subarachnoid Hemorrhage (SAH) in Rats:

    • Induction: SAH is induced by endovascular perforation.

    • Treatment: Eucalyptol (100 mg/kg) is administered intraperitoneally at 1 hour before and 30 minutes after SAH induction.

    • Assessment: Neurological deficits are evaluated using the modified Neurological Severity Scores (mNSS). Brain edema is measured by the wet-dry method. Neuronal apoptosis is detected by Nissl staining.[1][2]

  • Aluminum-Induced Neurotoxicity in Rats:

    • Induction: Male Wistar rats are intoxicated daily with aluminum chloride (84 mg/kg body weight) orally for four consecutive weeks.

    • Treatment: Rats are fed a diet containing 6,000 µg/g eugenol.

    • Assessment: Biochemical parameters such as total antioxidant status (TAS), malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), and caspase-3 (Casp-3) levels in the brain are measured.[6]

  • 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease:

    • Induction: Stereotactic surgery is performed to administer 6-OHDA.

    • Treatment: Eucalyptus globulus essential oil (25 mg/kg) is administered intraperitoneally from day -7 to day 28 post-surgery.

    • Assessment: Behavioral tests such as the Barnes maze, wire mesh ramp, and grip strength tests are performed.[18][19]

In Vitro Models
  • Amyloid Beta-Toxicated PC12 Cells:

    • Model: Differentiated PC12 cells are treated with amyloid-beta (Aβ) (25-35) to induce toxicity, mimicking aspects of Alzheimer's disease.

    • Treatment: Cells are pre-treated with Eucalyptol (1,8-cineole).

    • Assessment: Cell viability is measured, and levels of reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are quantified.[5]

Biochemical and Molecular Assays
  • Western Blot: Used to measure the expression levels of proteins involved in signaling pathways, such as Nrf2, HO-1, Bcl-2, cleaved caspase-3, and phospho-NF-κB p65.[1][2]

  • qRT-PCR: Employed to detect the expression of pro-inflammatory cytokines.[1][2]

  • Oxidative Stress Markers: Measurement of malondialdehyde (MDA) content and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[3][4]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Eucalyptol and Eugenol are mediated through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these proposed mechanisms.

Eucalyptol_Neuroprotection_Pathway EUC Eucalyptol Nrf2_HO1 Nrf2/HO-1 Pathway EUC->Nrf2_HO1 activates NFkB NF-κB Pathway EUC->NFkB inhibits Caspase3 Cleaved Caspase-3 EUC->Caspase3 downregulates Bcl2 Bcl-2 EUC->Bcl2 upregulates SAH Subarachnoid Hemorrhage (SAH) OxidativeStress Oxidative Stress (Increased MDA, Decreased SOD, GSH-Px) SAH->OxidativeStress induces Neuroinflammation Neuroinflammation (Microglial Activation) SAH->Neuroinflammation induces Apoptosis Neuronal Apoptosis SAH->Apoptosis induces Nrf2_HO1->OxidativeStress inhibits Neuroprotection Neuroprotection Nrf2_HO1->Neuroprotection NFkB->Neuroinflammation promotes Caspase3->Apoptosis promotes Bcl2->Apoptosis inhibits Bcl2->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of Eucalyptol.

Eugenol_Neuroprotection_Pathway EUG Eugenol OxidativeStress Oxidative Stress (Increased MDA, Decreased Antioxidants) EUG->OxidativeStress scavenges ROS & boosts antioxidants Inflammation Inflammation (Increased TNF-α) EUG->Inflammation inhibits Apoptosis Apoptosis (Increased Caspase-3) EUG->Apoptosis inhibits AMPK_mTOR AMPK/mTOR Pathway EUG->AMPK_mTOR activates AMPK inhibits mTOR BDNF BDNF EUG->BDNF increases Neurotoxin Neurotoxin (e.g., Aluminum) Neurotoxin->OxidativeStress induces Neurotoxin->Inflammation induces Neurotoxin->Apoptosis induces Autophagy Autophagy AMPK_mTOR->Autophagy induces Neuroprotection Neuroprotection Autophagy->Neuroprotection BDNF->Neuroprotection

Caption: Key neuroprotective mechanisms of Eugenol.

Experimental_Workflow start Start: Select Animal Model (e.g., SAH, Stroke, Neurotoxicity) induction Induce Neurological Injury start->induction treatment Administer Test Compound (Eucalyptol, Eugenol, etc.) and Controls induction->treatment behavioral Behavioral Assessment (e.g., mNSS, Morris Water Maze) treatment->behavioral sacrifice Sacrifice and Tissue Collection behavioral->sacrifice biochemical Biochemical Analysis (Oxidative Stress, Cytokines) sacrifice->biochemical histological Histological Analysis (e.g., Nissl Staining) sacrifice->histological molecular Molecular Analysis (Western Blot, qRT-PCR) sacrifice->molecular data Data Analysis and Interpretation biochemical->data histological->data molecular->data end Conclusion on Neuroprotective Efficacy data->end

Caption: General experimental workflow for assessing neuroprotection.

Conclusion

The available preclinical evidence suggests that both Eucalyptol and Eugenol possess significant neuroprotective properties, primarily through their antioxidant, anti-inflammatory, and anti-apoptotic activities. Eucalyptol has shown promise in models of acute brain injury like SAH by modulating the Nrf2/HO-1 and NF-κB pathways.[1][2][4] Eugenol demonstrates a broader range of effects in various neurotoxicity and ischemia models, including the enhancement of antioxidant defenses, reduction of inflammatory markers, and modulation of the AMPK/mTOR pathway to induce autophagy.[6][7][20]

In comparison, Edaravone and N-acetylcysteine are established agents with strong clinical or late-stage clinical data supporting their use. Edaravone acts as a potent free radical scavenger, while NAC functions as a glutathione precursor, directly replenishing the brain's antioxidant capacity.[13][14][17][21]

While the preclinical data for Eucalyptol and Eugenol are promising, further research is required to establish their efficacy and safety in humans. Importantly, direct studies on the reproducibility of these findings are necessary to validate their therapeutic potential. Future investigations should focus on standardized extracts or pure compounds, well-defined dosages, and rigorous, placebo-controlled clinical trials to translate these preclinical observations into tangible therapeutic benefits for patients with neurological disorders.

References

Eucamalol and its Synthetic Analogs: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has increasingly turned towards natural products and their synthetic derivatives. Eucamalol, a key bioactive compound found in Eucalyptus species, has garnered significant interest for its diverse pharmacological properties. This guide provides a comparative overview of the bioactivity of this compound (represented by its major constituent, eucalyptol/1,8-cineole) and its potential synthetic analogs, supported by experimental data and detailed methodologies. While direct comparative studies on a broad range of synthetic this compound analogs are limited in publicly available literature, this guide establishes a framework for such comparisons and presents the existing data for the natural compound.

Data Presentation: A Comparative Overview

The following tables summarize the biological activities of this compound (eucalyptol) and provide a template for comparing its performance with potential synthetic analogs. The data for synthetic analogs are presented as hypothetical examples to illustrate the comparative framework, highlighting the need for further research in this area.

Table 1: Comparative Anti-inflammatory Activity

CompoundAssayCell Line/ModelConcentration/DoseInhibition (%) / IC50
This compound (Eucalyptol) LPS-induced TNF-α productionHuman monocytes0.6 µMComplete inhibition[1]
Carrageenan-induced paw edemaRats400 mg/kg46% reduction[1]
CFA-induced paw edemaMice-Significant attenuation[2]
Synthetic Analog A LPS-induced TNF-α productionHuman monocytes-Hypothetical: 50% improvement
Synthetic Analog B Carrageenan-induced paw edemaRats-Hypothetical: Lower effective dose

Table 2: Comparative Antioxidant Activity

CompoundAssayMethodIC50 / % Scavenging
This compound (Eucalyptol) DPPH radical scavengingSpectrophotometry48.68 ± 0.85% scavenging[3]
Superoxide radical scavengingSpectrophotometry65.42 ± 1.92% scavenging[3]
Ferric reducing antioxidant powerSpectrophotometry85.32 ± 1.43[3]
Synthetic Analog C DPPH radical scavengingSpectrophotometryHypothetical: 25% higher activity
Synthetic Analog D Superoxide radical scavengingSpectrophotometryHypothetical: Broader spectrum activity

Table 3: Comparative Anti-cancer Activity

CompoundCell LineAssayConcentrationEffect
This compound (Eucalyptol) Neuroblastoma (SH-SY5Y)Transcriptome analysis-Down-regulation of MYC target genes[4]
Colon cancer (LS174)Viability assay0.2 µg/mLSignificant reduction in viability[5]
Skin cancer (A431, A375)Migration/Invasion assay-Inhibition of metastasis[6][7]
Synthetic Analog E Neuroblastoma (SH-SY5Y)MTT Assay-Hypothetical: Increased potency
Synthetic Analog F Colon cancer (LS174)Apoptosis Assay-Hypothetical: Enhanced apoptosis induction

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to prevent the denaturation of egg albumin, a process analogous to protein denaturation in inflammatory responses.[8][9]

Materials:

  • Fresh hen's egg albumin or commercial egg albumin powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (this compound, synthetic analogs)

  • Reference standard (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare a 1-2% solution of egg albumin in PBS.

  • The reaction mixture consists of 0.2 mL of the egg albumin solution, 2.8 mL of PBS, and 2 mL of the test compound at various concentrations.

  • A control group is prepared by substituting the test compound with distilled water.

  • The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes to induce denaturation.

  • After cooling, the absorbance is measured at 660 nm.

  • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This method is widely used to determine the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.[10][11][12]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (this compound, synthetic analogs)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should be protected from light.

  • Prepare various concentrations of the test compounds and the positive control in methanol.

  • Add a defined volume of the test sample or control to an equal volume of the DPPH working solution. A blank containing only the solvent is also prepared.

  • The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solutions is measured at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS)

  • Cultured cells in a 96-well plate

  • Test compounds (this compound, synthetic analogs)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

  • The plate is then gently agitated on an orbital shaker for a few minutes to ensure complete dissolution.

  • The absorbance is measured at a wavelength between 540 and 590 nm.

  • Cell viability is expressed as a percentage of the untreated control cells.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound (eucalyptol) in its anti-inflammatory, antioxidant, and anti-cancer effects.

anti_inflammatory_pathway LPS LPS NFkB NF-κB LPS->NFkB ERK ERK LPS->ERK This compound This compound (Eucalyptol) This compound->NFkB Inhibits This compound->ERK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines ERK->Cytokines

Caption: this compound's anti-inflammatory mechanism.

antioxidant_pathway OxidativeStress Oxidative Stress (ROS) Keap1 Keap1 OxidativeStress->Keap1 Activates This compound This compound (Eucalyptol) This compound->Keap1 Inhibits Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates Keap1->Nrf2 Inhibits AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Upregulates

Caption: this compound's antioxidant mechanism.

anticancer_pathway This compound This compound (Eucalyptol) PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces MYC MYC This compound->MYC Downregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Metastasis Metastasis (Migration, Invasion) mTOR->Metastasis CellCycle Cell Cycle Progression MYC->CellCycle

Caption: this compound's anti-cancer mechanisms.

Experimental Workflow

experimental_workflow cluster_extraction Compound Preparation cluster_assays Bioactivity Screening cluster_analysis Data Analysis Extraction Extraction of this compound from Eucalyptus AntiInflammatory Anti-inflammatory Assay (Protein Denaturation) Extraction->AntiInflammatory Antioxidant Antioxidant Assay (DPPH) Extraction->Antioxidant AntiCancer Anti-cancer Assay (MTT) Extraction->AntiCancer Synthesis Synthesis of Analogs Synthesis->AntiInflammatory Synthesis->Antioxidant Synthesis->AntiCancer Data Data Collection (IC50, % Inhibition) AntiInflammatory->Data Antioxidant->Data AntiCancer->Data Comparison Comparative Analysis Data->Comparison

Caption: General experimental workflow.

References

Safety Operating Guide

Safe Disposal of Eucamalol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Eucamalol, a mosquito repellent derived from Eucalyptus camaldulensis.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on the known properties of similar chemical compounds, such as terpenoids and essential oils, and aligns with general best practices for laboratory chemical waste management.

Key Chemical and Physical Properties of this compound

A summary of the available quantitative data for this compound is presented below to inform safe handling and disposal practices.

PropertyValueSource
Molecular FormulaC10H16O2[2][6]
Molecular Weight168.23 g/mol [2][6]
CAS Number145544-91-8[2]
Relative Density1.096 g/cm3 (Predicted)[2]

Experimental Protocol: this compound Disposal Procedure

This protocol outlines the essential steps for the safe disposal of this compound waste in a laboratory setting. This procedure is designed to minimize risks to personnel and the environment.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Designated hazardous waste container, clearly labeled.

  • Waste manifest or logbook for tracking chemical waste.

  • Fume hood.

Procedure:

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Collect all this compound-contaminated materials, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves, and paper towels), in a dedicated and clearly labeled hazardous waste container.

  • Container Labeling:

    • Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and its CAS number (145544-91-8).

    • Indicate the primary hazards associated with this compound, which should be assumed to include "Flammable" and "Environmental Hazard" based on related compounds like eucalyptus oil.[5]

  • Storage of Waste:

    • Store the sealed hazardous waste container in a well-ventilated, cool, and dry area, away from sources of ignition such as heat, sparks, and open flames.[7][8]

    • Ensure the storage area is designated for flammable liquids and is in compliance with institutional and local regulations.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[9]

    • Provide the waste manifest or logbook with accurate information about the contents of the waste container.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbed material into the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

    • Ensure adequate ventilation during the cleanup process.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure, from waste generation to final disposal.

Eucamalol_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Disposal Process A 1. Waste Generation (Unused this compound, Contaminated Items) B 2. Segregate Waste (Dedicated Container) A->B C 3. Label Container ('Hazardous Waste', Chemical Name, Hazards) B->C D 4. Store Safely (Cool, Ventilated, Away from Ignition Sources) C->D E 5. Contact EHS or Licensed Disposal Service D->E Initiate Disposal F 6. Professional Pickup and Transport E->F G 7. Final Disposal (e.g., Incineration) F->G

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.

References

Essential Safety and Handling Guide for Eucamalol (Eucalyptus Oil)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of Eucamalol, understood to be Eucalyptus Oil based on available safety data. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Immediate Precautions

This compound is classified as a flammable liquid and presents several health hazards.[1][2][3] Immediate attention to the following is required:

  • Flammability: Flammable liquid and vapor.[1][3][4][5] Keep away from heat, sparks, open flames, and hot surfaces.[4][5][6] No smoking.[4][5][6] Use explosion-proof electrical and ventilating equipment.[4][6]

  • Health Hazards:

    • Causes skin irritation and may cause an allergic skin reaction.[1][2][3][5]

    • May be fatal if swallowed and enters airways (aspiration hazard).[1][3][5]

    • Causes serious eye irritation.[2][4]

    • May cause respiratory irritation.[2]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1][3][5] Avoid release to the environment.[3][5]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear safety glasses with side shields or chemical safety goggles.[6] A face shield may be required for splash-prone activities.Protects against splashes and vapors that can cause serious eye irritation.[2][4]
Hand Protection Wear suitable chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact, which can cause irritation and allergic reactions.[1][2]
Body Protection Wear a long-sleeved shirt and long pants at a minimum. For larger quantities or splash risks, a chemical-resistant apron or coverall (e.g., Tyvek) is required.[7][8]Minimizes skin exposure. Protective clothing should be immediately removed if it becomes contaminated.[6]
Respiratory Protection Generally not required under normal use with adequate ventilation.[6] If vapors or mists are generated, use a NIOSH-approved respirator with appropriate cartridges.Protects against inhalation, which can cause respiratory tract irritation.[2]

Quantitative Hazard Data

The following table provides key quantitative data for this compound (Eucalyptus Oil).

Data Point Value Species
Oral LD50 2,480 - 2,790 mg/kgRat
Dermal LD50 >5,000 - 5,610 mg/kgRabbit
Flash Point 48.9 °C

(Source:[1][4][9])

Operational Plan: Step-by-Step Handling Protocol

A. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.[6]

  • Remove all ignition sources from the handling area.

  • Ground and bond containers when transferring the material to prevent static discharge.[6]

B. Handling Procedure:

  • Don all required PPE as specified in Section 2.

  • Carefully open the container, avoiding splashes.

  • Use only non-sparking tools for transfers and manipulations.[4][6]

  • Keep the container tightly closed when not in use.[4][6]

  • Avoid breathing vapors or mists.[6]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.

C. Spill Response:

  • In case of a spill, remove all ignition sources.

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, diatomaceous earth).[9]

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Do not let the product enter drains.

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.[5]

  • Waste Collection: Collect all this compound waste, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Do not empty into drains or release into the environment.[5] Consider incineration in a chemical incinerator with an afterburner and scrubber.

  • Container Disposal: Dispose of the original container as unused product unless thoroughly decontaminated.

Diagrams

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_respiratory Respiratory Protection cluster_end Final Check start Start: Handling this compound assess_risk Assess Task-Specific Risks (e.g., volume, splash potential) start->assess_risk eye_protection Wear Safety Glasses with Side Shields assess_risk->eye_protection hand_protection Wear Nitrile Gloves assess_risk->hand_protection body_protection Wear Lab Coat / Long Sleeves assess_risk->body_protection splash_risk High Splash Potential? eye_protection->splash_risk body_protection->splash_risk goggles_face_shield Upgrade to Goggles & Face Shield splash_risk->goggles_face_shield Yes coverall Wear Chemical-Resistant Coverall/Apron splash_risk->coverall Yes ventilation Adequate Ventilation? fume_hood Work in Fume Hood ventilation->fume_hood No respirator Use NIOSH-Approved Respirator ventilation->respirator No proceed Proceed with Handling ventilation->proceed Yes fume_hood->proceed respirator->proceed

Caption: PPE Selection Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eucamalol
Reactant of Route 2
Eucamalol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.